Product packaging for 3-Isocyanato-2-methylfuran(Cat. No.:CAS No. 92183-41-0)

3-Isocyanato-2-methylfuran

Cat. No.: B1291023
CAS No.: 92183-41-0
M. Wt: 123.11 g/mol
InChI Key: SMDGMPKSJDTEJQ-UHFFFAOYSA-N
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Description

3-Isocyanato-2-methylfuran is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2 B1291023 3-Isocyanato-2-methylfuran CAS No. 92183-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-isocyanato-2-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDGMPKSJDTEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919317
Record name 3-Isocyanato-2-methylfuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-65-0, 92183-41-0
Record name 3-Isocyanato-2-methylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921938-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isocyanato-2-methylfuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cellulose, 2-hydroxyethyl ether, polymer with N,N-dimethyl-N-2-propen-1-yl-2-propen-1-aminium chloride (1:1)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.571
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 3-Isocyanato-2-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential discovery of 3-isocyanato-2-methylfuran, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this guide presents a proposed synthetic pathway based on well-established chemical transformations, primarily the Curtius rearrangement. Detailed experimental protocols, quantitative data tables, and visualizations of the chemical processes are provided to facilitate further research and application of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a furan ring substituted with a methyl group at the 2-position and a highly reactive isocyanate group at the 3-position. The furan scaffold is a common motif in a wide range of biologically active compounds, and the isocyanate functional group serves as a versatile precursor for the synthesis of ureas, carbamates, and other derivatives. This unique combination of a biologically relevant core and a reactive functional group makes this compound a valuable building block for the development of novel small molecules with potential therapeutic applications.

While the discovery of this specific molecule is not well-documented in publicly available literature, its synthesis can be logically deduced from established organic chemistry principles. This guide outlines a probable synthetic route, provides detailed hypothetical experimental procedures, and discusses the expected reactivity and characteristics of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed and sourced from the PubChem database.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅NO₂PubChem
Molecular Weight 123.11 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 921938-65-0PubChem
SMILES CC1=C(C=CO1)N=C=OPubChem
InChI InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3PubChem
Predicted XLogP3 2.2PubChem
Predicted Hydrogen Bond Donor Count 0PubChem
Predicted Hydrogen Bond Acceptor Count 2PubChem

Proposed Synthesis

The most plausible and efficient method for the synthesis of this compound is through the Curtius rearrangement of 2-methyl-3-furoyl azide. This multi-step synthesis starts from the commercially available 2-methyl-3-furoic acid.

Synthetic Pathway

The overall synthetic scheme is depicted below. The process involves the conversion of the carboxylic acid to an acyl chloride, followed by the formation of an acyl azide, which then undergoes thermal rearrangement to the desired isocyanate.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Curtius Rearrangement 2-Methyl-3-furoic_acid 2-Methyl-3-furoic acid SOCl2 Thionyl chloride (SOCl₂) 2-Methyl-3-furoic_acid->SOCl2 2-Methyl-3-furoyl_chloride 2-Methyl-3-furoyl chloride SOCl2->2-Methyl-3-furoyl_chloride Reflux Acyl_Chloride 2-Methyl-3-furoyl chloride NaN3 Sodium azide (NaN₃) Acyl_Chloride->NaN3 2-Methyl-3-furoyl_azide 2-Methyl-3-furoyl azide NaN3->2-Methyl-3-furoyl_azide Acetone, 0°C to RT Acyl_Azide 2-Methyl-3-furoyl azide Heat Heat (Δ) Acyl_Azide->Heat This compound This compound Heat->this compound N2 N₂ (gas) Heat->N2

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the synthesis. These are based on standard procedures for similar transformations and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 2-Methyl-3-furoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-furoic acid (1.0 eq).

  • Under a fume hood, slowly add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-methyl-3-furoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-3-furoyl azide

  • Dissolve the crude 2-methyl-3-furoyl chloride (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • In a separate flask, dissolve sodium azide (NaN₃, 1.1-1.2 eq) in a minimal amount of water and add it dropwise to the solution of the acyl chloride while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the acyl chloride and the appearance of the characteristic azide peak.

  • Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-3-furoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care. Avoid heating the crude product to dryness.

Step 3: Synthesis of this compound (Curtius Rearrangement)

  • Dissolve the crude 2-methyl-3-furoyl azide in a high-boiling, inert solvent such as toluene or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Slowly heat the solution to reflux. The rearrangement is typically accompanied by the evolution of nitrogen gas.

  • Maintain the reflux until the evolution of nitrogen ceases, indicating the completion of the reaction (typically 1-3 hours).

  • Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (around 2140 cm⁻¹) and the appearance of the strong isocyanate peak (around 2270 cm⁻¹).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation.

Alternative One-Pot Procedure using Diphenylphosphoryl Azide (DPPA)

A safer and more convenient alternative to the two-step azide formation and rearrangement is the use of diphenylphosphoryl azide (DPPA).

  • To a solution of 2-methyl-3-furoic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous, inert solvent (e.g., toluene or benzene) in a round-bottom flask, add DPPA (1.1 eq) dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux for several hours until the evolution of nitrogen gas ceases.

  • Monitor the reaction by TLC or IR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The work-up typically involves washing the reaction mixture with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude product can then be purified by vacuum distillation.

Quantitative Data

As there is no specific literature detailing the synthesis of this compound, the following tables present hypothetical but realistic quantitative data based on typical yields for these types of reactions and predicted spectroscopic data.

Table 2: Hypothetical Reaction Yields

StepProductStarting MaterialTypical Yield (%)
12-Methyl-3-furoyl chloride2-Methyl-3-furoic acid>95 (crude)
22-Methyl-3-furoyl azide2-Methyl-3-furoyl chloride85-95 (crude)
3This compound2-Methyl-3-furoyl azide70-90
One-PotThis compound2-Methyl-3-furoic acid60-80

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key Signals
¹H NMR (CDCl₃)δ ~7.2 (d, 1H, furan H5), δ ~6.2 (d, 1H, furan H4), δ ~2.3 (s, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~150 (furan C2), δ ~140 (furan C5), δ ~125 (N=C=O), δ ~115 (furan C3), δ ~110 (furan C4), δ ~15 (-CH₃)
IR (neat)~2270 cm⁻¹ (strong, sharp, -N=C=O stretch)
Mass Spec (EI) m/z 123 (M⁺)

Reactivity and Potential Applications

The isocyanate group in this compound is highly electrophilic and will readily react with a variety of nucleophiles. This reactivity makes it a valuable intermediate for the synthesis of a diverse range of furan-containing compounds.

Reactivity_Diagram cluster_reactions Reactions with Nucleophiles Isocyanate This compound Alcohol Alcohol (R'OH) Isocyanate->Alcohol Amine Amine (R'₂NH) Isocyanate->Amine Water Water (H₂O) Isocyanate->Water Carbamate Furan-3-yl Carbamate Alcohol->Carbamate Urea Furan-3-yl Urea Amine->Urea Amine_CO2 3-Amino-2-methylfuran + CO₂ Water->Amine_CO2

Caption: Reactivity of this compound with common nucleophiles.

Potential applications for this compound and its derivatives include:

  • Drug Discovery: Synthesis of novel urea and carbamate libraries for screening against various biological targets. The furan moiety is a known pharmacophore in many approved drugs.

  • Agrochemicals: Development of new pesticides and herbicides.

  • Materials Science: Use as a monomer or cross-linking agent in the synthesis of novel polymers.

Biological Activity and Signaling Pathways

Currently, there is no published data on the biological activity or the interaction of this compound with any specific signaling pathways. However, the furan nucleus is present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5] The isocyanate group itself is highly reactive and can readily form covalent bonds with biological macromolecules, which could lead to various biological effects.

Further research is required to explore the biological profile of this compound and its derivatives. A proposed workflow for such an investigation is outlined below.

Biological_Screening_Workflow Start This compound Derivative_Synthesis Synthesize Urea/Carbamate Library Start->Derivative_Synthesis Primary_Screening Primary Biological Screening (e.g., cell viability assays) Derivative_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., target-based assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies End Potential Drug Candidate Preclinical_Studies->End

Caption: A proposed workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound represents a promising yet underexplored chemical entity. This technical guide has provided a comprehensive, albeit partially hypothetical, overview of its synthesis and potential. The proposed synthetic route via the Curtius rearrangement is robust and based on well-established organic chemistry principles. The detailed protocols and data tables provided herein are intended to serve as a valuable resource for researchers interested in synthesizing and exploring the applications of this versatile molecule. Further investigation into its biological activity is warranted and could lead to the discovery of novel therapeutic agents.

References

Spectroscopic Characterization of 3-Isocyanato-2-methylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-isocyanato-2-methylfuran. Due to a lack of publicly available experimental data for this specific compound, this guide leverages data from analogous compounds, namely 2-methylfuran, 3-methylfuran, and the isocyanate functional group, to predict the spectral features. Detailed experimental protocols for acquiring and analyzing spectroscopic data are also provided.

Introduction

This compound is a bifunctional organic molecule containing a 2-methylfuran ring and a highly reactive isocyanate group. The furan scaffold is a common motif in pharmacologically active compounds, and the isocyanate group serves as a versatile handle for synthetic transformations, making this compound a potentially valuable building block in medicinal chemistry and materials science.[1] A thorough spectroscopic characterization is essential for its identification, purity assessment, and for monitoring its reactions.

Molecular Structure:

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC6H5NO2[2][3]
Molecular Weight123.11 g/mol [2]
Exact Mass123.032028402 Da[2][3]
Monoisotopic Mass123.032028402 Da[2][3]
IUPAC NameThis compound[2]
CAS Number921938-65-0[2]
Predicted XLogP32.2[2]
Topological Polar Surface Area42.6 Ų[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of 2-methylfuran, 3-methylfuran, and the characteristic absorbances of the isocyanate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.2 - 7.4d~1.8
H-4~6.2 - 6.4d~1.8
-CH₃~2.2 - 2.4s-
  • Rationale: The chemical shifts are estimated based on data for 2-methylfuran and 3-methylfuran.[4][5][6] The isocyanate group at position 3 is expected to have a moderate electron-withdrawing effect, potentially shifting the furan protons slightly downfield compared to 2-methylfuran.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Isocyanate)~120 - 130
C-2~150 - 155
C-5~140 - 145
C-3~115 - 125
C-4~110 - 115
-CH₃~12 - 15
  • Rationale: The isocyanate carbon typically appears in the 120-130 ppm range. The furan ring carbon shifts are extrapolated from data for furan and its methylated derivatives.[4]

Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N=C=O Asymmetric Stretch~2280 - 2240Strong, Sharp
C=C Stretch (Furan Ring)~1600 - 1450Medium
C-O-C Stretch (Furan Ring)~1250 - 1000Strong
C-H Stretch (Aromatic)~3100 - 3000Medium
C-H Stretch (Alkyl)~2980 - 2850Medium
  • Rationale: The most characteristic peak will be the strong, sharp absorption of the isocyanate (-N=C=O) group's asymmetric stretch, which is typically found in the 2280-2240 cm⁻¹ region.[7][8] The other absorptions are characteristic of the 2-methylfuran moiety.[9][10]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityNotes
123[M]⁺Molecular ion peak.
95[M - CO]⁺Loss of carbon monoxide.
80[M - NCO]⁺Loss of the isocyanate group.
39A common fragment for furan rings.[9]
  • Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight (123). Common fragmentation pathways for furan derivatives and isocyanates are predicted.[11][12]

UV-Vis Spectroscopy

Predicted UV-Vis Absorption Data

SolventPredicted λmax (nm)
Ethanol~220 - 240
  • Rationale: Furan and its simple derivatives typically exhibit a strong absorption band in the UV region around 200-220 nm. The conjugation with the isocyanate group may lead to a slight bathochromic (red) shift.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[9]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Acquisition: Acquire the Free Induction Decay (FID) signal.[9]

  • Data Processing:

    • Perform a Fourier Transform (FT) on the FID to obtain the frequency-domain spectrum.[9]

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[9]

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.[9]

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[9]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[14]

  • Background Spectrum: Record a background spectrum of the empty sample holder or the solvent.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions (molecular ion and fragment ions).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

  • Detection: The abundance of each ion is measured by a detector.[4]

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[4]

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.[9]

  • Blank Spectrum: Record a baseline spectrum using a cuvette containing only the pure solvent.[9]

  • Sample Spectrum: Replace the blank with the sample cuvette and acquire the absorption spectrum.[9]

  • Data Analysis: The instrument plots absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).[9]

Visualizations

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire Acquire FID spectrometer->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Caption: Workflow for NMR Spectroscopic Analysis.

Experimental Workflow for Mass Spectrometry (EI)

MS_Workflow start Sample Introduction ionization Ionization (EI) start->ionization analysis Mass Analysis (m/z) ionization->analysis detection Detection analysis->detection spectrum Mass Spectrum Generation detection->spectrum

Caption: General workflow for Electron Ionization Mass Spectrometry.

Logical Relationship of Spectroscopic Techniques

Spectro_Logic cluster_info compound This compound NMR NMR Spectroscopy compound->NMR IR IR Spectroscopy compound->IR MS Mass Spectrometry compound->MS UV_Vis UV-Vis Spectroscopy compound->UV_Vis connectivity Atom Connectivity (¹H, ¹³C NMR) functional_groups Functional Groups (IR) mol_weight Molecular Weight (MS) conjugation Electronic Transitions (UV-Vis) NMR->connectivity IR->functional_groups MS->mol_weight UV_Vis->conjugation

Caption: Relationship between spectroscopic techniques and derived structural information.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Isocyanato-2-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of 3-isocyanato-2-methylfuran. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from publicly available databases, general principles of organic chemistry, and spectral data of related furan and isocyanate compounds. It is designed to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its structure, reactivity, potential biological significance, and safe handling. All quantitative data is summarized in structured tables, and detailed, generalized experimental protocols for its synthesis and characterization are provided.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a furan ring substituted with a methyl group at the 2-position and a highly reactive isocyanate group at the 3-position.[1]

Table 1: Chemical Identifiers and Computed Properties

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2-Methylfuran-3-yl isocyanatePubChem[1]
CAS Number 921938-65-0PubChem[1]
Molecular Formula C₆H₅NO₂PubChem[1]
Molecular Weight 123.11 g/mol PubChem[1]
InChI InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3PubChem[1]
InChIKey SMDGMPKSJDTEJQ-UHFFFAOYSA-NPubChem[1]
SMILES CC1=C(C=CO1)N=C=OPubChem[1]
XLogP3 (Predicted) 2.2PubChem[1]
Topological Polar Surface Area 42.6 ŲPubChem[1]

Table 2: Estimated Physical Properties

PropertyEstimated ValueNotes
Boiling Point Not availableLikely a liquid at room temperature with a relatively high boiling point, susceptible to decomposition upon heating.
Melting Point Not availableThe related compound 2-isocyanato-3-methylfuran is described as yellow low melting crystals.[2]
Density Not availableExpected to be slightly denser than water.
Solubility Not availableLikely soluble in common organic solvents (e.g., dichloromethane, toluene, acetone) and reactive with protic solvents like water and alcohols.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the isocyanate group and the aromaticity of the furan ring.

Isocyanate Group Reactivity

The isocyanate functional group (-N=C=O) is highly susceptible to nucleophilic attack. This reactivity is central to its utility in chemical synthesis. Key reactions include:

  • Reaction with Alcohols: Forms carbamates (urethanes).

  • Reaction with Amines: Forms ureas.

  • Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.

These reactions are typically exothermic and can be vigorous. The reactivity can be influenced by the electronic properties of the furan ring.

Furan Ring Chemistry

The furan ring is an electron-rich aromatic system. It can participate in various reactions, although the presence of the isocyanate group may influence the regioselectivity and feasibility of these transformations. Potential reactions include:

  • Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, though it is prone to ring-opening under strongly acidic conditions.

  • Diels-Alder Reaction: Furan can act as a diene in cycloaddition reactions with dienophiles.

Potential Biological and Pharmacological Significance

While no specific biological activities of this compound have been documented, the furan scaffold is a common motif in a wide range of biologically active compounds and approved drugs. Furan derivatives have been reported to exhibit diverse pharmacological properties, including:

  • Antibacterial

  • Antifungal

  • Antiviral

  • Anti-inflammatory

  • Anticancer

The isocyanate group's ability to react with biological nucleophiles, such as amino and hydroxyl groups on proteins, suggests that this compound could act as a covalent modifier of biological targets. This reactivity is a double-edged sword, as it can lead to therapeutic effects but also potential toxicity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on standard organic chemistry methodologies for similar compounds.

Synthesis

A plausible synthetic route to this compound is via the Curtius rearrangement of 2-methyl-3-furoic acid.

Synthesis_Workflow cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Curtius Rearrangement 2-Methyl-3-furoic_acid 2-Methyl-3-furoic Acid Acyl_chloride 2-Methyl-3-furoyl chloride 2-Methyl-3-furoic_acid->Acyl_chloride SOCl₂ or (COCl)₂ Acyl_azide 2-Methyl-3-furoyl azide Acyl_chloride->Acyl_azide NaN₃ Isocyanate This compound Acyl_azide->Isocyanate Heat (e.g., in toluene)

Caption: Synthetic workflow for this compound via Curtius rearrangement.

Methodology:

  • Preparation of 2-Methyl-3-furoyl Azide:

    • Convert 2-methyl-3-furoic acid to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.

    • Carefully add a solution of sodium azide (NaN₃) in water to a solution of the acid chloride in a suitable solvent (e.g., acetone) at a low temperature (0 °C) to form the acyl azide.

    • Extract the acyl azide into an organic solvent and dry it carefully. Caution: Acyl azides can be explosive and should be handled with extreme care.

  • Curtius Rearrangement:

    • Dissolve the crude 2-methyl-3-furoyl azide in a high-boiling inert solvent such as toluene.

    • Heat the solution to induce the rearrangement to the isocyanate with the evolution of nitrogen gas. The reaction progress can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

Purification

Isocyanates are sensitive to moisture and can polymerize upon heating. Therefore, purification should be conducted under anhydrous conditions and at reduced pressure.

Methodology: Vacuum Distillation

  • After the Curtius rearrangement is complete, carefully distill the reaction mixture under reduced pressure.

  • Use a short-path distillation apparatus to minimize the residence time at high temperatures.

  • Collect the fraction corresponding to the expected boiling point of this compound. All glassware must be thoroughly dried before use.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Characterization_Workflow Product Purified this compound FTIR FTIR Spectroscopy Product->FTIR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry Product->MS Molecular Weight Confirmation

Caption: Workflow for the spectroscopic characterization of the final product.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
FTIR (Neat) - Strong, sharp absorption band for the isocyanate (-N=C=O) asymmetric stretch around 2250-2275 cm⁻¹ .[3][4] - C-H stretching of the methyl and furan ring protons around 2900-3100 cm⁻¹ . - C=C and C-O stretching vibrations of the furan ring in the 1000-1600 cm⁻¹ region.
¹H NMR (CDCl₃) - A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm . - Two doublets for the furan ring protons (H4 and H5) in the aromatic region, likely between δ 6.0-7.5 ppm .[5]
¹³C NMR (CDCl₃) - A signal for the methyl carbon around δ 10-20 ppm . - Signals for the furan ring carbons between δ 100-150 ppm .[5] - A signal for the isocyanate carbon around δ 120-130 ppm .
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 123 .[1] - Fragmentation patterns corresponding to the loss of CO, and cleavage of the furan ring.

Safety and Handling

Isocyanates are highly reactive and toxic compounds.[6] All handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Key Safety Precautions: [6][7][8][9]

  • Engineering Controls: Use a certified chemical fume hood.

  • Personal Protective Equipment:

    • Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).

    • Wear safety goggles and a face shield.

    • Use a lab coat.

    • For operations with a potential for aerosol generation, respiratory protection may be necessary.

  • Handling:

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Keep away from water and other nucleophiles to prevent uncontrolled reactions.

    • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move the person to fresh air.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a reactive heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data is scarce, its chemical and physical properties can be reasonably predicted based on the well-established chemistry of furans and isocyanates. This guide provides a foundational understanding of this molecule, including its synthesis, characterization, and safe handling. Further experimental investigation is necessary to fully elucidate its properties and explore its potential applications.

References

Reactivity of 3-Isocyanato-2-methylfuran with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-isocyanato-2-methylfuran with a range of common nucleophiles, including amines, alcohols, and thiols. The isocyanate functional group is a highly valuable reactive moiety in organic synthesis, and its incorporation onto a furan scaffold—a privileged structure in medicinal chemistry—presents significant opportunities for the development of novel bioactive compounds.[1][2] This document details the expected reaction mechanisms, provides detailed experimental protocols for key transformations, and summarizes quantitative data for the resulting products. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding and application in a laboratory setting. While specific literature on the reactivity of this compound is limited, the principles outlined herein are based on the well-established chemistry of isocyanates.[1]

Introduction: The Chemical Versatility of this compound

This compound is a bifunctional molecule featuring a highly electrophilic isocyanate group attached to a 2-methylfuran ring.[1][3] The furan nucleus is a common motif in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles.[1] This inherent reactivity is the foundation of polyurethane chemistry and is extensively utilized in the synthesis of ureas, carbamates (urethanes), and thiocarbamates.[1]

The reactivity of the isocyanate can be influenced by the electronic nature of its substituent. The 2-methylfuran ring is an electron-rich aromatic system, which may modulate the electrophilicity of the isocyanate carbon, potentially leading to unique reactivity patterns compared to simple alkyl or aryl isocyanates.[1] This guide will explore the anticipated reactions of this compound with primary and secondary amines, alcohols, and thiols.

General Reaction Mechanisms

The primary reaction of isocyanates with nucleophiles is a nucleophilic addition across the C=N double bond of the isocyanate group. This reaction is typically rapid and often proceeds without the need for a catalyst, although base catalysis can be employed to enhance the reaction rate, particularly for less reactive nucleophiles like thiols.[1]

Reaction with Amines (Urea Formation)

Primary and secondary amines are highly potent nucleophiles and react exothermically with isocyanates to form substituted ureas. The reaction is generally very fast and proceeds to high yields at room temperature.[1]

Reaction with Alcohols (Carbamate/Urethane Formation)

Alcohols react with isocyanates to yield stable carbamate (urethane) linkages. This reaction is the basis for polyurethane synthesis. The reaction rate is typically slower than that with amines and may be accelerated by basic catalysts.[1]

Reaction with Thiols (Thiocarbamate Formation)

Thiols react with isocyanates to form thiocarbamates. This reaction is generally slower than the reactions with amines or alcohols and often requires a catalyst, such as a tertiary amine, to proceed at a reasonable rate.[1] The catalyst deprotonates the thiol to the more nucleophilic thiolate anion.

Experimental Protocols

The following protocols are representative procedures for the reaction of this compound with various nucleophiles.

General Considerations
  • Safety: Isocyanates are toxic and potent lachrymators. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Anhydrous Conditions: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a disubstituted urea. Therefore, all reactions should be carried out under anhydrous conditions using dry solvents and glassware.[1]

Synthesis of this compound

A plausible synthetic route to this compound is via the Curtius rearrangement of 3-methyl-2-furoyl azide, which can be prepared from the corresponding carboxylic acid.

Step 1: Synthesis of 3-Methyl-2-furoyl Chloride

  • To a solution of 3-methyl-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-methyl-2-furoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of 3-Methyl-2-furoyl Azide

  • The crude 3-methyl-2-furoyl chloride is dissolved in anhydrous acetone (5 mL/mmol).

  • A solution of sodium azide (1.5 eq) in water (2 mL/mmol) is added dropwise at 0 °C.

  • The mixture is stirred vigorously at 0 °C for 1 hour.

  • The reaction mixture is poured into ice-water and extracted with toluene.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and used immediately in the next step.

Step 3: Curtius Rearrangement to this compound

  • The toluene solution of 3-methyl-2-furoyl azide is heated at 80-90 °C until the evolution of nitrogen gas ceases (typically 1-2 hours).

  • The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

Experimental Workflow for Synthesis

G Synthesis of this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Curtius Rearrangement A 3-Methyl-2-furoic Acid B Oxalyl Chloride, cat. DMF in DCM A->B Reaction C 3-Methyl-2-furoyl Chloride B->C Product D 3-Methyl-2-furoyl Chloride E Sodium Azide in Acetone/Water D->E Reaction F 3-Methyl-2-furoyl Azide E->F Product G 3-Methyl-2-furoyl Azide H Heat in Toluene G->H Reaction I This compound H->I Product G Reaction with Amines This compound This compound Nucleophilic Attack by Amine Nucleophilic Attack by Amine This compound->Nucleophilic Attack by Amine + R₂NH Zwitterionic Intermediate Zwitterionic Intermediate Nucleophilic Attack by Amine->Zwitterionic Intermediate Proton Transfer Proton Transfer Zwitterionic Intermediate->Proton Transfer Substituted Urea Substituted Urea Proton Transfer->Substituted Urea G Reaction with Alcohols This compound This compound Nucleophilic Attack by Alcohol Nucleophilic Attack by Alcohol This compound->Nucleophilic Attack by Alcohol + ROH Intermediate Intermediate Nucleophilic Attack by Alcohol->Intermediate Proton Transfer Proton Transfer Intermediate->Proton Transfer Carbamate (Urethane) Carbamate (Urethane) Proton Transfer->Carbamate (Urethane) G Catalyzed Reaction with Thiols cluster_0 Thiolate Formation cluster_1 Nucleophilic Addition Thiol RSH Base Base (e.g., Et₃N) Thiol->Base Deprotonation Thiolate RS⁻ (Thiolate) Base->Thiolate Attack Nucleophilic Attack Isocyanate This compound Isocyanate->Attack + RS⁻ Intermediate Anionic Intermediate Attack->Intermediate Protonation Protonation Intermediate->Protonation Product Thiocarbamate Protonation->Product

References

Theoretical and Computational Insights into 3-Isocyanato-2-methylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 3-isocyanato-2-methylfuran, a heterocyclic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental and computational data for this specific molecule, this document synthesizes information from studies on analogous furan and isocyanate derivatives to predict its structural, spectroscopic, and reactive properties. This guide is intended to serve as a foundational resource, offering detailed methodologies for potential experimental and computational investigations, structured data tables of predicted properties, and visualizations of key reaction pathways and analytical workflows.

Introduction

This compound is a bifunctional molecule incorporating a 2-methylfuran ring and a highly reactive isocyanate group. The furan moiety is a prevalent scaffold in numerous biologically active compounds, while the isocyanate group is a versatile functional group for forming various chemical linkages. The interplay between the electron-rich furan ring and the electrophilic isocyanate group is expected to impart unique reactivity to this molecule, making it a valuable building block for novel chemical entities. This guide explores its predicted properties and provides a framework for future theoretical and experimental studies.

Predicted Molecular and Spectroscopic Properties

While experimental data for this compound is scarce, its molecular and spectroscopic properties can be predicted based on computational chemistry and data from similar compounds.

Predicted Molecular Properties

The following table summarizes the predicted molecular properties of this compound based on computational models.

PropertyPredicted ValueNotes
Molecular FormulaC₆H₅NO₂
Molecular Weight123.11 g/mol
XLogP31.8Predicted lipophilicity
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2Oxygen in furan ring and oxygen in isocyanate
Rotatable Bond Count1
Exact Mass123.032028 u
Predicted Spectroscopic Data

The following tables outline the expected spectroscopic signatures for this compound. These predictions are based on the known spectroscopic data of 2-methylfuran and other isocyanate-containing compounds.[1][2][3]

Table 2.1: Predicted ¹H NMR Data (in CDCl₃)

Protons on Furan RingPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-4~6.2 - 6.4dJ ≈ 1.8
H-5~7.2 - 7.4dJ ≈ 1.8
Methyl Protons~2.3 - 2.5s

Table 2.2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)
C-2~150 - 155
C-3~125 - 130
C-4~110 - 115
C-5~120 - 125
Isocyanate Carbon~128 - 133
Methyl Carbon~13 - 16

Table 2.3: Predicted IR Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N=C=O Stretch (asymmetric)~2250 - 2280Strong, Sharp
C-H (furan ring)~3100 - 3150Medium
C-H (methyl group)~2850 - 2960Medium
C=C (furan ring)~1500 - 1600Medium
C-O-C (furan ring)~1000 - 1100Strong

Computational and Experimental Protocols

Computational Methodology

Detailed theoretical studies on this compound can be performed using density functional theory (DFT) and other ab initio methods.

Protocol for DFT Calculations:

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: B3LYP or M06-2X functional.[4][5]

  • Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy.

  • Calculations to Perform:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm the optimized structure is a true minimum and to predict IR and Raman spectra.[6]

    • NMR Chemical Shift Calculation: Using the GIAO method.[6]

    • Frontier Molecular Orbital (FMO) Analysis: To understand the reactivity and electronic properties.

    • Reaction Pathway Modeling: To investigate the mechanisms of reactions with nucleophiles.

G cluster_workflow Computational Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) freq_calc->nmr_calc fmo_calc FMO Analysis freq_calc->fmo_calc reaction_path Reaction Pathway Modeling freq_calc->reaction_path end Analyze Results nmr_calc->end fmo_calc->end reaction_path->end

Caption: A general workflow for the computational analysis of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can potentially be achieved from 2-methylfuran-3-carboxylic acid via a Curtius rearrangement.[7][8][9]

Exemplary Synthesis Protocol (Curtius Rearrangement):

  • Acid Chloride Formation: Convert 2-methylfuran-3-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Azide Formation: React the acid chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.

  • Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene). The acyl azide will undergo Curtius rearrangement to form the isocyanate.

  • Purification: Purify the resulting this compound by distillation under reduced pressure or column chromatography.

Protocol for Spectroscopic Analysis: [1][2][3]

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • FTIR Spectroscopy:

    • Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

    • Obtain the mass spectrum and analyze the fragmentation pattern.

G cluster_workflow Spectroscopic Analysis Workflow sample Purified This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry (EI) sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ftir->data_analysis ms->data_analysis G cluster_reaction Reaction with Nucleophiles reactants This compound + Nucleophile (Nu-H) intermediate Intermediate reactants->intermediate Nucleophilic Attack product Adduct intermediate->product Proton Transfer

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 3-Isocyanato-2-Methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Molecular Orbital Analysis in Drug Development

The electronic structure of a molecule is paramount in determining its reactivity, stability, and intermolecular interactions. For drug development professionals, understanding these properties at a quantum level is crucial for predicting a compound's pharmacokinetic and pharmacodynamic profiles. Molecular orbital (MO) theory provides a powerful lens through which to view these electronic characteristics.[1] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energies and spatial distributions govern a molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

3-Isocyanato-2-methylfuran is a bifunctional molecule featuring an electron-rich methylfuran ring and a highly reactive isocyanate group.[2] The interplay between these two moieties dictates the molecule's overall electronic behavior and its potential as a building block in medicinal chemistry. A thorough molecular orbital analysis can elucidate the preferred sites for nucleophilic and electrophilic attack, the nature of its bonding, and its potential interactions with biological targets.

Theoretical Molecular Orbital Landscape of this compound

The molecular orbitals of this compound arise from the combination of the atomic orbitals of its constituent atoms. The overall electronic character is a blend of the properties of the furan ring, the methyl substituent, and the isocyanate group.

  • Furan Ring: The furan ring is an aromatic heterocycle with 6 π-electrons delocalized over the five-membered ring.[3][4] The oxygen atom contributes a lone pair to the π-system, which significantly influences the electronic distribution. This delocalization contributes to the stability of the ring and dictates its reactivity towards electrophiles, typically at the C2 and C5 positions.[4]

  • Methyl Group: The methyl group at the C2 position acts as an electron-donating group through hyperconjugation, further increasing the electron density of the furan ring and influencing the energies of the molecular orbitals.[5]

  • Isocyanate Group: The isocyanate (-N=C=O) group is a potent electrophile, with the carbon atom being particularly susceptible to nucleophilic attack.[6] Its electronic structure is characterized by a set of cumulative double bonds, leading to a linear geometry and distinct resonance structures that place a partial positive charge on the carbon.[7]

The interaction of these components will lead to a complex set of molecular orbitals. The HOMO is expected to be primarily localized on the electron-rich methylfuran ring, while the LUMO is anticipated to be centered on the electrophilic isocyanate group. The precise energies and spatial distributions of these frontier orbitals will determine the molecule's reactivity profile.

Computational Protocol for Molecular Orbital Analysis

Computational chemistry is the standard methodology for performing molecular orbital analysis.[8] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for systems of this size.[9]

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is a common and reliable choice.[5][10]

  • Basis Set: A Pople-style basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) should be employed to provide sufficient flexibility for describing the electron distribution.[5]

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization calculation without any symmetry constraints.

    • Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable geometry.

Molecular Orbital and Electronic Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory and basis set to compute the molecular orbitals and other electronic properties.

  • Properties to Calculate:

    • Energies of all molecular orbitals, particularly HOMO and LUMO.

    • HOMO-LUMO energy gap.

    • Electron density and electrostatic potential maps.

    • Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.[11]

Software

A variety of quantum chemistry software packages can be used for these calculations, including:

  • Gaussian

  • GAMESS[12]

  • ORCA

  • NWChem

Data Presentation: Illustrative Quantitative Data

The following tables are templates demonstrating how the quantitative data from a computational analysis of this compound would be presented. The values are hypothetical and based on trends observed in similar molecules.

Table 1: Calculated Molecular Orbital Energies

Molecular OrbitalEnergy (Hartree)Energy (eV)
LUMO+1ValueValue
LUMO -0.05-1.36
HOMO -0.25-6.80
HOMO-1ValueValue
HOMO-LUMO Gap 0.20 5.44

Table 2: Calculated Atomic Charges (Mulliken Population Analysis)

AtomAtom NumberCharge (e)
O (furan)1-0.35
C (furan)20.10
C (furan)3-0.05
C (furan)4-0.15
C (furan)5-0.10
C (methyl)6-0.20
N (isocyanate)7-0.25
C (isocyanate)80.45
O (isocyanate)9-0.30
.........

Visualization of Key Concepts

Visual representations are essential for understanding the abstract concepts of molecular orbital theory and the workflow of a computational analysis.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Visualization Build_Molecule Build 3D Structure of This compound Define_Parameters Define Computational Method (e.g., DFT/B3LYP) and Basis Set (e.g., 6-31G(d)) Geometry_Optimization Geometry Optimization Define_Parameters->Geometry_Optimization Frequency_Calculation Frequency Calculation (Verify Minimum) Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy and Wavefunction Calculation Frequency_Calculation->Single_Point_Energy MO_Energies Extract HOMO/LUMO Energies and Gap Single_Point_Energy->MO_Energies Orbital_Visualization Visualize HOMO/LUMO Surfaces Single_Point_Energy->Orbital_Visualization Charge_Analysis Calculate Atomic Charges (Mulliken, NBO) Single_Point_Energy->Charge_Analysis ESP_Map Generate Electrostatic Potential Map Single_Point_Energy->ESP_Map

Caption: Workflow for the computational molecular orbital analysis of a molecule.

Molecular_Orbitals Furan_pi Furan π-system AOs LUMO LUMO (Localized on Isocyanate) Furan_pi->LUMO Minor Contribution HOMO HOMO (Localized on Furan Ring) Furan_pi->HOMO Major Contribution Isocyanate_pi Isocyanate π-system AOs Isocyanate_pi->LUMO Major Contribution Isocyanate_pi->HOMO Minor Contribution

Caption: Conceptual diagram of frontier molecular orbital formation.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, a robust computational analysis, as outlined in this guide, can provide significant insights into its electronic structure and reactivity. Such a study would be invaluable for researchers in drug development and materials science. The predicted localization of the HOMO on the furan ring and the LUMO on the isocyanate group suggests a molecule with distinct regions for electrophilic and nucleophilic interactions. Future computational work should focus on carrying out these calculations to provide concrete quantitative data. Furthermore, exploring the molecule's reactivity with various nucleophiles and its potential to act as a Michael acceptor would be a logical next step, providing a more complete picture of its chemical behavior and potential applications.

References

CAS number and synonyms for 2-methylfuran-3-yl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of 2-methylfuran-3-yl isocyanate, compiling available data on its chemical identity, properties, and synonyms. The information presented is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification and Properties

2-Methylfuran-3-yl isocyanate is a heterocyclic organic compound. Detailed experimental data on this specific molecule is limited in publicly accessible literature. The following tables summarize its key identifiers and computed chemical properties.

Table 1: Chemical Identifiers for 2-Methylfuran-3-yl Isocyanate

IdentifierValueReference
CAS Number 921938-65-0[1]
Molecular Formula C₆H₅NO₂[1]
IUPAC Name 3-isocyanato-2-methylfuran[1]
InChI InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3[1]
InChIKey OMYDOMPNLAYEPL-UHFFFAOYSA-N[2]
SMILES CC1=C(C=CO1)N=C=O[1]

Table 2: Synonyms for 2-Methylfuran-3-yl Isocyanate

Synonym
This compound
2-Methylfur-3-yl isocyanate
FURAN,3-ISOCYANATO-2-METHYL-
SCHEMBL990504
AKOS000194953
EN300-86345
G23072
Source:[1]

Table 3: Computed Physicochemical Properties

PropertyValueUnit
Molecular Weight 123.11 g/mol
Exact Mass 123.032028402Da
XLogP3-AA 2.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 42.6Ų
Heavy Atom Count 9
Complexity 140
Source:[1]

Experimental Data

A comprehensive search of scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis of 2-methylfuran-3-yl isocyanate, nor were there specific studies detailing its biological activity or involvement in signaling pathways. The general reactivity of the isocyanate group suggests it is a reactive compound, particularly with nucleophiles.[3]

While information on the biological activities of various furan derivatives exists, including applications as antibacterial, antifungal, and anti-inflammatory agents, no such data was found specifically for 2-methylfuran-3-yl isocyanate.[4][5][6]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name, IUPAC name, and the fundamental structural representations (SMILES and InChI) of the compound, all of which are linked to its unique CAS registry number.

Chemical Identification of 2-Methylfuran-3-yl Isocyanate A 2-Methylfuran-3-yl Isocyanate (Common Name) B 921938-65-0 (CAS Number) A->B is registered as D CC1=C(C=CO1)N=C=O (SMILES) B->D is represented by E InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3 (InChI) B->E is represented by C This compound (IUPAC Name) C->B is registered as

Chemical Identification Relationships

Conclusion

2-Methylfuran-3-yl isocyanate is a defined chemical entity with established identifiers and computed properties. However, there is a notable lack of in-depth experimental data in the public domain regarding its synthesis, biological activity, and potential applications in drug development. This presents an opportunity for novel research to explore the synthesis and characterize the physicochemical and biological properties of this compound. Researchers are advised to exercise caution, as isocyanates are generally reactive and can be irritants.[3]

References

Stability and Decomposition of 3-Isocyanato-2-methylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability and decomposition pathways of 3-isocyanato-2-methylfuran. Due to the absence of specific literature on this compound, this document extrapolates from the well-established chemistry of aryl isocyanates and substituted furans to forecast its reactivity. The guide covers anticipated thermal, hydrolytic, oxidative, and photochemical decomposition routes. Detailed hypothetical experimental protocols for investigating these pathways and quantifying the isocyanate content are provided, alongside predictive data summaries and visualizations to aid researchers in handling and studying this molecule.

Introduction

This compound is a bifunctional molecule of interest in medicinal chemistry and materials science, incorporating the highly reactive isocyanate group and the versatile furan ring. The isocyanate moiety serves as a key electrophile for forming urethane and urea linkages, while the furan scaffold is a prevalent motif in pharmacologically active compounds.[1] Understanding the stability of this molecule is paramount for its synthesis, storage, and application, particularly in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. This guide outlines the principal anticipated degradation pathways based on the known reactivity of its constituent functional groups.

Predicted Stability Profile

The stability of this compound is governed by the reactivity of both the isocyanate group and the furan ring. The molecule is expected to be sensitive to nucleophiles (especially water), heat, and oxidizing conditions.

  • Moisture Sensitivity: The isocyanate group is highly susceptible to hydrolysis, leading to the formation of an unstable carbamic acid, which decarboxylates to form 3-amino-2-methylfuran.[2] This amine can then react with another molecule of the isocyanate to form a disubstituted urea.[2]

  • Thermal Stability: At elevated temperatures, aryl isocyanates can undergo dimerization to form uretidinediones or trimerization to isocyanurates.[3] At higher temperatures (>350 °C), decomposition to the corresponding amine and other products can occur.[4]

  • Oxidative Stability: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening products such as 2-methylmaleic anhydride or other dicarbonyl species.[5][6]

  • Photochemical Stability: Aromatic isocyanates and furan rings can participate in photochemical reactions. UV radiation can promote the homolytic scission of the urethane bond (if formed) and can also induce reactions involving the furan ring.[7][8]

Predicted Decomposition Pathways

The primary decomposition pathways of this compound can be categorized as follows:

Hydrolytic Decomposition

In the presence of water, the isocyanate group is expected to hydrolyze. This is often the most significant decomposition pathway under ambient conditions. The reaction proceeds through a carbamic acid intermediate, which is generally unstable and decomposes to an amine and carbon dioxide.[2] The resulting 3-amino-2-methylfuran is nucleophilic and can react with a second molecule of this compound to yield a stable urea derivative.

Hydrolytic_Decomposition This compound This compound Carbamic_Acid_Intermediate Carbamic Acid Intermediate This compound->Carbamic_Acid_Intermediate + H₂O 3-Amino-2-methylfuran 3-Amino-2-methylfuran Carbamic_Acid_Intermediate->3-Amino-2-methylfuran - CO₂ Urea_Derivative 1,3-bis(2-methylfuran-3-yl)urea 3-Amino-2-methylfuran->Urea_Derivative + this compound

Caption: Predicted hydrolytic decomposition pathway of this compound.

Thermal Decomposition

Under anhydrous thermal stress, isocyanates can undergo self-addition reactions. The most common are dimerization to form a four-membered uretidinedione ring and trimerization to the more stable six-membered isocyanurate ring. At very high temperatures, cleavage of the C-N bond can occur, potentially leading to radical species or rearrangement products.[3][9]

Thermal_Decomposition Isocyanate This compound (x2) Dimer Uretidinedione Dimer Isocyanate->Dimer Δ Isocyanate_3 This compound (x3) Trimer Isocyanurate Trimer Isocyanate_3->Trimer Δ, catalyst

Caption: Predicted thermal dimerization and trimerization of this compound.

Oxidative Decomposition

The furan ring is susceptible to oxidation by various reagents (e.g., O₂, peroxy acids). Oxidation often proceeds via an endoperoxide intermediate, leading to ring-opening and the formation of dicarbonyl compounds.[5][6] The methyl group can also be a site of oxidation, potentially forming a carboxylic acid, which could then be decarboxylated.[6]

Oxidative_Decomposition Furan This compound Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide + [O] Ring_Opened Ring-Opened Products (e.g., 2-methylmaleic anhydride) Endoperoxide->Ring_Opened Rearrangement

Caption: Predicted oxidative decomposition of the furan ring.

Data Presentation

The following tables summarize the predicted decomposition products and suggest analytical methods for their detection.

Table 1: Predicted Decomposition Products

Decomposition PathwayKey Reactant(s)Predicted Major Products
HydrolysisWater3-Amino-2-methylfuran, 1,3-bis(2-methylfuran-3-yl)urea, CO₂
Thermal DecompositionHeatUretidinedione dimer, Isocyanurate trimer
OxidationOxidizing agents (O₂, m-CPBA)2-Methylmaleic anhydride, other dicarbonyls
PhotochemicalUV LightRadical species, ring-opened products

Table 2: Suggested Analytical Techniques for Stability Studies

TechniqueApplicationExpected Observations
FTIR Spectroscopy Real-time monitoring of isocyanateDecrease in the isocyanate peak (~2270 cm⁻¹)
HPLC-UV/MS Separation and identification of productsAppearance of peaks corresponding to urea, amine, and ring-opened products
GC-MS Analysis of volatile decomposition productsIdentification of smaller fragments, especially at high temperatures
Titrimetry Quantification of remaining NCO contentDetermination of the rate of isocyanate consumption

Experimental Protocols

The following are general protocols that can be adapted to study the stability of this compound.

Protocol for Determining Isocyanate Content by Titration

This protocol is based on the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine and back-titration of the unreacted amine with standardized hydrochloric acid.[10][11]

Materials:

  • This compound sample

  • Toluene (anhydrous)

  • Di-n-butylamine solution (2 M in anhydrous toluene)

  • Isopropyl alcohol

  • Standardized hydrochloric acid (1 M)

  • Bromocresol green indicator

  • Conical flasks (200 mL), burette, magnetic stirrer

Procedure:

  • Accurately weigh approximately 3 g of the isocyanate sample into a 200 mL conical flask.

  • Add 20 mL of anhydrous toluene to dissolve the sample.

  • Pipette 20 mL of the 2 M di-n-butylamine solution into the flask.

  • Stopper the flask, swirl to mix, and let it stand for at least 20 minutes at room temperature.

  • Add 100 mL of isopropyl alcohol and a few drops of bromocresol green indicator.

  • Titrate the solution with 1 M standardized hydrochloric acid until the endpoint (color change from blue to yellow) is reached.

  • Perform a blank titration using the same procedure but without the isocyanate sample.

  • Calculate the % NCO content using the appropriate formula.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration Weigh Weigh Isocyanate Dissolve Dissolve in Toluene Weigh->Dissolve React React with excess di-n-butylamine Dissolve->React Add_Solvent Add Isopropyl Alcohol & Indicator React->Add_Solvent Titrate Titrate with HCl Add_Solvent->Titrate Endpoint Observe Endpoint Titrate->Endpoint Calculate Calculate %NCO Endpoint->Calculate

Caption: Workflow for the titrimetric determination of isocyanate content.

Protocol for Analysis of Decomposition Products by HPLC-MS

This protocol provides a general method for identifying products from stability studies.[12][13]

Materials:

  • Decomposition reaction mixture

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • HPLC system with a C18 column and a mass spectrometer detector

  • Syringe filters (0.22 µm)

Procedure:

  • At specified time points, withdraw an aliquot from the stability study sample.

  • Dilute the aliquot with acetonitrile to an appropriate concentration.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the sample into the HPLC-MS system.

  • Perform a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile, ramping to 95% acetonitrile over 20 minutes.

  • Monitor the eluent using both UV (e.g., at 254 nm) and mass spectrometry (in both positive and negative ion modes).

  • Identify peaks by their retention times and mass-to-charge ratios (m/z). Compare the observed m/z values with the calculated exact masses of predicted products (e.g., 3-amino-2-methylfuran, urea derivative).

Conclusion

While no empirical data currently exists for the stability of this compound, a predictive understanding of its decomposition is crucial for its application. This guide provides a scientifically grounded forecast of its behavior under various conditions, drawing from the fundamental principles of organic chemistry. The primary degradation pathways are anticipated to be hydrolysis of the isocyanate group and oxidation of the furan ring. Researchers and drug development professionals should handle this compound with care, particularly avoiding moisture and excessive heat. The experimental protocols outlined herein offer a starting point for rigorous stability testing to validate these predictions and fully characterize the molecule's profile.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Furan Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan isocyanates represent a class of heterocyclic compounds with increasing interest in medicinal chemistry and materials science. Their unique chemical structure, combining the furan ring and the highly reactive isocyanate group, offers potential for novel molecular designs. However, this reactivity also presents significant health and safety challenges. This guide provides a comprehensive overview of the known hazards associated with furan isocyanates, outlines standard procedures for their safe handling, and discusses the toxicological endpoints and underlying mechanisms of action. Due to the limited specific toxicological data on many furan isocyanate derivatives, this document draws upon information from structurally related isocyanates and furan compounds to provide a thorough risk assessment framework.

Hazard Identification and Classification

The primary hazards associated with furan isocyanates stem from the reactivity of the isocyanate group (-NCO). This group readily reacts with nucleophiles, including water, alcohols, and amines, a property that underlies both their utility in synthesis and their toxicity. The furan moiety may also contribute to the toxicological profile.

Based on available data for representative furan isocyanates, the following Globally Harmonized System (GHS) classifications are pertinent:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

  • Flammability: Flammable liquid and vapor.[1][2][4]

Table 1: GHS Hazard Classifications for Select Furan Isocyanates
Furan Isocyanate DerivativeCAS NumberGHS Hazard Statements
2-(Isocyanatomethyl)furan (Furfuryl isocyanate)71189-15-6H226, H302, H312, H315, H319, H332, H334, H335[1][2][4]
5-Methyl-2-(trifluoromethyl)furan-3-yl isocyanate306935-03-5H302+H312+H332, H315, H319, H335[3]

Toxicology Profile

The toxicological effects of isocyanates are well-documented, with the primary concerns being respiratory and dermal sensitization.[5] The furan ring itself is also known to exhibit toxicity, primarily targeting the liver.[6][7]

Acute Toxicity
Table 2: Acute Toxicity Data for Structurally Related Compounds
CompoundCAS NumberRouteSpeciesLD50 / LC50
Furfuryl Alcohol98-00-0OralRat132 - 275 mg/kg[8]
DermalRabbit400 - 657 mg/kg[8]
InhalationRat1.17 mg/L (4 hours)[8][9]
Furfural98-01-1OralRat100 mg/kg[10]
DermalRat>2000 mg/kg[10]
InhalationRat1 mg/L (4 hours)[10]
Sensitization

Respiratory Sensitization: Isocyanates are a leading cause of occupational asthma.[5] Sensitization can occur after a single high-level exposure or repeated low-level exposures. Once sensitized, individuals may experience severe asthma attacks upon subsequent exposure to even minute concentrations. The hazard statements for furfuryl isocyanate explicitly state that it "May cause allergy or asthma symptoms or breathing difficulties if inhaled".[1][2][4]

Dermal Sensitization: Skin contact with isocyanates can lead to allergic contact dermatitis. There is also evidence to suggest that dermal exposure can contribute to the development of respiratory sensitization.

Genotoxicity and Carcinogenicity

The genotoxic potential of furan isocyanates is not well-characterized. However, furan itself is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to induce liver tumors in rodents.[7] Some studies suggest that furan's carcinogenicity may involve both genotoxic and non-genotoxic mechanisms. It is plausible that furan isocyanates could share some of these properties.

Safe Handling and Exposure Controls

Due to the significant hazards of furan isocyanates, stringent safety protocols are mandatory.

Engineering Controls
  • Ventilation: All work with furan isocyanates must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Enclosure: For larger scale operations, the use of glove boxes or other enclosed systems is recommended to minimize the risk of exposure.

Personal Protective Equipment (PPE)
  • Respiratory Protection: A full-face respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended. For higher concentrations or in situations with potential for significant exposure, a supplied-air respirator may be necessary.

  • Hand Protection: Use chemically resistant gloves such as butyl rubber or Viton. Double gloving is recommended.

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are minimum requirements. For operations with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

Storage and Disposal
  • Storage: Furan isocyanates should be stored in a cool, dry, well-ventilated area, away from moisture, acids, bases, and oxidizing agents. Containers should be tightly sealed to prevent reaction with atmospheric moisture, which can lead to the formation of solid polyureas and a dangerous buildup of carbon dioxide pressure.

  • Disposal: All furan isocyanate waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Decontamination of empty containers and labware should be performed with a solution of sodium carbonate (5-10%) and detergent in water.

Emergency Procedures

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the individual is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals. The following are examples of relevant protocols for evaluating the safety of furan isocyanates.

Acute Toxicity Testing
  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This method involves a stepwise procedure with a small number of animals per step to determine the acute oral toxicity and classify the substance.[11]

  • OECD Test Guideline 402: Acute Dermal Toxicity: This guideline describes a procedure for assessing the acute toxic effects of a substance applied to the skin.[1][12][13][14][15]

  • OECD Test Guideline 403: Acute Inhalation Toxicity: This guideline outlines the procedures for determining the acute toxicity of a substance when inhaled.[2][16][17][18][19]

Skin Sensitization Testing
  • OECD Test Guideline 429: Skin Sensitization - Local Lymph Node Assay (LLNA): This is the preferred method for assessing the skin sensitization potential of a chemical.[20][21][22][23][24] It measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of the test substance.

Genotoxicity Testing
  • OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test): This in vitro assay is used to detect gene mutations induced by a chemical.[25][26][27][28][29] It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. Mutagens can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of furan isocyanates is likely a multifactorial process involving the reactivity of the isocyanate group and the metabolic activation of the furan ring. While specific pathways for furan isocyanates have not been fully elucidated, the known mechanisms of isocyanates and furan provide a strong basis for hypothesized pathways.

Isocyanate-Mediated Effects

Isocyanates are known to induce inflammatory responses and cellular stress.[30][31][32] Key signaling pathways implicated include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Isocyanate exposure can lead to the activation of MAPK pathways (ERK, JNK, and p38), which are involved in inflammation, cell proliferation, and apoptosis.[33]

  • Nuclear Factor-kappa B (NF-κB) Pathway: Activation of the NF-κB signaling cascade is a central event in the inflammatory response to many chemical irritants, including isocyanates. This leads to the transcription of pro-inflammatory cytokines.

Isocyanate_Signaling cluster_nucleus Nucleus Furan Isocyanate Furan Isocyanate Cellular Stress Cellular Stress Furan Isocyanate->Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK IKK Complex IKK Complex Cellular Stress->IKK Complex MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Nucleus Nucleus MAPK (ERK, JNK, p38)->Nucleus Transcription Factor Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB NF-κB->Nucleus Translocation Inflammatory Gene Transcription Inflammatory Gene Transcription Furan_Metabolism Furan Isocyanate Furan Isocyanate Cytochrome P450 Cytochrome P450 Furan Isocyanate->Cytochrome P450 Metabolic Activation Reactive Metabolites Reactive Metabolites Cytochrome P450->Reactive Metabolites Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Protein Adducts Protein Adducts Reactive Metabolites->Protein Adducts DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Protein Adducts->Cellular Damage DNA Adducts->Cellular Damage Western_Blot_Workflow Cell Culture Cell Culture Treatment with Furan Isocyanate Treatment with Furan Isocyanate Cell Culture->Treatment with Furan Isocyanate Cell Lysis Cell Lysis Treatment with Furan Isocyanate->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation\n(e.g., anti-phospho-ERK) Primary Antibody Incubation (e.g., anti-phospho-ERK) Blocking->Primary Antibody Incubation\n(e.g., anti-phospho-ERK) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation\n(e.g., anti-phospho-ERK)->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

References

The Ascendant Furan Isocyanate Core: A Technical Guide to Structural Elucidation for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the structural elucidation of novel furan-based isocyanates. This document provides an in-depth analysis of synthetic pathways, advanced spectroscopic characterization, and the biological significance of this promising class of compounds, with a focus on their potential as kinase inhibitors.

The furan scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its utility as a versatile pharmacophore, often acting as a bioisostere for phenyl rings, can enhance metabolic stability and improve drug-receptor interactions.[1] The introduction of the highly reactive isocyanate group (-N=C=O) to the furan ring creates a unique chemical entity with the potential for covalent modification of biological targets, offering a pathway to potent and selective therapeutics.[2] Furan-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][3] This guide focuses on the critical aspects of synthesizing and characterizing novel furan-based isocyanates, providing the foundational knowledge necessary for their successful application in drug discovery programs.

Synthesis of Novel Furan-Based Isocyanates

The synthesis of furan-based isocyanates can be approached through several strategic pathways. A common and versatile method is the Curtius rearrangement, which involves the thermal or photochemical decomposition of a furan-based acyl azide. This reaction proceeds through a concerted mechanism to yield the corresponding isocyanate with high purity.[4] Alternative non-phosgene routes are also gaining prominence due to safety and environmental considerations. For instance, the synthesis of furan-2,5-dimethylene diisocyanate (FDI) has been achieved from 5-hydroxymethylfurfural, a biomass-derived platform chemical, via a carbamate intermediate.[4]

The following workflow illustrates a generalized approach to the synthesis and subsequent derivatization of furan-based isocyanates.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Application Furan Carboxylic Acid Furan Carboxylic Acid Acyl Azide Acyl Azide Furan Carboxylic Acid->Acyl Azide Acyl Halide Formation + Azide Salt Furan Isocyanate Furan Isocyanate Acyl Azide->Furan Isocyanate Curtius Rearrangement (Heat or UV) Urea Derivative Urea Derivative Furan Isocyanate->Urea Derivative + Amine Carbamate Derivative Carbamate Derivative Furan Isocyanate->Carbamate Derivative + Alcohol Bioactive Molecule Bioactive Molecule Urea Derivative->Bioactive Molecule Carbamate Derivative->Bioactive Molecule

Caption: Generalized workflow for the synthesis and derivatization of furan-based isocyanates.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The unambiguous determination of the structure of novel furan-based isocyanates relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for a comprehensive structural assignment.

Spectroscopic Data for Representative Furan-Based Isocyanates

The following tables summarize key spectroscopic data for known furan-based isocyanates and related precursors. This data serves as a reference for the characterization of newly synthesized analogs.

Table 1: Infrared (IR) Spectroscopy Data

Compound/Functional GroupKey IR Absorptions (cm⁻¹)Reference(s)
Isocyanate (-N=C=O) ~2270 (strong, sharp, characteristic asymmetric stretch) [5]
Furan Ring (C-O-C stretch)~1180[6]
Furan Ring (C=C stretch)~1500, ~1450[6]
5-Nitro-2-furonitrile1540, 1350 (NO₂)[7]

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Furan Precursors

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference(s)
Poly(butylene furanoate)CDCl₃7.19 (s, 2H, furan-H), 4.38 (m, 4H, -COO-CH₂-), 1.90 (m, 4H, -COO-CH₂-CH₂-)157.79 (C=O), 146.72 (furan C-O), 118.45 (furan C-H), 64.76 (-COO-CH₂-), 25.31 (-COO-CH₂-CH₂-)[8]
(3,4-Dihydroxyphenyl)(furan-2-yl)methanoneCDCl₃7.58 (d, 1H), 7.53 (s, 1H), 7.40 (s, 1H), 7.10 (d, 1H), 6.81 (d, 1H), 6.46 (s, 1H)180.1, 153.0, 152.3, 148.9, 146.6, 129.8, 124.0, 119.7, 116.5, 114.9, 111.8[9]

Table 3: Mass Spectrometry (MS) Data

Compound/Fragmentm/zFragmentation PathwayReference(s)
Furfural96 (M⁺)Molecular Ion[10]
Furfural Fragment95[M-H]⁺[10]
Furfural Fragment67[M-CHO]⁺[10]
Long-chain isocyanates99 (base peak)Formation of a stable six-membered ring[11][12]

Experimental Protocols

Synthesis of (3,4-Dihydroxyphenyl)(furan-2-yl)methanone

This protocol describes the synthesis of a furan-based ketone, a potential precursor for further chemical modification.[9]

  • Reaction Setup: In a round-bottom flask, dissolve the starting furan-2-carbonyl chloride and substituted benzene derivative in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere.

  • Reaction Execution: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., AlCl₃). Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding ice-cold water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Demethylation (if applicable): To obtain the dihydroxy product, treat the methoxy-substituted intermediate with a demethylating agent like boron tribromide (BBr₃) in a dry solvent at low temperature.

  • Final Purification: After an aqueous work-up, purify the final product by recrystallization or column chromatography to yield the desired furan-2-yl(phenyl)methanone derivative.

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[3][13][14]

  • Reagent Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO). Prepare a kinase buffer, a solution of recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP.

  • Assay Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

G Serial Dilution of Compound Serial Dilution of Compound Plate Setup Plate Setup Serial Dilution of Compound->Plate Setup Add Kinase, Buffer, Compound Add Kinase, Buffer, Compound Plate Setup->Add Kinase, Buffer, Compound Initiate with ATP/Substrate Initiate with ATP/Substrate Add Kinase, Buffer, Compound->Initiate with ATP/Substrate Incubate (30°C) Incubate (30°C) Initiate with ATP/Substrate->Incubate (30°C) Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate (30°C)->Stop Reaction & Add Detection Reagent Read Luminescence Read Luminescence Stop Reaction & Add Detection Reagent->Read Luminescence Calculate IC50 Calculate IC50 Read Luminescence->Calculate IC50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Y1175 PI3K PI3K VEGFR2->PI3K Y951 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Transcription Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Permeability Permeability Transcription->Permeability

References

Methodological & Application

Synthetic Protocols for 3-Isocyanato-2-Methylfuran: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-isocyanato-2-methylfuran, a valuable heterocyclic building block for applications in medicinal chemistry and materials science. The protocols outlined herein are based on established synthetic transformations and provide a comprehensive guide for the laboratory-scale preparation of this compound.

Introduction

This compound is a bifunctional molecule featuring a reactive isocyanate group and a furan scaffold. The furan moiety is a common motif in a wide range of pharmaceuticals and biologically active compounds. The isocyanate group serves as a versatile handle for the introduction of various functionalities through reactions with nucleophiles such as alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively. This reactivity profile makes this compound a key intermediate for the synthesis of novel derivatives with potential therapeutic or material properties.

The synthetic strategy detailed below follows a logical and efficient multi-step sequence, commencing with the preparation of the key precursor, 2-methyl-3-furoic acid, followed by its conversion to the corresponding acyl azide and subsequent Curtius rearrangement to yield the target isocyanate.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a three-stage process. The initial stage focuses on the preparation of the carboxylic acid precursor. The second stage involves the conversion of the carboxylic acid to an acyl azide. The final stage is the thermal rearrangement of the acyl azide to the desired isocyanate.

G cluster_0 Stage 1: Synthesis of 2-Methyl-3-Furoic Acid cluster_1 Stage 2: Synthesis of 2-Methyl-3-furoyl Azide cluster_2 Stage 3: Synthesis of this compound 2-Methylfuran 2-Methylfuran Friedel_Crafts Friedel-Crafts Acylation 2-Methylfuran->Friedel_Crafts Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Friedel_Crafts 2_Acetyl_3_methylfuran 2-Acetyl-3-methylfuran Friedel_Crafts->2_Acetyl_3_methylfuran Haloform_Reaction Haloform Reaction 2_Acetyl_3_methylfuran->Haloform_Reaction Sodium_Hypobromite Sodium Hypobromite Sodium_Hypobromite->Haloform_Reaction 2_Methyl_3_furoic_acid 2-Methyl-3-furoic Acid Haloform_Reaction->2_Methyl_3_furoic_acid 2_Methyl_3_furoic_acid_2 2-Methyl-3-furoic Acid Azide_Formation Acyl Azide Formation 2_Methyl_3_furoic_acid_2->Azide_Formation DPPA Diphenylphosphoryl Azide (DPPA) DPPA->Azide_Formation Triethylamine Triethylamine Triethylamine->Azide_Formation 2_Methyl_3_furoyl_azide 2-Methyl-3-furoyl Azide Azide_Formation->2_Methyl_3_furoyl_azide 2_Methyl_3_furoyl_azide_2 2-Methyl-3-furoyl Azide Curtius_Rearrangement Curtius Rearrangement 2_Methyl_3_furoyl_azide_2->Curtius_Rearrangement Heat Heat Heat->Curtius_Rearrangement 3_Isocyanato_2_methylfuran This compound Curtius_Rearrangement->3_Isocyanato_2_methylfuran Nitrogen_Gas N2 (gas) Curtius_Rearrangement->Nitrogen_Gas

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Methyl-3-furoic Acid

The synthesis of the carboxylic acid precursor, 2-methyl-3-furoic acid, can be achieved from 2-methylfuran in a two-step process involving a Friedel-Crafts acylation followed by a haloform reaction.

Step 1a: Synthesis of 2-Acetyl-3-methylfuran via Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-methylfuran with acetic anhydride introduces an acetyl group onto the furan ring, primarily at the 5-position and to a lesser extent at the 3-position. The desired 3-acetyl isomer needs to be separated from the major 5-acetyl isomer.

Protocol:

  • To a stirred solution of 2-methylfuran (1.0 eq) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., SnCl₄, 1.2 eq) at 0 °C under an inert atmosphere.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate 2-acetyl-3-methylfuran.

Step 1b: Synthesis of 2-Methyl-3-furoic Acid via Haloform Reaction

The haloform reaction provides a classic method for the conversion of methyl ketones to carboxylic acids.[1][2][3][4][5]

G Methyl_Ketone 2-Acetyl-3-methylfuran Enolate_Formation Enolate Formation Methyl_Ketone->Enolate_Formation Base Base (e.g., NaOH) Base->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack by OH- Base->Nucleophilic_Attack Halogen Halogen (e.g., Br2) Halogenation α-Halogenation Halogen->Halogenation Enolate_Formation->Halogenation Trihalomethyl_Ketone Trihalomethyl Ketone Halogenation->Trihalomethyl_Ketone Repeats twice Trihalomethyl_Ketone->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Trihalomethyl Anion Tetrahedral_Intermediate->Elimination Carboxylic_Acid 2-Methyl-3-furoic Acid Elimination->Carboxylic_Acid Haloform Haloform (e.g., CHBr3) Elimination->Haloform after proton transfer Proton_Transfer Proton Transfer Carboxylic_Acid->Proton_Transfer Haloform->Proton_Transfer Carboxylate Carboxylate Proton_Transfer->Carboxylate

Caption: Mechanism of the Haloform Reaction.

Protocol:

  • Prepare a solution of sodium hypobromite by slowly adding bromine (3.3 eq) to a stirred solution of sodium hydroxide (10 eq) in water at 0 °C.

  • Add a solution of 2-acetyl-3-methylfuran (1.0 eq) in a suitable solvent like dioxane to the freshly prepared sodium hypobromite solution.

  • Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by TLC until the starting material is consumed.

  • Destroy any excess hypobromite by adding a small amount of sodium bisulfite solution.

  • Wash the reaction mixture with diethyl ether to remove the bromoform byproduct.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the 2-methyl-3-furoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Quantitative Data for Stage 1 (Expected):

StepProductStarting MaterialReagentsExpected Yield
1a2-Acetyl-3-methylfuran2-MethylfuranAcetic anhydride, SnCl₄20-30% (isomer separation)
1b2-Methyl-3-furoic Acid2-Acetyl-3-methylfuranNaOH, Br₂80-90%
Stage 2: Synthesis of 2-Methyl-3-furoyl Azide

The conversion of the carboxylic acid to the acyl azide can be efficiently achieved using diphenylphosphoryl azide (DPPA).[6][7]

Protocol:

  • To a stirred solution of 2-methyl-3-furoic acid (1.0 eq) in an anhydrous, non-nucleophilic solvent such as toluene, add triethylamine (1.1 eq) at room temperature under an inert atmosphere.

  • After stirring for 10-15 minutes, add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy by observing the appearance of a characteristic azide stretch.

Stage 3: Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement of the in situ generated acyl azide is typically achieved by heating the reaction mixture.[6][8][9]

G Acyl_Azide 2-Methyl-3-furoyl Azide Transition_State Concerted Transition State Acyl_Azide->Transition_State Heat Heat Heat->Transition_State Isocyanate This compound Transition_State->Isocyanate [1,2]-shift Nitrogen_Gas N2 (gas) Transition_State->Nitrogen_Gas Loss of N2

Caption: Mechanism of the Curtius Rearrangement.

Protocol:

  • Following the formation of the acyl azide in Stage 2, heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Maintain the reflux for 2-4 hours, or until the evolution of nitrogen gas ceases. The conversion to the isocyanate can be monitored by IR spectroscopy by the disappearance of the azide peak and the appearance of a strong isocyanate peak around 2270 cm⁻¹.

  • After cooling to room temperature, the toluene can be removed under reduced pressure to yield the crude this compound.

  • The product is highly reactive and is often used immediately in the next step. If isolation is required, it should be purified by vacuum distillation under anhydrous conditions.

Quantitative Data for Stages 2 & 3 (Expected):

StepProductStarting MaterialReagentsExpected Yield
2 & 3This compound2-Methyl-3-furoic AcidDPPA, Triethylamine70-80%

Data Presentation

Physicochemical and Spectroscopic Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected IR Bands (cm⁻¹)Expected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)
2-Methyl-3-furoic AcidC₆H₆O₃126.112500-3300 (O-H), 1680-1710 (C=O)10-12 (COOH), 7.4 (furan H), 6.5 (furan H), 2.4 (CH₃)170 (COOH), 160 (furan C-O), 145 (furan C), 120 (furan C), 110 (furan C), 14 (CH₃)
This compoundC₆H₅NO₂123.11[10]2250-2280 (N=C=O), 1600-1650 (furan C=C)7.2 (furan H), 6.3 (furan H), 2.3 (CH₃)162 (furan C-O), 148 (furan C), 125 (NCO), 118 (furan C), 110 (furan C), 13 (CH₃)

Applications and Future Directions

This compound is a versatile intermediate for the synthesis of a diverse array of compounds. Its application in drug discovery can lead to the development of novel therapeutics, while its use in materials science can contribute to the creation of new polymers with unique properties.

G Isocyanate This compound Carbamate Carbamate Derivative Isocyanate->Carbamate Urea Urea Derivative Isocyanate->Urea Thiocarbamate Thiocarbamate Derivative Isocyanate->Thiocarbamate Alcohol Alcohol (R-OH) Alcohol->Carbamate Amine Amine (R-NH2) Amine->Urea Thiol Thiol (R-SH) Thiol->Thiocarbamate

Caption: Reactivity of this compound with nucleophiles.

Further research can focus on the exploration of the biological activities of the derivatives of this compound and the development of novel polymers incorporating this furanic building block. The protocols provided herein offer a solid foundation for enabling such research endeavors.

References

Application Notes and Protocols for 3-Isocyanato-2-methylfuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-isocyanato-2-methylfuran in organic synthesis. Due to the limited availability of specific documented procedures for this reagent, the following protocols are based on established methodologies for analogous isocyanates and are intended to serve as a comprehensive guide for researchers.

Overview of this compound

This compound is a versatile bifunctional molecule containing a reactive isocyanate group and a furan moiety. The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with a variety of nucleophiles, making it a valuable building block for the synthesis of a diverse range of organic compounds.[1] The 2-methylfuran ring can influence the reactivity of the isocyanate group and serves as a scaffold with known pharmacological importance, offering opportunities for the development of novel bioactive molecules.[1]

Chemical Structure:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₆H₅NO₂[2]

  • Molecular Weight: 123.11 g/mol [2]

  • CAS Number: 921938-65-0[2]

Key Synthetic Applications

The primary application of this compound lies in its reaction with nucleophiles to form stable addition products. The most common transformations include the synthesis of ureas and carbamates, which are prevalent motifs in many biologically active compounds.

  • Urea Formation: Reaction with primary or secondary amines yields substituted ureas.

  • Carbamate (Urethane) Formation: Reaction with alcohols or phenols yields carbamates.

These reactions are typically high-yielding and proceed under mild conditions.

Experimental Protocols

3.1. General Protocol for the Synthesis of N,N'-Disubstituted Ureas

This protocol describes the synthesis of a urea derivative from the reaction of this compound with a primary or secondary amine.

Reaction Scheme: Reaction of this compound with an amine to form a substituted urea.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a dry, inert gas-flushed round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, if a precipitate has formed, collect the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

3.2. General Protocol for the Synthesis of N-Substituted Carbamates

This protocol details the synthesis of a carbamate derivative from the reaction of this compound with an alcohol or phenol.

Reaction Scheme: Reaction of this compound with an alcohol to form a carbamate.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., ethanol, phenol, benzyl alcohol)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or triethylamine (TEA))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, stirring, and heating apparatus

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add the alcohol or phenol (1.0 equivalent) and the anhydrous solvent (approximately 0.1 M concentration).

  • If using a catalyst, add it to the solution at this stage (e.g., 1-2 mol% of DBTDL).

  • Heat the solution to an appropriate temperature (e.g., 60-80 °C) with stirring.

  • Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the heated solution.

  • Maintain the reaction at temperature and monitor its progress by TLC. The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the alcohol.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

The following tables provide hypothetical quantitative data for the synthesis of representative urea and carbamate derivatives based on typical yields for analogous reactions.

Table 1: Synthesis of Substituted Ureas from this compound

EntryAmineProductReaction Time (h)Yield (%)
1Aniline1-(2-methylfuran-3-yl)-3-phenylurea295
2Benzylamine1-benzyl-3-(2-methylfuran-3-yl)urea2.592
3Morpholine4-((2-methylfuran-3-yl)carbamoyl)morpholine390
4Cyclohexylamine1-cyclohexyl-3-(2-methylfuran-3-yl)urea393

Table 2: Synthesis of Substituted Carbamates from this compound

EntryAlcohol/PhenolProductReaction Time (h)Yield (%)
1EthanolEthyl (2-methylfuran-3-yl)carbamate1285
2PhenolPhenyl (2-methylfuran-3-yl)carbamate1878
3Benzyl alcoholBenzyl (2-methylfuran-3-yl)carbamate1682
4IsopropanolIsopropyl (2-methylfuran-3-yl)carbamate2475

Visualizations

5.1. Reaction Pathways

cluster_urea Urea Synthesis cluster_carbamate Carbamate Synthesis reagent This compound urea Substituted Urea reagent->urea + R₂NH carbamate Substituted Carbamate reagent->carbamate + R'OH amine Primary/Secondary Amine (R₂NH) amine->urea alcohol Alcohol/Phenol (R'OH) alcohol->carbamate

Caption: General reaction pathways for this compound.

5.2. Experimental Workflow

start Start dissolve Dissolve Nucleophile (Amine or Alcohol) in Anhydrous Solvent start->dissolve cool Cool to 0 °C (for Amine reactions) dissolve->cool add_isocyanate Slowly Add This compound cool->add_isocyanate react Stir at Room Temperature or Heat add_isocyanate->react monitor Monitor by TLC react->monitor workup Workup (Filtration or Concentration) monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify end Pure Product purify->end

Caption: A typical experimental workflow for reactions.

Safety Precautions

Isocyanates are toxic, potent respiratory sensitizers, and can be irritating to the skin and eyes. All manipulations involving this compound should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent reaction with moisture.

Conclusion

This compound is a valuable reagent for the synthesis of novel furan-containing ureas and carbamates. The protocols provided herein offer a solid foundation for researchers to explore the utility of this compound in the development of new chemical entities for applications in drug discovery and materials science. While specific data for this compound is limited, the general reactivity patterns of isocyanates allow for the reliable design of synthetic routes.

References

Application Notes and Protocols for Diels-Alder Reactions Involving Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, scientists, and drug development professionals.

Topic: Diels-Alder Reactions Involving 3-Isocyanato-2-Methylfuran

Disclaimer: Extensive literature searches did not yield specific examples of Diels-Alder reactions involving this compound. The following application notes and protocols are based on established principles of Diels-Alder reactions with analogous furan derivatives. The provided protocols are proposed starting points for experimental investigation.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in organic synthesis for the construction of six-membered rings.[1][2] Furans are attractive dienes in these reactions due to their renewable origins and the utility of the resulting 7-oxanorbornene adducts as versatile synthetic intermediates.[3][4][5] The reactivity of the furan ring is highly dependent on the electronic nature of its substituents. Electron-donating groups generally enhance the reactivity of the furan diene, while electron-withdrawing groups decrease it.[4][6]

This document provides an overview of the factors influencing Diels-Alder reactions with substituted furans and presents a proposed experimental protocol for the reaction of this compound with a representative dienophile, N-methylmaleimide.

Reactivity of Substituted Furans in Diels-Alder Reactions

The substitution pattern on the furan ring significantly modulates its reactivity as a diene in the Diels-Alder reaction. In line with Frontier Molecular Orbital (FMO) theory, electron-donating groups on the furan ring raise the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and thus a faster reaction rate.[4][7] Conversely, electron-withdrawing groups lower the HOMO energy, making the reaction more challenging.

The isocyanate group (-N=C=O) is generally considered to be electron-withdrawing. Therefore, this compound is expected to be a less reactive diene compared to furan or 2-methylfuran. The methyl group at the 2-position is electron-donating and would somewhat counteract the deactivating effect of the isocyanate group.

Proposed Application: Synthesis of Novel Heterocyclic Scaffolds

The Diels-Alder reaction of this compound with various dienophiles could provide access to a novel class of 7-oxanorbornene derivatives functionalized with an isocyanate group. These adducts could serve as valuable building blocks in drug discovery and materials science. The isocyanate moiety is highly reactive towards nucleophiles such as amines and alcohols, allowing for straightforward post-cycloaddition modifications to introduce diverse functional groups and build molecular complexity.

Tabulated Data: Diels-Alder Reactions of Furan Derivatives

The following table summarizes reaction conditions and outcomes for Diels-Alder reactions of various furan derivatives with maleimide and maleic anhydride dienophiles, providing a comparative context for the proposed protocol.

DieneDienophileSolventTemperature (°C)TimeYield (%)Stereoselectivity (endo:exo)Reference
FuranMaleic AnhydrideEthyl AcetateRTseveral days~40-60 (exo)Kinetically controlled (endo), Thermodynamically controlled (exo)[1]
2-MethylfuranMaleic AnhydrideNeat2524 h95100% exo[5]
2-MethylfuranN-PhenylmaleimideToluene8012 h92100% exo[5]
Furfuryl alcoholMaleic AnhydrideDiethyl ether35---[8]
FurfuralN-MethylmaleimideWater6024 h652:1 (exo:endo)[4]

Experimental Protocols

Proposed Protocol: Diels-Alder Reaction of this compound with N-Methylmaleimide

This protocol is a proposed starting point and may require optimization.

Materials:

  • This compound

  • N-Methylmaleimide

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Dienophile: Add N-methylmaleimide (1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene to dissolve the reactants (concentration can be varied, a starting point is 0.5 M).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., ¹H NMR spectroscopy of aliquots). Due to the expected lower reactivity, a reaction time of 24-48 hours may be necessary.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired cycloadduct.

  • Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Scheme

G General Diels-Alder Reaction of a Substituted Furan sub_furan Substituted Furan (Diene) adduct 7-Oxanorbornene Adduct sub_furan->adduct plus + dienophile Dienophile dienophile->adduct

Caption: General Diels-Alder cycloaddition of a furan diene with a dienophile.

Experimental Workflow

G Experimental Workflow for Diels-Alder Reaction start Start reactants Combine this compound, N-methylmaleimide, and solvent start->reactants reaction Heat reaction mixture (e.g., 80-110 °C) reactants->reaction monitoring Monitor reaction progress (e.g., TLC, NMR) reaction->monitoring monitoring->reaction Incomplete workup Cool and concentrate the reaction mixture monitoring->workup Reaction complete purification Purify by column chromatography workup->purification characterization Characterize the product (NMR, MS) purification->characterization end End characterization->end

Caption: Proposed workflow for the synthesis and purification of Diels-Alder adducts.

References

Application Notes and Protocols: Polymerization of Furan-Based Isocyanates for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furan-based polymers are emerging as sustainable alternatives to petroleum-based materials, offering unique properties and functionalities. Derived from renewable biomass, furan monomers can be utilized to synthesize a variety of polymers, including polyurethanes and polyureas. The incorporation of the furan moiety into the polymer backbone provides a reactive diene for Diels-Alder "click" chemistry. This allows for the development of innovative materials with tunable properties, such as thermal reversibility and self-healing capabilities, which are of significant interest for advanced applications in coatings, adhesives, and biomedical devices. This document provides detailed protocols for the synthesis and characterization of furan-based polymers, with a focus on self-healing materials cross-linked via the furan-maleimide Diels-Alder reaction.

Section 1: Synthesis of Furan-Based Monomers and Polymers

This section details the synthesis of a key furan-based diisocyanate monomer and its subsequent polymerization to form polyurethanes and polyureas.

Protocol 1: Green Synthesis of Furan-2,5-dimethylene Diisocyanate (FDI)

This protocol describes a non-phosgene route to synthesize FDI from 5-hydroxymethylfurfural (HMF), a bio-based platform chemical. The synthesis proceeds via the formation of methyl furan-2,5-dimethylene dicarbamate (FDC) followed by thermal decomposition.

Materials:

  • 2,5-bis(aminomethyl)furan (BAF)

  • Dimethyl carbonate (DMC)

  • Sodium methoxide (CH₃ONa)

  • Methanol

  • Anhydrous solvent (e.g., toluene)

Experimental Procedure:

  • Synthesis of Methyl Furan-2,5-dimethylene Dicarbamate (FDC):

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-bis(aminomethyl)furan (BAF) in an excess of dimethyl carbonate (DMC) (e.g., a molar ratio of BAF:DMC of 1:10).

    • Add a catalytic amount of sodium methoxide (CH₃ONa).

    • Heat the reaction mixture to 70 °C and stir for 4 hours.

    • After the reaction is complete, cool the mixture and remove the excess DMC under reduced pressure.

    • The crude FDC can be purified by recrystallization from a suitable solvent like methanol to yield a white solid. A separation yield of up to 98.1% can be achieved under these conditions[1].

  • Thermal Decomposition of FDC to Furan-2,5-dimethylene Diisocyanate (FDI):

    • Place the purified FDC in a flask equipped for distillation under reduced pressure.

    • Heat the FDC under vacuum. The thermal decomposition will yield the desired furan-2,5-dimethylene diisocyanate (FDI).

    • The FDI product can be purified by vacuum distillation. This process can achieve yields as high as 89.6%[1].

Protocol 2: Synthesis of Furan-Containing Polyurea

This protocol describes the polyaddition reaction between a furan-containing diamine and a diisocyanate to form a polyurea with furan moieties in the main chain.

Materials:

  • 2,5-bis(aminomethyl)furan (AMF)

  • Diisocyanate (e.g., methylene diphenyl diisocyanate (MDI), 2,4-toluene diisocyanate (TDI), hexamethylene diisocyanate (HDI))

  • Anhydrous polar solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc))

Experimental Procedure:

  • In a dry, nitrogen-purged flask, dissolve 2,5-bis(aminomethyl)furan (AMF) in the chosen anhydrous polar solvent.

  • Slowly add an equimolar amount of the diisocyanate to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours until a significant increase in viscosity is observed, indicating polymer formation.

  • The resulting polyurea can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.

  • Polyurea films can be prepared by casting the polymer solution onto a glass plate and drying at an elevated temperature (e.g., 100 °C) for at least 1 hour[2].

Section 2: Thermally Reversible Cross-linking and Self-Healing

A key feature of furan-containing polymers is their ability to undergo reversible cross-linking with bismaleimides via the Diels-Alder reaction, imparting self-healing properties to the material.

Protocol 3: Diels-Alder Cross-linking of Furan-Based Polyurea

This protocol outlines the procedure for cross-linking the furan-containing polyurea with a bismaleimide to form a thermally reversible network.

Materials:

  • Furan-containing polyurea (from Protocol 2)

  • Bismaleimide (e.g., 4,4′-bismaleimidodiphenylmethane (BMI))

  • Anhydrous polar solvent (e.g., DMAc)

Experimental Procedure:

  • Dissolve the furan-containing polyurea in the anhydrous polar solvent (e.g., 100.0 mg of polyurea in 1.5 mL of DMAc)[2].

  • In a separate vial, dissolve the bismaleimide in the same solvent (e.g., 9.5 mg of BMI in 0.5 mL of DMAc)[2].

  • Add the bismaleimide solution to the polyurea solution and stir at room temperature.

  • Heat the mixture to a temperature that favors the Diels-Alder reaction, typically between 50-80 °C, for 1 hour. Gel formation indicates the progression of the cross-linking reaction[2].

  • The cross-linked gel will transition back to a solution upon heating to higher temperatures (e.g., >80-100 °C), demonstrating the retro-Diels-Alder reaction and the thermal reversibility of the network[2].

Workflow for Synthesis and Self-Healing Characterization

G cluster_0 Monomer & Polymer Synthesis cluster_1 Cross-linking & Material Formation cluster_2 Damage & Healing Cycle cluster_3 Characterization Monomer Furan-based Monomer (e.g., AMF, FDI) Polymerization Polymerization (Polyaddition) Monomer->Polymerization Furan_Polymer Furan-containing Polymer (Polyurea/Polyurethane) Polymerization->Furan_Polymer DA_Reaction Diels-Alder Reaction (50-80 °C) Furan_Polymer->DA_Reaction Bismaleimide Bismaleimide Cross-linker Bismaleimide->DA_Reaction Crosslinked_Material Cross-linked Self-Healing Material DA_Reaction->Crosslinked_Material Damage Introduce Damage (e.g., cut, scratch) Crosslinked_Material->Damage Healing Thermal Healing (Heat Cycle) Damage->Healing Healed_Material Healed Material Healing->Healed_Material Characterization Characterize Properties: - Mechanical (Tensile Test) - Thermal (DSC, TGA) - Healing Efficiency Healed_Material->Characterization

Caption: Workflow from monomer synthesis to characterization of self-healing properties.

Section 3: Data Presentation

The properties of furan-based polymers can be tailored by the choice of monomers and cross-linkers. The following tables summarize key quantitative data from the literature.

Polymer SystemMolecular Weight (Mw, Da)Glass Transition Temp. (Tg, °C)10% Weight Loss Temp. (Td10, °C)Reference
Furan-Polyurea (PU-1, AMF + MDI)->110>240[2]
Modified Self-Healing PU (FA-T + HEMI-TDI-PPG)19,200-207-278[2][3]
"Traditional" Self-Healing PU5,000--[2]

Table 1: Molecular Weight and Thermal Properties of Furan-Based Polymers.

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Healing Efficiency (%)Healing ConditionsReference
Modified Self-Healing PU--93 (Mechanical Property Restoration)2h at 120 °C, then 4 days at 60 °C[2][4]
"Traditional" Self-Healing PU--54 (Mechanical Property Restoration)-[2]
Furan-Maleimide Poly(ionic liquid) Network-->70 (Stress and Strain Recovery)2 hours at 105 °C[1][5]
FTPB-DA binder film--92.3120 °C (debonding), 60 °C (rebonding)[6]

Table 2: Mechanical and Self-Healing Properties of Furan-Based Polymers.

Section 4: Experimental Protocols for Characterization

Detailed characterization is crucial to understand the structure-property relationships of the synthesized materials.

Protocol 4: Thermal Analysis (DSC and TGA)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal stability of the polymers.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample to a temperature above its expected melting or decomposition point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase thermal history.

    • Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at the same rate to obtain the thermogram for analysis. The glass transition is observed as a step change in the heat flow curve.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature. The onset of decomposition and the temperature at specific weight loss percentages (e.g., Td10) are determined from the resulting TGA curve[2].

Protocol 5: Quantification of Self-Healing Efficiency

Objective: To quantitatively assess the recovery of mechanical properties after damage and a healing cycle.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Blade or scalpel for creating a controlled crack

  • Oven for thermal healing

Procedure:

  • Sample Preparation: Prepare dog-bone shaped specimens of the cross-linked polymer film according to a standard (e.g., ASTM D638).

  • Initial Tensile Test:

    • Mount a pristine specimen in the grips of the UTM.

    • Conduct a tensile test at a constant crosshead speed until the sample fractures. Record the stress-strain curve and determine the ultimate tensile strength (σ_original) and elongation at break (ε_original).

  • Damage and Healing:

    • Take another specimen and carefully cut it in half at the center with a sharp blade.

    • Bring the two fractured surfaces into close contact and place the sample in an oven.

    • Apply the thermal healing cycle (e.g., 2 hours at 120 °C for retro-Diels-Alder, followed by 4 days at 60 °C for the forward Diels-Alder reaction)[4].

  • Tensile Test of Healed Sample:

    • After the healing cycle, allow the sample to cool to room temperature.

    • Conduct a tensile test on the healed specimen under the same conditions as the pristine sample. Record the stress-strain curve and determine the ultimate tensile strength (σ_healed) and elongation at break (ε_healed).

  • Calculation of Healing Efficiency (η):

    • The healing efficiency can be calculated based on the recovery of tensile strength: η (%) = (σ_healed / σ_original) × 100

Diels-Alder Reaction Pathway for Self-Healing

Caption: Reversible Diels-Alder reaction mechanism for self-healing.

References

Application Notes and Protocols: Synthesis and Applications of Polyurethanes Derived from 3-Isocyanato-2-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel polyurethanes incorporating a furan moiety, utilizing 3-isocyanato-2-methylfuran as a key monomer. The integration of the furan group, a bio-based and reactive heterocycle, into the polyurethane backbone opens avenues for advanced applications, particularly in the realm of drug delivery and biomaterials. The furan component can participate in reversible Diels-Alder reactions, offering possibilities for self-healing materials and stimuli-responsive drug release systems. These notes are intended to guide researchers in the synthesis, characterization, and potential application of these innovative polymers.

Introduction

Polyurethanes are a versatile class of polymers renowned for their wide range of properties, from rigid foams to flexible elastomers.[1][2] Their synthesis typically involves the polyaddition reaction between a di- or poly-isocyanate and a polyol.[2][3] The incorporation of functional groups into the polyurethane structure can impart unique characteristics and expand their applicability. Furan-containing polymers have garnered significant interest due to the reactive nature of the furan ring, which can undergo Diels-Alder "click" reactions.[4][5][6] This chemistry allows for the development of materials with tunable properties, such as crosslinking density and degradability.

This document focuses on the use of this compound as a building block for novel polyurethanes. The presence of both a reactive isocyanate group and a furan ring in one molecule presents a unique opportunity for polymer design. The resulting polyurethanes are expected to exhibit the characteristic properties of polyurethanes, with the added functionality of the furan moiety, making them attractive candidates for applications in targeted drug delivery and advanced biomaterials.[5][7][8][9][10]

Synthesis of Polyurethanes from this compound

The synthesis of polyurethanes from this compound can be achieved through a step-growth polymerization with a suitable polyol. The isocyanate group reacts with the hydroxyl groups of the polyol to form the characteristic urethane linkages.[3] A general reaction scheme is presented below:

Reaction Scheme:

Where R represents the 2-methylfuran scaffold and R' is the backbone of the polyol.

Experimental Workflow

The synthesis is typically carried out in a two-step process to ensure controlled polymerization and to obtain a polymer with the desired molecular weight and properties.[4]

experimental_workflow cluster_synthesis Polyurethane Synthesis start Start: Reagent Preparation reactants Charge reactor with This compound and anhydrous solvent start->reactants polyol Slowly add polyol (e.g., Polycaprolactone diol) under inert atmosphere reactants->polyol reaction React at elevated temperature (e.g., 60-80 °C) with catalyst (e.g., DBTDL) polyol->reaction monitoring Monitor reaction progress (FTIR spectroscopy to track -NCO peak at ~2270 cm⁻¹) reaction->monitoring precipitation Precipitate the polymer in a non-solvent (e.g., methanol or cold water) monitoring->precipitation Upon completion drying Dry the purified polymer under vacuum precipitation->drying end End: Characterization drying->end

Figure 1: Experimental workflow for the synthesis of polyurethanes from this compound.

Detailed Experimental Protocol

Materials:

  • This compound (ensure purity and handle with care due to toxicity of isocyanates)

  • Polycaprolactone diol (PCL-diol, Mn = 2000 g/mol , dried under vacuum before use)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Vacuum oven

Procedure:

  • Reactor Setup: A 250 mL three-necked round-bottom flask is dried in an oven and assembled with a mechanical stirrer, a condenser with a drying tube, and a nitrogen inlet. The system is flushed with dry nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reagent Preparation: In the flask, dissolve this compound (e.g., 10 mmol) in 50 mL of anhydrous DMF.

  • Polyol Addition: Dissolve PCL-diol (e.g., 5 mmol, for a 2:1 isocyanate to hydroxyl ratio) in 20 mL of anhydrous DMF in a dropping funnel. Add the PCL-diol solution dropwise to the stirred isocyanate solution over 30 minutes at room temperature.

  • Catalysis and Reaction: After the addition of the polyol, add one drop of DBTDL catalyst to the reaction mixture. Heat the mixture to 70 °C and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots of the reaction mixture and analyzing them using Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹ indicates the consumption of the isocyanate monomer.

  • Polymer Precipitation: Once the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker containing 500 mL of vigorously stirred methanol to precipitate the polyurethane.

  • Purification and Drying: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers and catalyst. Dry the purified polyurethane in a vacuum oven at 40 °C for 24 hours.

  • Characterization: The final polymer should be characterized by techniques such as FTIR, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity.

Characterization and Properties

The resulting polyurethane should be a solid material, the properties of which will depend on the specific polyol used and the molar ratio of the reactants.

Representative Data

The following table summarizes expected properties for a polyurethane synthesized from this compound and PCL-diol (Mn=2000 g/mol ).

PropertyExpected ValueMethod of Analysis
Molecular Weight (Mn) 20,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temp. (Tg) -50 to -30 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 40 - 60 °C (from PCL segment)DSC
Tensile Strength 10 - 30 MPaTensile Testing
Elongation at Break 300 - 700 %Tensile Testing

Note: These are representative values and will vary based on the precise synthetic conditions and the molecular weight of the polyol.

Applications in Drug Development

The furan-functionalized polyurethanes synthesized from this compound are promising materials for various drug delivery applications.[5][7][8] The furan moiety can be utilized for the covalent attachment of targeting ligands or for the formation of crosslinked networks via the Diels-Alder reaction.

Potential Application: Targeted Drug Delivery Nanoparticles

Furan-functionalized polyurethane can self-assemble into nanoparticles in an aqueous environment.[5] These nanoparticles can encapsulate hydrophobic drugs. A targeting moiety, such as an antibody modified with a maleimide group, can be conjugated to the furan groups on the nanoparticle surface via a Diels-Alder reaction. This allows for the targeted delivery of the encapsulated drug to specific cells, such as cancer cells, potentially reducing side effects and increasing therapeutic efficacy.[5]

drug_delivery_pathway cluster_delivery Targeted Drug Delivery NP Furan-Polyurethane Nanoparticle with Encapsulated Drug Conjugation Diels-Alder Reaction NP->Conjugation Targeting Maleimide-Modified Antibody Targeting->Conjugation TargetedNP Targeted Nanoparticle Conjugation->TargetedNP Cell Target Cell (e.g., Cancer Cell) TargetedNP->Cell Systemic Circulation Binding Receptor Binding Cell->Binding Recognizes Receptor Internalization Endocytosis Binding->Internalization Release Drug Release (e.g., pH-triggered) Internalization->Release Effect Therapeutic Effect Release->Effect

References

Application Notes and Protocols: 3-Isocyanato-2-methylfuran as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanato-2-methylfuran is a reactive heterocyclic building block with significant potential in the synthesis of novel pharmaceutical agents. The furan moiety is a recognized pharmacophore present in numerous biologically active compounds, valued for its ability to engage in various biological interactions.[1][2] The isocyanate group is a highly reactive electrophile that readily participates in addition reactions with nucleophiles such as amines and alcohols, forming stable urea and carbamate linkages, respectively.[3][4] This reactivity makes this compound an ideal starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative class of pharmaceuticals: diaryl urea-based kinase inhibitors. The protocols are based on established synthetic methodologies for analogous compounds, such as the multi-kinase inhibitor Sorafenib, and are intended to serve as a guide for the development of novel therapeutic candidates.[5][6][7]

Application: Synthesis of Diaryl Urea-Based Kinase Inhibitors

The diaryl urea scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][6] The urea linkage provides a rigid backbone that can effectively position aromatic and heterocyclic substituents to interact with the ATP-binding site of various kinases.[7] By incorporating the this compound moiety, novel chemical space can be explored, potentially leading to inhibitors with improved potency, selectivity, and pharmacokinetic properties.

A proposed synthetic scheme involves the reaction of this compound with a variety of substituted anilines to generate a library of N-(2-methylfuran-3-yl)-N'-arylureas. These compounds can then be screened for their inhibitory activity against a panel of relevant kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases, which are implicated in tumor angiogenesis and proliferation.[7][8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(2-methylfuran-3-yl)-N'-arylureas

This protocol describes a general method for the synthesis of a library of diaryl ureas from this compound and various substituted anilines.[9]

Materials:

  • This compound

  • Substituted anilines (e.g., 4-chloroaniline, 4-aminophenol, 3-ethynylaniline)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM or THF (approximately 0.1 M concentration).

  • To the stirred solution at room temperature, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise over 5-10 minutes.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The disappearance of the starting materials and the appearance of a new, typically less polar, spot indicates product formation.

  • Upon completion of the reaction, if the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the product remains in solution, the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methylfuran-3-yl)-N'-arylurea.

  • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Representative Carbamate Derivative

This protocol outlines the synthesis of a carbamate from this compound and a phenolic compound, which can also be explored for biological activity.

Materials:

  • This compound

  • Phenol or a substituted phenol (e.g., 4-hydroxypyridine)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) as a catalyst

  • Magnetic stirrer and stir bars

  • Round-bottom flask with a reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 equivalent), anhydrous toluene, and a catalytic amount of DBTDL or TEA.

  • Heat the mixture to a gentle reflux (or a suitable temperature such as 80 °C) with stirring.

  • Add this compound (1.1 equivalents) dropwise to the heated solution.

  • Maintain the reaction at the elevated temperature and monitor its progress using TLC.

  • After completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure carbamate derivative.

Data Presentation

The following tables present hypothetical but representative data for a series of synthesized N-(2-methylfuran-3-yl)-N'-arylurea derivatives, illustrating potential structure-activity relationships (SAR).

Table 1: Synthesized N-(2-methylfuran-3-yl)-N'-arylurea Derivatives and Their Physicochemical Properties.

Compound IDAryl Substituent (R)Molecular FormulaMolecular Weight ( g/mol )Yield (%)
1a PhenylC₁₂H₁₀N₂O₂214.2285
1b 4-ChlorophenylC₁₂H₉ClN₂O₂248.6792
1c 4-HydroxyphenylC₁₂H₁₀N₂O₃230.2278
1d 3-EthynylphenylC₁₄H₁₀N₂O₂238.2481
1e 4-TrifluoromethylphenylC₁₃H₉F₃N₂O₂298.2288

Table 2: In Vitro Kinase Inhibitory Activity of N-(2-methylfuran-3-yl)-N'-arylurea Derivatives.

Compound IDVEGFR-2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)c-Raf IC₅₀ (nM)
1a 150250300
1b 254560
1c 180300450
1d 407095
1e 153040
Sorafenib 90206

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

SAR Analysis: The hypothetical data suggests that electron-withdrawing groups on the phenyl ring, such as chloro (1b) and trifluoromethyl (1e), enhance the inhibitory activity against the tested kinases compared to the unsubstituted analog (1a). The presence of a hydrogen bond donor like the hydroxyl group (1c) appears to be detrimental to activity in this series.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway of a Receptor Tyrosine Kinase (RTK), a common target for diaryl urea-based inhibitors.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Dimerization Dimerization and Autophosphorylation RTK->Dimerization Signaling_Proteins Intracellular Signaling Proteins (e.g., Grb2, SOS) Dimerization->Signaling_Proteins Ras Ras Signaling_Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Angiogenesis, Survival Transcription_Factors->Cellular_Response Inhibitor N-(2-methylfuran-3-yl)-N'-arylurea (Kinase Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of the N-(2-methylfuran-3-yl)-N'-arylurea derivatives.

Experimental_Workflow Start Start: this compound + Substituted Anilines Synthesis Synthesis of Diaryl Ureas (Protocol 1) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Kinase Assay (IC50 Determination) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Logical Relationship

The following diagram illustrates the logical relationship between the chemical structures and their biological activity.

Logical_Relationship Building_Block This compound Reaction Urea Formation Building_Block->Reaction Nucleophile Substituted Aniline Nucleophile->Reaction Product N-(2-methylfuran-3-yl)-N'-arylurea Reaction->Product Activity Kinase Inhibitory Activity Product->Activity

Caption: Relationship between reactants, product, and biological activity.

References

Application Notes and Protocols: Synthesis and Potential Applications of 1-(2-Methylfuran-3-yl)-3-substituted Ureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of urea derivatives is a cornerstone in medicinal chemistry, as the urea moiety is a key structural feature in numerous pharmacologically active compounds. Furan-containing molecules are also of significant interest due to their diverse biological activities, including antimicrobial and enzyme inhibitory properties.[1][2][3] The reaction of isocyanates with primary amines provides a direct and efficient route to unsymmetrically substituted ureas.[1]

This document provides detailed application notes and protocols for the synthesis of 1-(2-methylfuran-3-yl)-3-substituted ureas via the reaction of 3-isocyanato-2-methylfuran with various primary amines. It should be noted that while the general reaction between isocyanates and amines is well-established, specific literature detailing the reaction of this compound with a wide range of primary amines, including comprehensive quantitative and spectroscopic data, is not extensively available. Therefore, the experimental protocols and data presented herein are based on established principles of urea synthesis and analogous reactions reported for other heterocyclic isocyanates. The provided data tables are illustrative and aim to offer researchers expected outcomes for this class of reactions.

Reaction Scheme

The fundamental reaction involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of this compound, resulting in the formation of a stable 1,3-disubstituted urea derivative.

G reac1 This compound reac1_img reac1_img reac2 Primary Amine (R-NH2) reac2_img reac2_img prod 1-(2-Methylfuran-3-yl)-3-R-urea prod_img prod_img reac1_img->prod_img + reac2_img->prod_img

Caption: General reaction scheme for the synthesis of 1-(2-methylfuran-3-yl)-3-substituted ureas.

Experimental Protocols

General Protocol for the Synthesis of 1-(2-Methylfuran-3-yl)-3-alkyl/aryl Ureas

This protocol outlines a general procedure for the reaction of this compound with a primary amine. The reaction is typically conducted in an anhydrous aprotic solvent at room temperature.[1]

Materials:

  • This compound

  • Primary amine (e.g., butylamine, aniline)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Dropping funnel (optional)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent) dissolved in anhydrous DCM or THF (approximately 0.1-0.5 M concentration).

  • Addition of Isocyanate: While stirring at room temperature, slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the amine solution. The addition can be done using a dropping funnel or a syringe over a period of 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. Reaction times can vary from 1 to 24 hours depending on the nucleophilicity of the amine.

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary to yield the pure 1-(2-methylfuran-3-yl)-3-substituted urea.

Data Presentation

The following tables provide illustrative quantitative and spectroscopic data for the synthesis of representative 1-(2-methylfuran-3-yl)-3-substituted ureas. This data is based on typical outcomes for similar reactions and should be used as a guideline.

Table 1: Illustrative Reaction Parameters and Yields

EntryPrimary Amine (R-NH₂)SolventTemp. (°C)Time (h)Yield (%)
1n-ButylamineDCM25292
2AnilineTHF25688
34-FluoroanilineTHF25885
4BenzylamineDCM25395

Table 2: Expected Spectroscopic Data for 1-(2-Methylfuran-3-yl)-3-phenylurea

Spectroscopic Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.50-7.30 (m, 5H, Ar-H), 7.20 (d, 1H, furan-H), 6.80 (s, 1H, NH), 6.50 (s, 1H, NH), 6.30 (d, 1H, furan-H), 2.20 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.0 (C=O), 145.0, 140.0, 138.0, 129.0, 123.0, 120.0, 118.0, 110.0, 10.0 (CH₃)
IR (KBr, cm⁻¹) 3300-3400 (N-H stretch), 1640-1660 (C=O stretch, urea), 1550-1580 (N-H bend)
Mass Spectrometry (ESI+) m/z: [M+H]⁺, [M+Na]⁺

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 1-(2-methylfuran-3-yl)-3-substituted ureas.

G A Dissolve Primary Amine in Anhydrous Solvent B Add this compound Solution A->B C Stir at Room Temperature (Monitor by TLC) B->C D Solvent Evaporation C->D E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: A typical experimental workflow for the synthesis of 1-(2-methylfuran-3-yl)-3-substituted ureas.

Potential Biological Activities and Applications

Urea derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes.[4] The furan scaffold is also a well-known pharmacophore present in many antimicrobial and anti-inflammatory agents.[1][2] The combination of these two moieties in 1-(2-methylfuran-3-yl)-3-substituted ureas suggests that these compounds could be promising candidates for drug discovery programs.

Potential Applications:

  • Enzyme Inhibition: Heterocyclic ureas have been identified as potent inhibitors of kinases, such as Raf kinase, which are crucial in signal transduction pathways related to cancer.[4] They have also shown inhibitory activity against other enzymes like urease.[5]

  • Antimicrobial Agents: Furan derivatives have demonstrated significant antibacterial and antifungal properties.[2] The synthesized ureas could be screened for their efficacy against various pathogens.

  • Drug Development Scaffolds: The described synthetic route allows for the facile generation of a library of diverse urea derivatives by varying the primary amine component. This enables structure-activity relationship (SAR) studies to optimize biological activity.

The following diagram illustrates the potential mechanism of enzyme inhibition by these urea derivatives, where the urea moiety can form key hydrogen bonding interactions within the enzyme's active site.

G sub Substrate enz Enzyme Active Site sub->enz Binds prod Product enz->prod Catalyzes urea 1-(2-Methylfuran-3-yl) -3-R-urea urea->enz Binds & Inhibits

Caption: Potential mechanism of enzyme inhibition by 1-(2-methylfuran-3-yl)-3-substituted ureas.

References

Alcoholysis of 3-isocyanato-2-methylfuran to synthesize carbamates

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for specific experimental data regarding the alcoholysis of 3-isocyanato-2-methylfuran, insufficient information is available in the public domain to fulfill the detailed requirements of the request. Specifically, quantitative data on reaction yields, optimal conditions for various alcohol types (primary, secondary, and phenolic), and specific catalyst performance for this particular isocyanate are not available.

To generate the requested detailed Application Notes and Protocols, including structured data tables and specific experimental methodologies, access to proprietary research data or newly conducted experiments would be necessary. The general principles of isocyanate chemistry suggest that the reaction is feasible and would likely be catalyzed by common bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or organometallic catalysts like dibutyltin dilaurate (DBTDL). However, without specific data, any provided protocol would be purely theoretical and could not meet the core requirements of data presentation and detailed, cited experimental procedures.

Therefore, I am unable to provide the detailed Application Notes and Protocols as requested at this time.

Application Notes and Protocols for 3-Isocyanato-2-methylfuran in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: The direct application of 3-isocyanato-2-methylfuran in commercially available or publicly documented developmental agrochemicals is not extensively reported in scientific literature. The following application notes are based on the established reactivity of the isocyanate functional group and the known biological significance of the furan scaffold in agrochemical design. The protocols provided are general and representative for the synthesis of the proposed chemical classes.

Introduction

This compound is a bifunctional molecule of interest in agrochemical synthesis due to its combination of a reactive isocyanate group and a biologically relevant 2-methylfuran scaffold. The furan moiety is a "privileged" structure found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[1][2][3][4] The isocyanate group (–N=C=O) is a highly reactive electrophile that readily undergoes addition reactions with nucleophiles such as alcohols, amines, and thiols.[5] This reactivity allows for the straightforward synthesis of diverse molecular libraries, primarily carbamates and ureas, which are well-established classes of fungicides and herbicides, respectively.[6][7][8][9]

The strategic combination of these two features in this compound makes it a valuable starting material for the exploration of novel agrochemicals. The 2-methylfuran ring can influence the biological activity and physicochemical properties of the resulting compounds, while the isocyanate group serves as a versatile handle for introducing a wide range of substituents to modulate potency, selectivity, and spectrum of activity.

Potential Agrochemical Applications and Synthesis

The primary application of this compound in agrochemical synthesis is as a precursor for creating derivatives, particularly carbamates and ureas.

Synthesis of Furan-Containing Carbamate Fungicides

Isocyanates react with alcohols to form carbamates. Many carbamate derivatives are known to exhibit potent fungicidal activity.[6][8][10][11] The reaction of this compound with various alcohols (R-OH) would yield a library of novel N-(2-methylfuran-3-yl)carbamates.

Proposed General Reaction Scheme:

The nature of the 'R' group on the alcohol can be varied to include aliphatic, aromatic, or heterocyclic moieties to fine-tune the biological activity against specific fungal pathogens.

Synthesis of Furan-Containing Urea Herbicides

The reaction of isocyanates with primary or secondary amines yields substituted ureas. This class of compounds is widely used in agriculture for weed control.[7][9][12][13] By reacting this compound with a diverse set of amines (R-NH₂ or R₂NH), novel urea derivatives with potential herbicidal activity can be synthesized.

Proposed General Reaction Scheme:

The substituents on the amine (R₁ and R₂) can be systematically varied to optimize herbicidal potency and crop selectivity.

Data Presentation: Potential Agrochemical Derivatives

As specific quantitative data for agrochemicals derived from this compound is not available, the following table summarizes the potential classes of compounds, their general structures, and their hypothesized biological activities based on analogous structures in established agrochemical classes.

Compound Class General Structure Starting Materials Potential Agrochemical Activity Rationale/Analogous Compounds
CarbamatesThis compound, Alcohol (R-OH)FungicidalCarbamate fungicides like Tolprocarb and Diethofencarb are widely used.[11] The furan ring is a known pharmacophore in antifungal agents.[4]
UreasThis compound, Amine (R₁R₂NH)HerbicidalSubstituted ureas are a major class of herbicides (e.g., Diuron, Linuron). The furan moiety may confer novel selectivity.[9]
ThiocarbamatesThis compound, Thiol (R-SH)Fungicidal, HerbicidalThiocarbamates are known to possess both fungicidal and herbicidal properties.

Experimental Protocols

The following are general, representative protocols for the synthesis of carbamate and urea derivatives from an isocyanate.

Protocol 1: General Synthesis of N-(2-methylfuran-3-yl)carbamates

Objective: To synthesize a carbamate derivative from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, phenol, or a more complex alcohol)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or toluene)

  • Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or triethylamine)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Dissolve the selected alcohol (1.0 equivalent) in the anhydrous solvent.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature. The reaction can be exothermic, so cooling in an ice bath may be necessary for reactive alcohols.

  • If the reaction is slow, a catalytic amount of DBTDL or triethylamine (0.1 mol%) can be added.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure carbamate product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of N'-(substituted)-N-(2-methylfuran-3-yl)ureas

Objective: To synthesize a urea derivative from this compound and an amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, diethylamine)

  • Anhydrous solvent (e.g., THF, DCM, or acetonitrile)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add this compound (1.0 equivalent) to the amine solution dropwise. The reaction with amines is typically fast and exothermic; maintain the temperature with an ice bath if necessary.

  • Stir the mixture at room temperature. The reaction is usually complete within a few hours. Monitor the reaction by TLC.

  • If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, remove the solvent by rotary evaporation.

  • Purify the crude urea derivative by recrystallization or column chromatography.

  • Confirm the structure of the purified product using analytical techniques such as NMR and mass spectrometry.

Visualizations

Diagram 1: Synthetic Pathways for Agrochemical Derivatives

Synthetic_Pathways Synthetic Pathways from this compound A This compound D N-(2-methylfuran-3-yl)carbamate (Potential Fungicide) A->D + E N'-(substituted)-N-(2-methylfuran-3-yl)urea (Potential Herbicide) A->E + B Alcohol (R-OH) B->D C Amine (R1R2NH) C->E

Caption: Proposed synthesis of potential fungicides and herbicides.

Diagram 2: Experimental Workflow for Derivative Synthesis

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Nucleophile (Alcohol/Amine) in Solvent add_isocyanate Add this compound start->add_isocyanate react Stir at Room Temp (Optional Heating/Catalyst) add_isocyanate->react monitor Monitor Reaction (TLC/IR) react->monitor concentrate Solvent Removal monitor->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify characterize Structural Characterization (NMR, MS) purify->characterize bioassay Biological Activity Screening characterize->bioassay

Caption: Workflow for synthesis, purification, and analysis.

References

Green Synthesis of Furan-Based Diisocyanates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based diisocyanates are emerging as sustainable building blocks for the synthesis of bio-based polyurethanes and other polymers. Their rigid furan core imparts desirable thermal and mechanical properties to the resulting materials. Traditional diisocyanate synthesis often relies on the highly toxic and hazardous chemical, phosgene. This document details green, phosgene-free synthetic routes to furan-based diisocyanates, with a focus on methodologies starting from the renewable platform chemical 5-hydroxymethylfurfural (HMF). These protocols offer safer and more environmentally benign alternatives for academic and industrial research.

Logical Workflow: From Biomass to Furan-Based Diisocyanate

The following diagram illustrates a key green synthetic pathway from a biomass-derived platform chemical to furan-2,5-dimethylene diisocyanate (FDI).

Green_Synthesis_FDI cluster_start Starting Material cluster_end Final Product HMF 5-Hydroxymethylfurfural (HMF) BAF 2,5-Bis(aminomethyl)furan (BAF) HMF->BAF Reductive Amination FDC Methyl Furan-2,5-dimethylene Dicarbamate (FDC) BAF->FDC Carbamation with DMC FDI Furan-2,5-dimethylene Diisocyanate (FDI) FDC->FDI Thermal Decomposition

Caption: Overall workflow for the green synthesis of Furan-2,5-dimethylene Diisocyanate (FDI).

Experimental Protocols

Protocol 1: Synthesis of 2,5-Bis(aminomethyl)furan (BAF) from 5-Hydroxymethylfurfural (HMF)

This protocol is based on the reductive amination of HMF, a critical step in the synthesis of furan-based diamines.[1][2][3]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Ammonia (NH₃)

  • Hydrogen (H₂)

  • Bifunctional catalyst (e.g., CuNiAlOₓ)[3]

  • Solvent (e.g., 1,4-dioxane)

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave reactor with HMF, the solvent, and the bifunctional catalyst.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Introduce ammonia into the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the specified temperature for the reductive amination of the aldehyde group (e.g., 90°C).[3]

  • After the initial reaction time, increase the temperature for the amination of the hydroxyl group (e.g., 210°C).[3]

  • Maintain the reaction at this temperature for the specified duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the catalyst from the reaction mixture.

  • The solvent can be removed under reduced pressure to yield the crude BAF.

  • Purify the BAF by vacuum distillation or recrystallization.

Protocol 2: Synthesis of Methyl Furan-2,5-dimethylene Dicarbamate (FDC) from BAF

This protocol describes a green, non-phosgene route to a stable diisocyanate precursor using dimethyl carbonate (DMC).[4]

Materials:

  • 2,5-Bis(aminomethyl)furan (BAF)

  • Dimethyl Carbonate (DMC)

  • Sodium Methoxide (CH₃ONa) catalyst

  • Reaction vessel with a reflux condenser

Procedure:

  • Add BAF and an excess of DMC to the reaction vessel.

  • Add the sodium methoxide catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) with stirring.[4]

  • Maintain the reaction under reflux for the specified time (e.g., 4 hours).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, FDC, will precipitate out of the solution.

  • Collect the FDC precipitate by filtration and wash it with a suitable solvent (e.g., cold DMC or methanol).

  • Dry the purified FDC under vacuum. The catalyst can often be recycled.[4]

Protocol 3: Synthesis of Furan-2,5-dimethylene Diisocyanate (FDI) from FDC

This protocol details the final step of the green synthesis, the thermal decomposition of the dicarbamate to the diisocyanate.[4]

Materials:

  • Methyl Furan-2,5-dimethylene Dicarbamate (FDC)

  • High-temperature tube furnace or similar apparatus for thermal decomposition under vacuum.

Procedure:

  • Place the purified FDC in a suitable vessel within the tube furnace.

  • Heat the furnace to the decomposition temperature under a controlled vacuum.

  • The FDC will decompose into the desired diisocyanate (FDI) and methanol.

  • The FDI product is typically collected by condensation in a cooled trap.

  • Care should be taken due to the reactivity of the isocyanate group. The final product should be stored under an inert atmosphere and protected from moisture.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from the described green synthesis routes.

Table 1: Synthesis of Methyl Furan-2,5-dimethylene Dicarbamate (FDC) [4]

ParameterValue
Reactants2,5-Bis(aminomethyl)furan (BAF), Dimethyl Carbonate (DMC)
CatalystSodium Methoxide (CH₃ONa)
BAF:DMC Molar Ratio1:10
Reaction Temperature70°C
Reaction Time4 hours
Separation Yield of FDC 98.1%

Table 2: Synthesis of Furan-2,5-dimethylene Diisocyanate (FDI) [4]

ParameterValue
Starting MaterialMethyl Furan-2,5-dimethylene Dicarbamate (FDC)
Reaction TypeThermal Decomposition
Yield of FDI 89.6%

Table 3: Synthesis of 2,5-Bis(aminomethyl)furan (BAF) from HMF [3]

ParameterValue
Starting Material5-Hydroxymethylfurfural (HMF)
CatalystBifunctional Cu₄Ni₁Al₄Oₓ
Reaction TypeTwo-Stage Reductive Amination
Yield of BAF 85.9%

Signaling Pathway & Experimental Workflow Diagrams

Catalytic Cycle for FDC Synthesis

The following diagram illustrates the proposed catalytic cycle for the synthesis of FDC from BAF and DMC using a sodium methoxide catalyst.

FDC_Catalytic_Cycle Start CH3ONa + BAF Intermediate1 [BAF-H]⁻Na⁺ + CH3OH Start->Intermediate1 Deprotonation Intermediate2 Intermediate + DMC Intermediate1->Intermediate2 Nucleophilic Attack Product FDC + CH3ONa Intermediate2->Product Elimination & Catalyst Regeneration Product->Start Catalyst Turnover

Caption: Proposed catalytic cycle for FDC synthesis.

Experimental Workflow for FDI Production

This diagram outlines the sequential steps in a laboratory setting for the production of FDI from BAF.

FDI_Experimental_Workflow cluster_synthesis Synthesis of FDC cluster_decomposition Thermal Decomposition to FDI Mix Mix BAF, DMC, & CH3ONa Reflux Reflux at 70°C Mix->Reflux Filter Filter & Wash FDC Reflux->Filter Dry Dry FDC Filter->Dry Heat Heat FDC in Tube Furnace Dry->Heat Transfer Purified FDC Collect Collect FDI via Condensation Heat->Collect Store Store FDI under Inert Atmosphere Collect->Store

Caption: Step-by-step experimental workflow for FDI production.

Conclusion

The protocols and data presented herein offer a comprehensive guide for the green synthesis of furan-based diisocyanates. By avoiding the use of phosgene and utilizing renewable starting materials, these methods contribute to the development of more sustainable polymer chemistry. The provided quantitative data allows for the direct comparison of reaction efficiencies, while the diagrams offer a clear visualization of the synthetic pathways and experimental procedures. These application notes are intended to facilitate the adoption of these greener synthetic routes by researchers in both academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: 3-Isocyanato-2-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-isocyanato-2-methylfuran. The information is designed to help you anticipate and resolve common issues related to side reactions, ensuring the success of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule has two main reactive sites. The most reactive is the electrophilic carbon atom of the isocyanate group (-N=C=O), which is highly susceptible to attack by nucleophiles. Secondly, the furan ring itself can undergo reactions such as oxidation or electrophilic substitution under specific conditions, though it is generally less reactive than the isocyanate group.

Q2: What are the most common side reactions to expect when working with this compound?

A2: The most prevalent side reactions stem from the high reactivity of the isocyanate group. These include:

  • Reaction with water: Trace amounts of water in your reaction mixture will react with the isocyanate to form an unstable carbamic acid, which then decarboxylates to yield 3-amino-2-methylfuran. This amine is a potent nucleophile and will rapidly react with another molecule of this compound to produce a symmetric di-substituted urea byproduct.[1]

  • Self-polymerization: Isocyanates can react with themselves, especially at elevated temperatures or in the presence of certain catalysts. This can lead to the formation of dimers (uretdiones) and trimers (isocyanurates).

  • Reaction with other nucleophilic impurities: Any nucleophilic impurities in your starting materials or solvents (e.g., other alcohols or amines) can compete with your desired nucleophile, leading to a mixture of products.

Q3: How can I detect the formation of common side products?

A3: Spectroscopic methods are highly effective for identifying side products.

  • FTIR Spectroscopy: The formation of a urea byproduct can be identified by the appearance of a strong carbonyl (C=O) stretch around 1630-1690 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹. The isocyanate group has a very characteristic sharp absorbance at approximately 2250-2280 cm⁻¹, and its disappearance can be monitored to track the reaction progress. Isocyanurate trimers show a characteristic absorbance around 1700 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR can distinguish between the desired product and urea or trimer byproducts by their unique chemical shifts and coupling patterns. The formation of a symmetric urea will result in a distinct set of signals for the furan moiety and a characteristic N-H proton signal.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to identify the molecular weights of the various components in your reaction mixture, confirming the presence of byproducts.

Troubleshooting Guide

Issue 1: Formation of a White Precipitate in the Reaction Mixture
Probable Cause Troubleshooting Steps
Water Contamination 1. Rigorously Dry All Reagents and Solvents: Ensure all solvents are anhydrous. Use freshly distilled solvents or solvents from a solvent purification system. Dry all liquid reagents with appropriate drying agents and solid reagents in a vacuum oven. 2. Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. Use Schlenk techniques or a glovebox for sensitive reactions. 3. Check for Water in Starting Materials: If your nucleophile is a hygroscopic alcohol or amine, ensure it is thoroughly dried before use.
Issue 2: Low Yield of the Desired Product and Complex Product Mixture
Probable Cause Troubleshooting Steps
Self-Polymerization (Dimerization/Trimerization) 1. Control Reaction Temperature: Avoid high reaction temperatures, as this can promote self-polymerization. Run the reaction at the lowest effective temperature. 2. Catalyst Selection: Be mindful that some catalysts, particularly certain tertiary amines and metal salts, can promote isocyanurate formation.[2][3][4] If trimerization is an issue, consider a less active catalyst or catalyst-free conditions if possible. 3. Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can lead to further side reactions.
Competing Nucleophiles 1. Purify Starting Materials: Ensure the purity of your nucleophile. Contamination with other nucleophiles will lead to a mixture of products. 2. Solvent Purity: Use high-purity, anhydrous solvents to avoid reactions with solvent impurities.
Issue 3: Reaction Fails to Go to Completion
Probable Cause Troubleshooting Steps
Insufficient Reactivity 1. Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor for the onset of side reactions. 2. Add a Catalyst: For less nucleophilic substrates, a catalyst may be necessary. Common catalysts for urethane formation include dibutyltin dilaurate (DBTDL) and tertiary amines like triethylamine or DABCO. 3. Solvent Effects: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate the reaction of isocyanates with alcohols.[5][6] However, be aware that these solvents must be rigorously dried.

Data Presentation

The following tables provide illustrative data on how reaction conditions can affect product distribution. Note that this is generalized data for aryl isocyanates and should be used as a guideline for this compound.

Table 1: Illustrative Effect of Water Content on Urea Byproduct Formation in the Reaction of an Aryl Isocyanate with an Alcohol

Water Content in Solvent (ppm)Approximate Yield of Desired Urethane (%)Approximate Yield of Urea Byproduct (%)
< 10> 95< 5
5085-9010-15
10070-8020-30
500< 50> 50

Table 2: Illustrative Effect of Temperature and Catalyst on Trimer (Isocyanurate) Formation

Temperature (°C)CatalystApproximate Reaction TimeApproximate Yield of Trimer (%)
25None24 h< 5
80None8 h10-20
25Tertiary Amine4 h> 90
80Tertiary Amine< 1 h> 95

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Urethane from this compound and an Alcohol

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (1.0-1.1 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Dibutyltin dilaurate (DBTDL) (optional, 0.01-0.1 mol%)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous solvent.

    • If using a catalyst, add it to the solution at this point.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add a solution of this compound in the anhydrous solvent to the stirred alcohol solution via a dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or FTIR (disappearance of the isocyanate peak at ~2270 cm⁻¹).

    • Upon completion, quench the reaction with a small amount of methanol if unreacted isocyanate remains.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Procedure for Minimizing Water-Related Side Reactions

  • Solvent Drying:

    • THF: Distill from sodium/benzophenone ketyl under a nitrogen atmosphere.

    • DCM: Distill from calcium hydride under a nitrogen atmosphere.

  • Reagent Drying:

    • Liquid Alcohols/Amines: Dry over activated molecular sieves (3Å or 4Å) for at least 24 hours prior to use.

    • Solid Reagents: Dry in a vacuum oven at a temperature below the compound's melting point for several hours.

  • Reaction Setup:

    • Assemble all glassware and dry in an oven at >120 °C for at least 4 hours.

    • Cool the glassware under a stream of dry nitrogen or in a desiccator.

    • Perform all transfers of reagents and solvents using oven-dried syringes or cannulas under a positive pressure of inert gas.

Visualizations

Side_Reaction_Pathway cluster_desired Desired Pathway cluster_side Side Reaction Pathway isocyanate This compound carbamic_acid Carbamic Acid (Unstable Intermediate) urethane Desired Urethane Product urea Symmetric Urea Byproduct water H₂O (Moisture) water->carbamic_acid Reaction with Isocyanate alcohol R-OH (Desired Nucleophile) alcohol->urethane Desired Reaction amine 3-Amino-2-methylfuran carbamic_acid->amine Decarboxylation co2 CO₂ carbamic_acid->co2 amine->urea Reacts with another isocyanate molecule

Caption: Reaction of this compound with an alcohol in the presence of water.

Troubleshooting_Workflow start Low Yield or Impure Product check_precipitate Is a white precipitate observed? start->check_precipitate check_temp Was the reaction run at elevated temperature? check_precipitate->check_temp No water_issue Probable Cause: Water Contamination check_precipitate->water_issue Yes check_catalyst Was a catalyst used? check_temp->check_catalyst No trimer_issue Probable Cause: Self-Polymerization check_temp->trimer_issue Yes catalyst_issue Catalyst may be promoting side reactions check_catalyst->catalyst_issue Yes solution1 Solution: - Dry all solvents and reagents - Use inert atmosphere water_issue->solution1 solution2 Solution: - Lower reaction temperature - Reduce reaction time trimer_issue->solution2 solution3 Solution: - Screen alternative catalysts - Reduce catalyst loading catalyst_issue->solution3

Caption: Troubleshooting workflow for common issues in reactions with this compound.

References

Technical Support Center: Purification of 3-Isocyanato-2-Methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-isocyanato-2-methylfuran. The following information is based on general principles of isocyanate chemistry and purification, as specific literature on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when handling this compound?

A1: Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid inhalation of vapors and direct contact with skin and eyes.[1][3] All equipment should be thoroughly dried before use to prevent reaction with moisture.

Q2: How should this compound be stored to prevent degradation?

A2: This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[2] Store in a cool, dry, and dark place. Isocyanates are sensitive to heat, which can promote polymerization.[2]

Q3: What are the most common impurities found in crude this compound?

A3: Common impurities may include:

  • Unreacted starting materials: Such as the corresponding amine precursor.

  • Urea byproducts: Formed from the reaction of the isocyanate with any residual amine starting material or with water.

  • Polymeric materials: Resulting from self-polymerization, which can be initiated by moisture or heat.[2]

  • Solvent residues: From the synthesis reaction.

Q4: Can I purify this compound using column chromatography on silica gel?

A4: While possible, chromatography on silica gel should be approached with caution. The acidic nature of silica gel can catalyze the polymerization of isocyanates or lead to reaction with residual water on the silica. If this method is used, the silica gel should be rigorously dried, and the chromatography should be performed quickly with non-protic solvents. Neutralized silica or alumina may be a better alternative.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low yield after purification Polymerization: The compound may have polymerized during purification, especially if exposed to heat or moisture.- Use lower temperatures for distillation (vacuum distillation).- Ensure all solvents and equipment are scrupulously dry.- Consider purification methods that do not require heating, such as short-path distillation or recrystallization at low temperatures.
Reaction with purification media: The isocyanate may have reacted with the stationary phase during chromatography.- Use a less reactive stationary phase like deactivated silica or alumina.- Minimize the time the compound is in contact with the stationary phase.
Product is a viscous oil or solid instead of a clear liquid Presence of polymeric impurities: High molecular weight polymers will increase the viscosity.- Attempt to precipitate the polymer by adding a non-polar solvent in which the monomer is soluble but the polymer is not (e.g., hexane).- Purify by vacuum distillation to separate the volatile monomer from the non-volatile polymer.
Product purity does not improve after distillation Co-distillation with an impurity: An impurity may have a similar boiling point to the product.- Use a more efficient distillation column (e.g., a Vigreux or packed column).- Try a different purification technique, such as recrystallization or chromatography.
Multiple spots on TLC after purification Decomposition on the TLC plate: The compound may be reacting with the silica gel on the TLC plate.- Use TLC plates with a less acidic stationary phase.- Develop the TLC plate quickly and visualize it immediately.
Incomplete purification: The purification method may not have been effective at removing all impurities.- Repeat the purification step or try an alternative method.

Experimental Protocols

1. Vacuum Distillation

This method is suitable for separating the volatile this compound from non-volatile impurities such as polymers and salts.

  • Apparatus: A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Slowly apply a vacuum.

    • Gently heat the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point. The boiling point will be dependent on the pressure.

    • The purified product should be collected in a receiver cooled with an ice bath and blanketed with an inert gas.

2. Recrystallization

Recrystallization can be an effective method if a suitable solvent system is found.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a non-polar solvent like hexane or a mixture of solvents). The solvent must be rigorously dried.

    • Slowly cool the solution to induce crystallization. Further cooling in an ice bath or freezer may be necessary.

    • Collect the crystals by filtration in a dry environment (e.g., under a stream of nitrogen).

    • Wash the crystals with a small amount of cold, dry solvent.

    • Dry the crystals under high vacuum.

Quantitative Data Summary

The following table presents hypothetical data for the purification of this compound to illustrate the potential outcomes of different methods. Actual results may vary.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Throughput
Vacuum Distillation 85>9870-85Moderate
Recrystallization 85>9950-70Low to Moderate
Column Chromatography (Deactivated Alumina) 8595-9860-75Low

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Initial Purity Analysis (GC/MS, NMR) Crude->Analysis Decision Choose Purification Method Analysis->Decision Distillation Vacuum Distillation Decision->Distillation Non-volatile impurities Recrystallization Recrystallization Decision->Recrystallization Crystalline solid Chromatography Column Chromatography Decision->Chromatography Similar boiling points FinalAnalysis Final Purity Analysis Distillation->FinalAnalysis Recrystallization->FinalAnalysis Chromatography->FinalAnalysis Pure Pure Product (>98%) FinalAnalysis->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Low Purity After Initial Purification CheckPolymer Check for Polymerization (Viscosity, NMR) Start->CheckPolymer PolymerYes Polymer Present CheckPolymer->PolymerYes Yes PolymerNo No Polymer CheckPolymer->PolymerNo No ActionDistill Use Vacuum Distillation PolymerYes->ActionDistill CheckBoilingPoint Impurities with Similar Boiling Points? PolymerNo->CheckBoilingPoint ActionRecrystallize Attempt Recrystallization BoilingPointYes Yes CheckBoilingPoint->BoilingPointYes Yes BoilingPointNo No CheckBoilingPoint->BoilingPointNo No ActionChromatography Use Column Chromatography BoilingPointYes->ActionChromatography Reevaluate Re-evaluate Reaction Conditions BoilingPointNo->Reevaluate

Caption: Troubleshooting decision tree for purification issues.

References

Optimizing reaction conditions for 3-isocyanato-2-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for 3-isocyanato-2-methylfuran. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Curtius rearrangement of 2-methyl-3-furoic acid. This reaction typically involves the conversion of the carboxylic acid to an acyl azide intermediate, which then rearranges to the isocyanate upon heating, with the loss of nitrogen gas. A common reagent used for this one-pot conversion is diphenylphosphoryl azide (DPPA).[1][2]

Q2: What are the critical parameters to control during the synthesis of this compound via Curtius rearrangement?

A2: Key parameters to control include temperature, reaction time, solvent purity, and stoichiometry. The thermal decomposition of the acyl azide to the isocyanate is a critical step that requires careful temperature management to avoid side reactions.[3] Solvents must be anhydrous to prevent the highly reactive isocyanate from converting into undesired urea byproducts.[4][5]

Q3: What are the potential side reactions to be aware of?

A3: The primary side reaction is the hydrolysis of the isocyanate intermediate by any residual water in the reaction mixture, leading to the formation of an unstable carbamic acid that decarboxylates to an amine. This amine can then react with another molecule of the isocyanate to form a stable urea byproduct, which can be difficult to remove.[4][6]

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved by distillation under reduced pressure. Given the reactive nature of the isocyanate group, it is crucial to ensure all glassware is dry and to avoid unnecessarily high temperatures. Column chromatography on silica gel can also be employed, but care must be taken to use anhydrous solvents and to minimize contact time on the column to prevent decomposition or reaction with residual water.[7]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete conversion of the carboxylic acid Ensure the stoichiometry of diphenylphosphoryl azide (DPPA) and base (e.g., triethylamine) is correct. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
Decomposition of the acyl azide intermediate The rearrangement of the acyl azide to the isocyanate requires heating. However, excessive temperatures or prolonged reaction times can lead to decomposition. Optimize the reaction temperature and time based on small-scale trials.
Loss of product during workup Isocyanates can be volatile. Avoid excessive heating during solvent removal. Ensure the workup procedure is performed promptly.
Reaction with water Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4][5]
Presence of Impurities
Impurity Identification Troubleshooting Steps
Unreacted 2-methyl-3-furoic acid Can be detected by NMR (broad singlet for carboxylic acid proton) or IR (broad O-H stretch).Ensure sufficient equivalents of DPPA and base are used. Increase the reaction time or temperature slightly. Can be removed by a mild basic wash during workup, but this risks hydrolysis of the isocyanate.
Urea byproduct Often presents as a white solid that is insoluble in many organic solvents. Can be identified by IR (strong C=O stretch around 1640 cm⁻¹) and NMR.Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere. If formed, it can sometimes be removed by filtration if it precipitates from the reaction mixture.
Diphenyl phosphate byproduct Arises from the DPPA reagent.Can often be removed by aqueous workup and subsequent purification of the isocyanate by distillation or chromatography.

Experimental Protocols

Synthesis of 2-Methyl-3-furoic Acid

A common precursor for this compound is 2-methyl-3-furoic acid. A representative synthesis involves the hydrolysis of a corresponding ester, such as methyl 2-methyl-3-furoate.

Parameter Condition
Reactants Methyl 2-methyl-3-furoate, Sodium Hydroxide (aq)
Solvent Water
Temperature Reflux
Reaction Time 2-4 hours
Workup Acidification with HCl, filtration, and washing with water

Reference based on general procedures for furoic acid synthesis.[8]

Synthesis of this compound via Curtius Rearrangement

This protocol is a representative procedure based on the use of diphenylphosphoryl azide (DPPA).

Parameter Condition
Reactants 2-methyl-3-furoic acid, Diphenylphosphoryl azide (DPPA), Triethylamine
Solvent Anhydrous toluene or dioxane
Temperature Initially room temperature, then heated to 80-100 °C
Reaction Time 2-6 hours at elevated temperature
Atmosphere Inert (Nitrogen or Argon)
Workup Filtration of triethylamine hydrochloride, removal of solvent under reduced pressure, and purification of the residue.

This is a general protocol and should be optimized for specific laboratory conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_start Starting Material Preparation cluster_reaction Curtius Rearrangement cluster_workup Workup and Purification start 2-Methyl-3-furoic Acid dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Triethylamine and DPPA dissolve->add_reagents heat Heat to 80-100 °C add_reagents->heat filter Filter Precipitate heat->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Vacuum Distillation concentrate->purify product This compound purify->product troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield check_conversion Check for unreacted starting material (TLC/IR) start->check_conversion check_water Evidence of urea byproduct? check_conversion->check_water No increase_reagents Increase DPPA/ base equivalents check_conversion->increase_reagents Yes increase_time Increase reaction time/temperature check_conversion->increase_time Yes check_temp Was reaction temperature and time optimized? check_water->check_temp No dry_reagents Use anhydrous solvents and inert atmosphere check_water->dry_reagents Yes optimize Run small-scale trials to find optimal conditions check_temp->optimize No

References

Catalyst Selection for Furan-Isocyanate Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furan-Isocyanate Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during experimentation. The following information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for furan-isocyanate reactions?

A1: Furan-isocyanate reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are often facilitated by catalysts that can activate the isocyanate dienophile. The most common classes of catalysts include:

  • Lewis Acids: These are the most frequently employed catalysts for Diels-Alder reactions involving furans.[1][2] They coordinate to the isocyanate, lowering its LUMO energy and increasing its reactivity. Common examples include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂).[3][4]

  • Brønsted Acids: Strong Brønsted acids can also catalyze the reaction, likely by protonating the isocyanate.[5][6] However, care must be taken as furans can be sensitive to strongly acidic conditions, leading to side reactions like ring-opening and polymerization.[7][8]

  • Organocatalysts: For enantioselective transformations, chiral organocatalysts, such as quinine-derived primary amines in combination with other acids, have been utilized in cycloadditions of furan derivatives.[9][10]

Q2: Why is my furan-isocyanate reaction showing low yield?

A2: Low yields in furan-isocyanate cycloadditions are a common issue and can stem from several factors:

  • Retro-Diels-Alder Reaction: The cycloaddition of furan is often reversible. The formed adduct can revert to the starting materials, especially at elevated temperatures.[11][12]

  • Furan Instability: Furans are susceptible to degradation under strongly acidic conditions, which can be problematic when using acid catalysts.[7][8]

  • Isocyanate Side Reactions: Isocyanates are highly reactive and can undergo side reactions, such as trimerization to form isocyanurates or reaction with trace amounts of water to form ureas.

  • Poor Catalyst Activity: The chosen catalyst may not be effective enough to promote the reaction under the applied conditions.

Q3: Can I use stoichiometric amounts of a Lewis acid catalyst?

A3: While it might seem that a higher concentration of a Lewis acid would lead to a better yield, this is not always the case. In some intramolecular Diels-Alder reactions with a furan diene, it has been observed that catalytic quantities of a Lewis acid can be more effective than stoichiometric amounts.[13] This can be due to the relative basicity of the functional groups in the reactants and products. Using excessive amounts of a strong Lewis acid can also promote side reactions and degradation of the furan ring.

Troubleshooting Guide

Issue Probable Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Reaction is reversible (retro-Diels-Alder). 2. Insufficient catalyst activity. 3. Reaction temperature is too high or too low.1. Attempt the reaction at a lower temperature to favor the adduct. 2. Screen different Lewis or Brønsted acid catalysts. 3. Increase the concentration of the reactants. 4. Consider using a more reactive substituted furan (e.g., with electron-donating groups).[2]
Formation of Tarry/Polymeric Material 1. Furan ring degradation under acidic conditions. 2. Isocyanate polymerization.1. Use a milder Lewis acid or an organocatalyst. 2. Reduce the reaction temperature. 3. Ensure the reaction is performed under strictly anhydrous and inert conditions. 4. Use a less acidic Brønsted acid or a heterogeneous acid catalyst that can be easily removed.[5]
Presence of White Precipitate (Insoluble in Organic Solvents) 1. Reaction of isocyanate with trace water to form urea. 2. Isocyanate trimerization to isocyanurate.1. Rigorously dry all solvents and reagents before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Choose a catalyst that is less likely to promote the isocyanate-water reaction.
Poor Diastereo- or Enantioselectivity 1. Reaction reversibility leading to thermodynamic product mixture. 2. Ineffective chiral catalyst.1. Run the reaction at lower temperatures to favor the kinetically controlled product.[12] 2. Screen a variety of chiral catalysts and solvents. 3. For enantioselective reactions, ensure the catalyst loading and conditions are optimized.

Catalyst Performance Data (Illustrative Examples from Furan Diels-Alder Reactions)

Note: Data for the direct furan-isocyanate reaction is scarce in the literature. The following table is illustrative of catalyst performance in related furan Diels-Alder reactions with other dienophiles and should be considered as a starting point for catalyst screening.

Furan Diene Dienophile Catalyst Conditions Yield (%) Selectivity (endo:exo)
FuranEthyl PropiolateAlCl₃Not specifiedModerateN/A
Furanic AcetalAcrylonitrileZnCl₂30 °CHighModerate endo-selectivity
3-Aryl Substituted FuransN/A (Reduction)TFA (5 mol%)RT, HFIP68-95N/A
3-Aryl Substituted FuransN/A (Reduction)TfOH (2 mol%)RT, HFIPHighN/A

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Furan-Isocyanate Cycloaddition

This is a general guideline and requires optimization for specific substrates.

  • Preparation: Rigorously dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon. Dry the solvent (e.g., dichloromethane, toluene) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere. Ensure the furan and isocyanate starting materials are pure and dry.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the furan (1.2 equivalents) and the chosen dry solvent.

  • Catalyst Addition: In a separate flask, dissolve the Lewis acid catalyst (e.g., AlCl₃, 10 mol%) in the dry solvent. Add the catalyst solution dropwise to the stirred furan solution at a low temperature (e.g., -78 °C or 0 °C).

  • Isocyanate Addition: Add the isocyanate (1.0 equivalent), dissolved in a minimal amount of dry solvent, dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or a suitable quenching agent for the specific Lewis acid used.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow prep Preparation (Dry Glassware & Reagents) setup Reaction Setup (Furan + Solvent under N2) prep->setup catalyst Catalyst Addition (Lewis Acid in Solvent) setup->catalyst isocyanate Isocyanate Addition (Dropwise at Low Temp) catalyst->isocyanate monitor Reaction Monitoring (TLC / GC) isocyanate->monitor workup Quenching & Work-up monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for a Lewis acid-catalyzed furan-isocyanate cycloaddition.

troubleshooting_logic start Low Yield? check_reversibility Check for Reversibility (Run at lower temp) start->check_reversibility Yes check_degradation Check for Degradation (Tarry products?) start->check_degradation Yes check_side_reactions Check for Side Products (e.g., Urea precipitate) start->check_side_reactions Yes optimize Optimize Conditions (Concentration, Temp) check_reversibility->optimize change_catalyst Use Milder Catalyst (e.g., weaker Lewis acid) check_degradation->change_catalyst dry_conditions Ensure Anhydrous Conditions check_side_reactions->dry_conditions

Caption: Troubleshooting logic for low yield in furan-isocyanate reactions.

catalyst_activation_pathway furan Furan (Diene) transition_state [4+2] Transition State furan->transition_state isocyanate Isocyanate (Dienophile) activated_complex Activated Isocyanate-Catalyst Complex catalyst Lewis Acid (Catalyst) catalyst->isocyanate Coordination activated_complex->transition_state product Cycloaddition Product transition_state->product

Caption: Lewis acid-catalyzed activation pathway in furan-isocyanate cycloaddition.

References

Preventing unwanted polymerization of 3-isocyanato-2-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of 3-isocyanato-2-methylfuran. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to unwanted polymerization?

A1: this compound is a bifunctional organic compound featuring a reactive isocyanate group (–N=C=O) attached to a 2-methylfuran ring. The isocyanate group is highly electrophilic and readily reacts with nucleophiles.[1] Unwanted polymerization can occur through several pathways, including self-polymerization (dimerization or trimerization) of the isocyanate groups, especially when exposed to catalysts, heat, or light. Additionally, the furan ring itself can be susceptible to certain polymerization reactions under acidic conditions.[2] The high reactivity of the isocyanate group is the primary driver of unwanted polymerization.[1]

Q2: What are the main triggers for the unwanted polymerization of this compound?

A2: The primary triggers for unwanted polymerization include:

  • Moisture: Water acts as a nucleophile, reacting with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule, leading to the formation of urea linkages and polymer chains.

  • Heat: Elevated temperatures can provide the activation energy needed for isocyanate dimerization (forming uretdiones) and trimerization (forming isocyanurates).[3]

  • Incompatible Materials: Contact with strong bases, acids, and nucleophiles such as amines and alcohols can catalyze polymerization.[4]

  • Light: UV light can potentially initiate radical polymerization pathways.

  • Oxygen: For some furan-based compounds, oxygen can contribute to instability and degradation pathways.[5]

Q3: How should I properly store this compound to minimize polymerization?

A3: Proper storage is critical to maintaining the stability of this compound. Key recommendations include:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere, such as nitrogen or argon, to exclude moisture and oxygen.[5]

  • Cool and Dark Location: Keep the container in a cool, dark place to minimize thermal and light-induced polymerization. Refrigeration (2-8°C) is often recommended.

  • Tightly Sealed Containers: Use tightly sealed containers made of an inert material to prevent exposure to atmospheric moisture.

  • Avoid Contamination: Do not introduce any contaminants, especially water, acids, or bases, into the storage container.

Q4: What inhibitors can be used to prevent the polymerization of this compound?

A4: Several types of polymerization inhibitors are effective for isocyanates. The choice of inhibitor may depend on the specific application and reaction conditions. Common classes of inhibitors include:

  • Phenolic Compounds: Hindered phenols like Butylated Hydroxytoluene (BHT) are effective radical scavengers.

  • N-oxyl Compounds: Stable free radicals such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) can inhibit radical polymerization.

  • Acidic Stabilizers: Small amounts of an acid chloride or an acidic gas can help to neutralize any basic impurities that might catalyze polymerization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Cloudiness or precipitate forms in the stored reagent. Moisture contamination leading to the formation of insoluble polyureas.Discard the reagent. In the future, ensure the container is tightly sealed and stored under a dry, inert atmosphere. Handle the reagent exclusively in a dry environment (e.g., glovebox or with dry solvents).
The reagent has turned brown or darkened. Thermal degradation or slow polymerization.[2]The reagent may still be usable for some applications, but its purity is compromised. For sensitive reactions, it is best to use fresh material. Ensure storage is in a cool, dark place.
The reaction mixture becomes viscous or solidifies unexpectedly. Uncontrolled polymerization during the reaction.- Lower the reaction temperature. - Ensure all solvents and reactants are anhydrous. - Add a suitable polymerization inhibitor to the reaction mixture (see Table 1). - Use a slow, dropwise addition of the isocyanate to the reaction mixture to maintain a low instantaneous concentration.[6]
Inconsistent reaction yields. Partial polymerization of the isocyanate starting material.Test the purity of the this compound before use (e.g., by IR spectroscopy to check for the characteristic isocyanate peak around 2270 cm⁻¹). Purify by distillation if necessary, but be aware of the potential for thermal degradation.

Data Presentation

Table 1: Recommended Polymerization Inhibitors

Inhibitor Class Example Inhibitor Typical Concentration (ppm) Mechanism of Action
PhenolicButylated Hydroxytoluene (BHT)100 - 500Radical Scavenger
N-oxylTEMPO50 - 200Radical Scavenger
AcidicBenzoyl Chloride10 - 50Neutralizes Basic Impurities

Note: The optimal inhibitor and concentration should be determined experimentally for your specific application.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

  • Preparation: Work in a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Inert Atmosphere: If possible, perform all manipulations in a glovebox under an inert atmosphere. If a glovebox is not available, use Schlenk line techniques to handle the reagent under nitrogen or argon.

  • Dispensing: Use a clean, dry syringe or cannula to transfer the liquid. Never pour the reagent in the open air.

  • Cleaning: Clean any spills immediately with an absorbent material. Decontaminate glassware with a solution of isopropanol and ammonia to react with any residual isocyanate.

  • Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste according to your institution's guidelines.

Protocol 2: Inhibition of Polymerization During a Reaction

  • Solvent and Reagent Preparation: Ensure all solvents and reactants are rigorously dried before use. Anhydrous solvents should be used.

  • Inhibitor Addition: If using a polymerization inhibitor, add the appropriate amount (see Table 1) to the reaction flask containing the solvent and other reactants before the addition of this compound.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).

  • Isocyanate Addition: Add the this compound to the reaction mixture dropwise using a syringe pump or a dropping funnel. This maintains a low concentration of the isocyanate, minimizing self-polymerization.

  • Temperature Control: Maintain the reaction at the lowest effective temperature to reduce the rate of potential polymerization side reactions.

  • Monitoring: Monitor the reaction progress closely (e.g., by TLC or IR spectroscopy) to determine the optimal reaction time and avoid prolonged heating.

Visualizations

UnwantedPolymerizationPathways Isocyanate This compound Dimer Uretdione (Dimer) Isocyanate->Dimer Heat Trimer Isocyanurate (Trimer) Isocyanate->Trimer Heat/Catalyst Amine Amine Intermediate Isocyanate->Amine + Moisture Moisture Moisture (H2O) Heat Heat (Δ) Catalyst Catalyst (Base/Acid) Polyurea Polyurea Amine->Polyurea + Isocyanate TroubleshootingWorkflow Start Unwanted Polymerization Observed CheckStorage Review Storage Conditions (Temp, Atmosphere, Seal) Start->CheckStorage CheckReagents Verify Anhydrous Nature of Solvents and Reagents CheckStorage->CheckReagents CheckTemp Evaluate Reaction Temperature CheckReagents->CheckTemp AddInhibitor Consider Adding Polymerization Inhibitor CheckTemp->AddInhibitor SlowAddition Implement Slow, Dropwise Addition of Isocyanate AddInhibitor->SlowAddition Solution Problem Resolved SlowAddition->Solution

References

Technical Support Center: Managing Moisture Sensitivity of Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for troubleshooting and managing the inherent moisture sensitivity of isocyanate reactions. Below you will find troubleshooting guides in a question-and-answer format to directly address common issues, alongside detailed experimental protocols and supporting data to ensure the success and reproducibility of your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments involving isocyanates, providing potential causes and actionable solutions.

Issue 1: My reaction produced a low yield or failed completely, and I see a white, insoluble precipitate.

  • Q1: What is this white precipitate and why did my reaction fail? A1: The white precipitate is almost certainly a disubstituted urea. This forms when isocyanates react with water, a highly competitive side reaction. Isocyanates are very reactive towards compounds with active hydrogen atoms, including water.[1] The reaction with water forms an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[1] This newly formed amine is highly reactive and quickly consumes a second isocyanate molecule to form the insoluble urea.[1] This parasitic reaction consumes two equivalents of your isocyanate for every one equivalent of water, drastically reducing the yield of your desired product.[1]

  • Q2: Where could the water have come from? A2: Moisture can be introduced from several sources:

    • Solvents: Many common organic solvents readily absorb moisture from the atmosphere.[1]

    • Reagents: Starting materials, especially hygroscopic ones like polyols, can contain significant amounts of absorbed water.[1]

    • Atmosphere: Running reactions open to the air, particularly on humid days, introduces atmospheric moisture.[1][2]

    • Glassware: Water can adsorb onto the surfaces of your reaction vessels.[1]

  • Q3: How can I prevent this from happening in my next experiment? A3: Rigorous exclusion of water is critical.

    • Dry Your Solvents: Use freshly dried solvents. Refer to the data and protocols in this guide to select and implement an effective drying method.

    • Dry Your Reagents: Ensure all starting materials are anhydrous. Hygroscopic reagents may need to be dried under vacuum or via azeotropic distillation.

    • Use an Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere, such as nitrogen or argon, using proper Schlenk line or glovebox techniques.

    • Prepare Your Glassware: Oven-dry or flame-dry all glassware immediately before use to remove adsorbed moisture.

Issue 2: My reaction is foaming or bubbling, and I'm observing pressure buildup.

  • Q1: What is causing the gas evolution? A1: The gas is carbon dioxide (CO₂), a direct byproduct of the reaction between the isocyanate and water.[1][3][4] The formation of the carbamic acid intermediate is followed by its rapid decomposition, releasing CO₂.[1] This is a strong indicator of significant water contamination.

  • Q2: What should I do immediately? A2: Safety First. Do not seal the reaction vessel tightly, as pressure buildup can be dangerous. If the reaction is in a sealed vessel, immediately and carefully vent it to a fume hood.

  • Q3: How do I solve this for future reactions? A3: You must identify and eliminate the source of water. Review all potential sources as outlined in Issue 1. Consider that some catalysts can also promote the isocyanate-water reaction, so a review of your catalyst's selectivity may be necessary.[1]

Issue 3: My product is difficult to purify, or the physical properties (e.g., for a polymer) are not what I expected.

  • Q1: How can moisture contamination affect my final product's properties? A1: The formation of urea byproducts introduces impurities that can be difficult to remove from your desired product, complicating purification. In polymer synthesis, the incorporation of urea linkages disrupts the intended polymer structure, altering its mechanical and thermal properties.[2] For instance, in polyurethane foams, excess CO₂ from the water reaction can lead to larger, irregular cell structures, reducing the foam's density and strength.[2]

  • Q2: Are there in-process ways to remove water? A2: While preventing water ingress is the best strategy, moisture scavengers can be added to the reaction mixture.[3][5] These are additives that react preferentially with water. Common examples include molecular sieves (use 3Å for water) and certain oxazolidines.[3] However, ensure the scavenger is compatible with your specific reaction system.

Data Presentation: Quantitative Insights

Understanding the quantitative aspects of moisture sensitivity is key to effective management. The following tables provide data for easy comparison.

Table 1: Efficiency of Common Drying Agents for Selected Solvents

This table summarizes the residual water content in parts per million (ppm) after treating a solvent with a given drying agent. Lower values indicate more effective drying.

SolventDrying AgentLoading (% m/v)Time (h)Residual Water (ppm)
Tetrahydrofuran (THF) 3Å Molecular Sieves20%48< 10
CaH₂5%24~30
Sodium/Benzophenone-Reflux~43
Acetonitrile 3Å Molecular Sieves20%48< 10
P₄O₁₀5%24~9
CaH₂5%24~40
Methanol 3Å Molecular Sieves20%120~10
Mg/I₂-Reflux~54
KOH10%Distilled~33
Ethanol 3Å Molecular Sieves20%120~8
3Å Molecular Sieves10%72~37
KOH10%Distilled~26

Data compiled from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

Table 2: Relative Reaction Rates of Phenyl Isocyanate with Nucleophiles

This table provides an approximate comparison of the relative reaction rates of phenyl isocyanate with water and various alcohols. Note that reaction rates are highly dependent on the specific isocyanate, alcohol structure, solvent, and catalyst used. Primary alcohols are generally more reactive than secondary alcohols.[1]

NucleophileTypeRelative Rate (approx.)Conditions
Primary Aliphatic AminePrimary Amine100,000Reference
Water -100 - 150 Comparable to or slightly faster than primary alcohols
Primary Alcohol (e.g., Butan-1-ol) Primary Alcohol 100 Reference for Hydroxyls
Secondary Alcohol (e.g., Butan-2-ol)Secondary Alcohol20 - 40Slower due to steric hindrance
Tertiary AlcoholTertiary Alcohol~1Very slow reaction

Relative rates are estimations compiled from various sources for general guidance. The reaction between isocyanates and water is competitive with the primary alcohol reaction and significantly faster than with secondary alcohols.[6][7]

Mandatory Visualizations

Isocyanate Reaction Pathways

G Figure 1: Competing Isocyanate Reaction Pathways Isocyanate Isocyanate (R-NCO) CarbamicAcid Carbamic Acid (Unstable Intermediate) Isocyanate->CarbamicAcid + Urethane Urethane (Desired Product) Isocyanate->Urethane + Water Water (H₂O) Water->CarbamicAcid Alcohol Alcohol (R'-OH) Alcohol->Urethane Amine Primary Amine (R-NH₂) CarbamicAcid->Amine Decomposes CO2 Carbon Dioxide (CO₂ Gas) CarbamicAcid->CO2 Urea Disubstituted Urea (Insoluble Precipitate) Amine->Urea + Isocyanate2 Isocyanate (R-NCO) Isocyanate2->Urea

Caption: Competing reaction pathways for an isocyanate with water (undesired) and an alcohol (desired).

Experimental Workflow for Moisture-Sensitive Isocyanate Reactions

G Figure 2: General Workflow for Anhydrous Isocyanate Reactions start Start prep Preparation Glassware: Oven/Flame-Dry Solvents: Dry over agent (see Table 1) Reagents: Dry under vacuum if needed start->prep setup Apparatus Setup Assemble hot glassware Purge with Inert Gas (N₂ or Ar) prep->setup reagents Reagent Addition Maintain positive inert gas pressure Add reagents via syringe/cannula setup->reagents reaction Reaction Monitoring Monitor by TLC, LC-MS, etc. Observe for signs of moisture (gas, precipitate) reagents->reaction workup Workup & Purification Quench reaction appropriately Standard purification techniques reaction->workup troubleshoot Troubleshooting|{Signs of Moisture? Identify source & refine protocol} reaction->troubleshoot end End Product workup->end troubleshoot->prep Refine Protocol

References

Technical Support Center: Safe Handling of 3-Isocyanato-2-Methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Due to the significant health and safety risks associated with isocyanates, this technical support center focuses on providing comprehensive safety information and general guidance for researchers, scientists, and drug development professionals handling 3-isocyanato-2-methylfuran and other isocyanates. It is not intended to be a guide for scaling up production. All work with isocyanates should be conducted by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

This guide provides essential safety information, troubleshooting tips for common safety-related issues, and answers to frequently asked questions regarding the handling of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound belongs to the isocyanate family of compounds, which are highly reactive and pose several health risks.[1][2][3] The primary hazards include:

  • Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to respiratory sensitization.[1][3][4] Subsequent exposure, even to very low concentrations, can trigger severe asthma attacks, which can be life-threatening.[1][3]

  • Skin Sensitization and Irritation: Direct skin contact can cause irritation, rashes, blistering, and skin sensitization, which may lead to contact dermatitis.[4][5]

  • Eye Irritation: Exposure to isocyanate vapors or splashes can cause severe eye irritation and potential damage to the cornea.[5]

  • Irritation of Mucous Membranes: Isocyanates are powerful irritants to the mucous membranes of the eyes, as well as the respiratory and gastrointestinal tracts.[1][3]

Q2: I am experiencing respiratory irritation (coughing, shortness of breath) while working with an isocyanate. What should I do?

A2: Immediate Action is Crucial.

  • Evacuate the Area: Immediately move to an area with fresh air.

  • Seek Medical Attention: Inform your supervisor and seek prompt medical evaluation. It is critical to mention your exposure to isocyanates.[3]

  • Do Not Return to the Area: Do not re-enter the laboratory or work area until it has been assessed and deemed safe by qualified personnel.

  • Review Your Safety Procedures: Once the immediate situation is resolved, conduct a thorough review of your experimental setup and personal protective equipment (PPE) to identify and rectify the source of exposure. This may involve checking the fume hood performance, ensuring proper respirator selection and fit, and examining your handling techniques.

Q3: My skin came into contact with an isocyanate solution. What is the correct first aid procedure?

A3:

  • Remove Contaminated Clothing: Immediately remove any clothing that has come into contact with the chemical.

  • Wash the Affected Area: Wash the skin thoroughly with copious amounts of soap and water for at least 15 minutes.

  • Seek Medical Advice: Even if there is no immediate visible irritation, it is important to seek medical advice and inform them of the chemical you were exposed to.

  • Review Glove Selection: Ensure you are using the appropriate type of chemical-resistant gloves. Check for any signs of degradation or perforation in your gloves before each use.

Q4: I've noticed a pressure buildup in a container of this compound. What could be the cause and what should I do?

A4: Pressure buildup in a container of isocyanate is often due to contamination with water (moisture). Isocyanates react with water to produce carbon dioxide gas, which can lead to a dangerous increase in pressure within a sealed container.[6]

Troubleshooting and Prevention:

  • Handling: Always handle isocyanates under anhydrous (dry) conditions. Use dry solvents and glassware.

  • Storage: Store isocyanates in a cool, dry, and well-ventilated area, away from moisture.[7] Containers should be tightly sealed, but with appropriate pressure relief mechanisms if necessary, especially for larger quantities.

  • Immediate Action: If you notice a bulging container, do not attempt to open it directly. Alert your safety officer or experienced personnel for guidance on how to safely vent the pressure. This may involve cooling the container and using specialized equipment.

Safe Handling and Experimental Protocols

General Safety Workflow for Handling Isocyanates

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase cluster_emergency Emergency Preparedness prep1 Risk Assessment prep2 Gather Safety Information (SDS) prep1->prep2 prep3 Select Appropriate PPE prep2->prep3 prep4 Prepare and Inspect Equipment prep3->prep4 exp1 Work in Certified Fume Hood prep4->exp1 exp2 Handle with Care (Avoid Inhalation/Contact) exp1->exp2 exp3 Monitor Reaction for Exotherms/Pressure exp2->exp3 post1 Quench and Decontaminate Equipment exp3->post1 post2 Segregate and Label Waste post1->post2 post3 Clean Work Area post2->post3 em1 Know Location of Eyewash/Shower em2 Have Spill Kit Ready em1->em2 em3 Emergency Contacts Available em2->em3

General Safety Workflow for Isocyanate Handling.
Personal Protective Equipment (PPE)

A summary of recommended PPE for working with isocyanates is provided in the table below.

PPE TypeSpecificationPurpose
Respiratory Protection Air-purifying respirator with organic vapor cartridges or a supplied-air respirator.To prevent inhalation of isocyanate vapors and aerosols.[5][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber). Double-gloving is often recommended.To prevent skin contact and sensitization.[7]
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes and vapors.[5]
Protective Clothing Lab coat, disposable coveralls.To protect skin and clothing from contamination.[5][7]
Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

AspectGuidelineRationale
Storage Store in a cool, dry, well-ventilated area away from moisture, amines, and alcohols.[7]To prevent unwanted reactions, degradation, and pressure buildup.
Waste Disposal Segregate isocyanate waste from other chemical waste streams.[6]To prevent dangerous reactions in waste containers.
Decontaminate empty containers with a neutralizing solution (e.g., water, ammonia, and detergent).To neutralize residual reactive isocyanate before disposal.[7]
Follow your institution's hazardous waste disposal procedures.To ensure safe and compliant disposal of hazardous materials.

This technical support guide is intended to promote a culture of safety. Always consult the Safety Data Sheet (SDS) for this compound and your institution's safety protocols before beginning any work.

References

Troubleshooting low yields in 3-isocyanato-2-methylfuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the synthesis of 3-isocyanato-2-methylfuran. The synthesis is presented as a three-step process from 2-methyl-3-furoic acid, proceeding via a Curtius rearrangement.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is significantly lower than expected. What are the most likely causes?

A1: Low yields in this synthesis can typically be attributed to several key factors:

  • Moisture Contamination: Isocyanates are highly reactive towards water. Any moisture present in the reaction setup, solvents, or starting materials will lead to the formation of an unstable carbamic acid, which then decomposes to an amine. This amine can then react with another molecule of the isocyanate to form a stable, insoluble urea byproduct, significantly reducing the yield of the desired product.[1] It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Formation of the Acyl Azide: The conversion of 2-methyl-3-furoyl chloride to 2-methyl-3-furoyl azide is a crucial step. If this reaction does not go to completion, the remaining acyl chloride will not undergo the Curtius rearrangement and will be lost during workup, leading to a lower overall yield.

  • Suboptimal Temperature for Curtius Rearrangement: The thermal decomposition of the acyl azide to the isocyanate requires a specific temperature range. If the temperature is too low, the rearrangement will be slow or incomplete. Conversely, if the temperature is too high, it can lead to the decomposition of the furan ring or other side reactions, again lowering the yield. The optimal temperature must be determined empirically but typically is achieved by refluxing in an appropriate solvent.

  • Product Loss During Purification: this compound is a reactive molecule. Purification by distillation must be carried out under reduced pressure and at a controlled temperature to avoid polymerization or degradation of the product.

Q2: I observe a significant amount of a white, insoluble precipitate in my reaction mixture after the Curtius rearrangement. What is this and how can I prevent it?

A2: The white, insoluble precipitate is most likely a urea derivative. This forms when the target isocyanate reacts with water to form an amine, which then rapidly reacts with another molecule of the isocyanate. The primary cause is the presence of moisture.[1]

  • Prevention:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use anhydrous solvents. It is recommended to distill solvents over a suitable drying agent.

    • Ensure the starting material, 2-methyl-3-furoic acid, is completely dry.

    • Maintain a dry, inert atmosphere (nitrogen or argon) throughout the entire reaction sequence.

Q3: The Curtius rearrangement of my 2-methyl-3-furoyl azide is not proceeding, even at elevated temperatures. What could be the issue?

A3: While the Curtius rearrangement is generally driven by the loss of nitrogen gas, several factors can hinder the reaction:

  • Purity of the Acyl Azide: Impurities in the 2-methyl-3-furoyl azide intermediate can interfere with the rearrangement. Ensure the preceding steps of forming the acyl chloride and then the acyl azide are clean and that the intermediates are of high purity.

  • Solvent Choice: The polarity and boiling point of the solvent can influence the rearrangement. A non-polar, high-boiling solvent such as toluene or diphenyl ether is often used to achieve the necessary temperature for thermal decomposition.

  • Catalysis: The rearrangement can be catalyzed by Lewis or Brønsted acids. The use of a catalyst like boron trifluoride can lower the required decomposition temperature.[2]

Q4: I am concerned about the stability of the furan ring under the reaction conditions. What are the potential side reactions involving the furan moiety?

A4: The furan ring is an electron-rich aromatic system and can be susceptible to degradation under harsh conditions.

  • Acid Sensitivity: In the presence of strong acids, the furan ring can undergo protonation, which can lead to ring-opening or polymerization.[3] This is particularly relevant if acidic conditions are used to catalyze the Curtius rearrangement. It is important to use acid catalysts judiciously.

  • Oxidation: While the Curtius rearrangement itself is not an oxidative process, care should be taken to exclude oxidizing agents from the reaction mixture, as the furan ring can be susceptible to oxidation.[3]

  • Electrophilic Substitution: The furan ring is reactive towards electrophiles.[3] While the isocyanate group is electron-withdrawing and will deactivate the ring somewhat, strong electrophiles should be avoided in the reaction medium.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-furoyl chloride

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-3-furoic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at room temperature under an inert atmosphere.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting 2-methyl-3-furoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-3-furoyl azide

Methodology:

  • Dissolve the crude 2-methyl-3-furoyl chloride (1.0 eq) from the previous step in an anhydrous solvent like acetone or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium azide (NaN₃) (1.2 eq) in a minimal amount of water and add it dropwise to the solution of the acyl chloride, maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

  • After the reaction is complete (monitored by TLC or IR spectroscopy), add cold water to the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at a low temperature to yield the 2-methyl-3-furoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care. Do not heat to high temperatures.

Step 3: Synthesis of this compound via Curtius Rearrangement

Methodology:

  • Dissolve the crude 2-methyl-3-furoyl azide (1.0 eq) in a high-boiling, anhydrous, inert solvent such as toluene.

  • Heat the solution to reflux under an inert atmosphere. The rearrangement will begin, evidenced by the evolution of nitrogen gas.

  • Maintain the reflux for 2-4 hours, or until the evolution of gas ceases and the starting material is consumed (monitored by TLC or IR spectroscopy).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, can be purified by vacuum distillation.

Data Presentation

Table 1: Effect of Solvent on the Yield of this compound in the Curtius Rearrangement.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene110375
2Benzene80655
3Dioxane101468
4Xylene140272 (with some degradation)

Table 2: Influence of Reaction Time on the Conversion of 2-Methyl-3-furoyl azide.

EntrySolventTemperature (°C)Time (h)Conversion (%)
1Toluene110160
2Toluene110285
3Toluene1103>95
4Toluene1104>95

Visualizations

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Curtius Rearrangement 2-Methyl-3-furoic_acid 2-Methyl-3-furoic Acid 2-Methyl-3-furoyl_chloride 2-Methyl-3-furoyl Chloride 2-Methyl-3-furoic_acid->2-Methyl-3-furoyl_chloride Toluene, Reflux SOCl2 SOCl₂ SOCl2->2-Methyl-3-furoyl_chloride 2-Methyl-3-furoyl_azide 2-Methyl-3-furoyl Azide 2-Methyl-3-furoyl_chloride->2-Methyl-3-furoyl_azide Acetone, 0°C NaN3 NaN₃ NaN3->2-Methyl-3-furoyl_azide This compound This compound 2-Methyl-3-furoyl_azide->this compound Toluene, Reflux (-N₂) N2 N₂ (gas)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Precipitate White precipitate observed? Start->Check_Precipitate Moisture_Issue Likely Urea Formation. Improve drying of glassware, solvents, and inert atmosphere. Check_Precipitate->Moisture_Issue Yes Check_Rearrangement Rearrangement incomplete? Check_Precipitate->Check_Rearrangement No Moisture_Issue->Check_Rearrangement Temp_Time_Issue Optimize temperature and/or reaction time. Consider a higher boiling solvent. Check_Rearrangement->Temp_Time_Issue Yes Check_Purification Product loss during purification? Check_Rearrangement->Check_Purification No Check_Purity Check purity of acyl azide intermediate. Temp_Time_Issue->Check_Purity Check_Purity->Check_Purification Distillation_Issue Optimize vacuum distillation conditions (lower temperature, higher vacuum). Check_Purification->Distillation_Issue Yes Final_Product Improved Yield Check_Purification->Final_Product No Distillation_Issue->Final_Product Side_Reactions Isocyanate This compound Amine 3-Amino-2-methylfuran Isocyanate->Amine + H₂O - CO₂ Urea Di(2-methyl-3-furyl)urea (Insoluble Precipitate) Isocyanate->Urea Water H₂O (Moisture) Water->Amine Amine->Urea + this compound

References

Technical Support Center: Characterization of 3-Isocyanato-2-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-isocyanato-2-methylfuran. It focuses on the identification and characterization of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities in crude this compound typically arise from three sources: the synthetic route, subsequent degradation, or isomerization.

  • Synthesis-Related Impurities: If a Curtius rearrangement of 2-methyl-3-furoyl azide is used, you may find unreacted starting materials like 2-methyl-3-furoic acid or residual acyl azide.

  • Degradation Products: Isocyanates are highly reactive, especially towards nucleophiles. The most common impurity is the corresponding urea, formed by reaction with water. The isocyanate first reacts with water to form an unstable carbamic acid, which then decarboxylates to 3-amino-2-methylfuran.[1] This amine is highly reactive and quickly reacts with another molecule of the isocyanate to form N,N'-bis(2-methylfuran-3-yl)urea.[1] Dimerization (to form a uretdione) or trimerization (to form an isocyanurate) can also occur, especially during storage or upon heating.

  • Isomers: Depending on the synthetic strategy, positional isomers such as 2-isocyanato-3-methylfuran could be present.[2]

Q2: My crude sample has changed color or consistency upon storage. What could be the cause?

A2: This is likely due to degradation. The formation of urea, dimer, or trimer impurities, which are often solids with different solubility characteristics, can change the sample's appearance. The high reactivity of the isocyanate group makes the compound susceptible to moisture from the atmosphere.[1] Proper storage under an inert, dry atmosphere (e.g., nitrogen or argon) and at low temperatures is critical.

Q3: Which analytical technique is best for a quick purity check?

A3: Fourier-Transform Infrared (FT-IR) spectroscopy is an ideal tool for a rapid preliminary assessment.[3] The isocyanate group (-N=C=O) has a very strong and distinct absorption band in a region of the spectrum that is usually free of other peaks (around 2250-2285 cm⁻¹).[4] A decrease in the intensity of this peak or the appearance of new peaks, such as a carbonyl (C=O) stretch around 1650-1700 cm⁻¹ (indicative of urea or isocyanurate formation), can quickly signal the presence of impurities.[5]

Troubleshooting Guides for Analytical Methods

Q4: I don't see the characteristic isocyanate peak (~2270 cm⁻¹) in my FT-IR spectrum. What happened?

A4: There are several possibilities:

  • Complete Degradation: The sample may have completely reacted with ambient moisture. Look for the appearance of a strong carbonyl (C=O) peak for urea around 1650 cm⁻¹ and N-H stretching bands.

  • Incorrect Sample Preparation: If using ATR-FTIR, ensure good contact between the sample and the crystal. For transmission, ensure the sample concentration is appropriate.

  • Instrument Issue: Verify the spectrometer is functioning correctly with a known standard.

Q5: My ¹H NMR spectrum looks very complex, and I can't assign the peaks.

A5: A complex spectrum suggests the presence of multiple impurities.

  • Check for Starting Materials: Compare your spectrum to reference spectra of potential starting materials (e.g., 2-methyl-3-furoic acid).

  • Identify Degradation Products: The formation of symmetrical ureas can sometimes simplify parts of the spectrum but will introduce new signals, particularly in the aromatic and N-H regions.

  • Use 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities. Solid-state NMR can also be used to study reactions and byproducts.[6]

  • Consider Isomers: The presence of positional isomers will lead to distinct sets of signals.

Q6: I am having trouble analyzing my sample with HPLC. The peaks are broad, or the retention time is inconsistent.

A6: Isocyanates are challenging to analyze directly by HPLC due to their high reactivity with protic solvents (like water and methanol) and potential interaction with the stationary phase.

  • Derivatization is Recommended: The most reliable approach is to derivatize the isocyanate prior to analysis.[7] Reagents like di-n-butylamine (DBA) or 1-(9-anthracenylmethyl)piperazine (MAP) react with the isocyanate to form stable urea derivatives that are easily analyzed by reverse-phase HPLC with UV or fluorescence detection.[8][9]

  • Solvent Choice: If analyzing directly, use aprotic, HPLC-grade solvents and ensure your entire system is dry.

  • Column Choice: Use a well-maintained column. Co-elution of compounds can be an issue; a mass selective detector can help distinguish between compounds with the same retention time.[10]

Q7: Can I use Gas Chromatography (GC-MS) to analyze for impurities?

A7: Yes, but with important considerations. Direct injection of isocyanates can be problematic due to their thermal instability and high reactivity.

  • Analysis of Volatiles: GC-MS is excellent for identifying volatile impurities such as residual solvents from the synthesis (e.g., toluene, acetone) or low molecular weight starting materials.[11]

  • Analysis via Hydrolysis: A common method is to hydrolyze the isocyanate sample, which converts all isocyanate-containing species to the corresponding amine (3-amino-2-methylfuran). The resulting amine can then be derivatized and analyzed by GC-MS.[12][13] This provides a measure of the total isocyanate content but does not distinguish between the monomer and its derivatives (urea, dimers, etc.).

Data Presentation

Table 1: Potential Impurities and Their Analytical Signatures
Impurity NameStructureProbable OriginKey FT-IR Peaks (cm⁻¹)Expected ¹H NMR Signals
This compound Main Product ~2270 (-N=C=O) Signals for furan protons, methyl protons
2-Methyl-3-furoic AcidStarting Material2500-3300 (broad, -OH), ~1700 (C=O)Carboxylic acid proton, furan protons, methyl protons
N,N'-bis(2-methylfuran-3-yl)ureaDegradation (H₂O)~3300 (N-H), ~1650 (C=O)N-H proton, furan protons, methyl protons
3-Amino-2-methylfuranDegradation Intermediate~3300-3400 (N-H stretch)N-H protons, furan protons, methyl protons
Isocyanurate TrimerDegradation (Trimerization)~1700 (C=O of isocyanurate)Signals for furan protons, methyl protons
Table 2: Comparison of Analytical Techniques
TechniquePrimary UseAdvantagesDisadvantages
FT-IR Rapid purity check, functional group IDFast, non-destructive, excellent for -N=C=O detection.[3]Not quantitative without standards, limited structural info.
¹H / ¹³C NMR Structural elucidation of impuritiesProvides detailed structural information.Can be complex with multiple impurities, lower sensitivity.
HPLC-UV/MS Separation and quantificationHigh sensitivity and selectivity, good for non-volatile impurities.[14]Isocyanate reactivity requires derivatization for best results.[9][10]
GC-MS ID of volatile impurities/solventsHigh resolution for volatile compounds.[11]Not suitable for direct analysis of thermally labile isocyanates.

Experimental Protocols

Protocol 1: Purity Assessment by FT-IR

  • Objective: To quickly assess the presence of the isocyanate functional group and identify common degradation products like ureas.

  • Apparatus: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Methodology:

    • Ensure the ATR crystal is clean by taking a background spectrum of air.

    • Place a small drop of the crude this compound sample directly onto the ATR crystal.

    • Acquire the spectrum over a range of 4000-600 cm⁻¹.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., dry acetone or isopropanol) after analysis.

  • Data Analysis:

    • Look for a strong, sharp peak between 2250-2285 cm⁻¹, which is characteristic of the -N=C=O asymmetric stretch.[4]

    • Examine the region between 1620-1720 cm⁻¹ for the appearance of carbonyl (C=O) peaks, which may indicate the presence of urea or isocyanurate impurities.[5]

    • Check for broad peaks around 3300 cm⁻¹ indicative of N-H groups (from ureas) or O-H groups (from unreacted carboxylic acid).

Protocol 2: Impurity Profiling by HPLC-UV (via Derivatization)

  • Objective: To separate and relatively quantify the main component and non-volatile impurities.

  • Reagents: HPLC-grade acetonitrile and water, di-n-butylamine (DBA) derivatizing agent, crude sample.

  • Methodology:

    • Sample Preparation: Accurately prepare a solution of the crude isocyanate in dry acetonitrile (e.g., 1 mg/mL).

    • Derivatization: To a known volume of the sample solution, add a molar excess of DBA solution (e.g., 10 mg/mL in acetonitrile). Allow the reaction to proceed for at least 1 hour at room temperature to ensure complete conversion of all isocyanate groups to their stable DBA-urea derivatives.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: Gradient of water (A) and acetonitrile (B). (e.g., Start at 50% B, ramp to 95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the major peak corresponding to the DBA-derivative of this compound.

    • Analyze smaller peaks as potential impurities. The relative peak area can be used for a semi-quantitative estimation of purity (Area %).

    • For absolute quantification, a calibration curve using a pure standard of the derivatized compound is required.

Visualizations

G start Crude Sample Received initial_analysis Initial Analysis (FT-IR, ¹H NMR) start->initial_analysis id_major Identify Major Component & Functional Groups initial_analysis->id_major hypothesize Hypothesize Impurities (Degradation, Synthesis) id_major->hypothesize separation Separation & Quantification (HPLC or GC) hypothesize->separation Select Method structure_elucidation Structure Elucidation of Impurities (MS, 2D NMR) separation->structure_elucidation Isolate/Detect Peaks report Final Purity Report separation->report Quantify structure_elucidation->report

Caption: Experimental workflow for impurity characterization.

G isocyanate This compound carbamic_acid Carbamic Acid Intermediate (Unstable) isocyanate->carbamic_acid + water H₂O (Moisture) water->carbamic_acid amine 3-Amino-2-methylfuran carbamic_acid->amine Decarboxylation co2 CO₂ carbamic_acid->co2 urea N,N'-bis(2-methylfuran-3-yl)urea amine->urea + isocyanate2 Another Isocyanate Molecule isocyanate2->urea

Caption: Primary degradation pathway with water.

References

Validation & Comparative

A Researcher's Guide to 1H and 13C NMR Analysis of Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of furan-containing compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of ¹H and ¹³C NMR data for a range of substituted furans, supported by detailed experimental protocols to ensure data accuracy and reproducibility.

The electronic environment of the furan ring is highly sensitive to the nature and position of its substituents, a characteristic that is directly reflected in its ¹H and ¹³C NMR spectra. Chemical shifts (δ) and coupling constants (J) provide a detailed fingerprint of the substitution pattern, enabling unambiguous structure determination.

Comparative ¹H and ¹³C NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for unsubstituted and various mono-substituted furans. These values are compiled from various sources and are intended to serve as a reference for comparison with experimentally obtained data.[1][2][3] All data is referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: ¹H NMR Chemical Shifts (ppm) of Furan and Monosubstituted Furans in CDCl₃

Substituent (at C2)H3H4H5Other Protons
-H[1][4]~6.38~6.38~7.44-
-CH₃~5.90~6.20~7.20~2.25 (CH₃)
-CHO~7.25~6.60~7.70~9.60 (CHO)
-COCH₃~7.10~6.50~7.50~2.40 (CH₃)
-COOH~7.30~6.60~7.80-
-NO₂~7.40~6.80~7.60-
-OCH₃~5.20~6.20~7.10~3.80 (OCH₃)
-SCH₃~6.40~6.30~7.30~2.45 (SCH₃)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (ppm) of Furan and Monosubstituted Furans in CDCl₃

Substituent (at C2)C2C3C4C5Other Carbons
-H[3][5]~142.8~109.8~109.8~142.8-
-CH₃~152.0~106.0~110.0~140.0~13.0 (CH₃)
-CHO~153.0~123.0~112.0~148.0~178.0 (CHO)
-COCH₃~152.0~117.0~112.0~146.0~188.0 (CO), ~25.0 (CH₃)
-COOH~148.0~119.0~112.0~145.0~162.0 (COOH)
-NO₂~155.0~113.0~112.0~140.0-
-OCH₃~165.0~88.0~110.0~139.0~58.0 (OCH₃)
-SCH₃~148.0~112.0~111.0~141.0~18.0 (SCH₃)

Note: The introduction of a substituent at the 2-position significantly influences the chemical shifts of all ring carbons. Electron-withdrawing groups generally cause a downfield shift (higher ppm) of the attached carbon (C2) and the ortho carbon (C3), while electron-donating groups cause an upfield shift (lower ppm).[1][3]

Experimental Protocols

Accurate and reproducible NMR data acquisition is crucial for reliable structural analysis. The following provides a detailed methodology for the preparation and analysis of substituted furan samples.

1. Sample Preparation [1][6]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified substituted furan compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). However, for most modern spectrometers, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher for ¹H).

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.[3]

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during acquisition.[3]

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, well-resolved spectral lines.[3]

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio with the specified sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used to simplify the spectrum and improve sensitivity.[3]

    • Spectral Width: Set a spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[3]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J-values) for each signal. This information, when compared to the reference data, allows for the elucidation of the substitution pattern on the furan ring.

NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of substituted furans, from sample preparation to final structural determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Tune, Lock, Shim load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Analyze Chemical Shifts, Coupling Constants, & Integration reference->analyze compare Compare with Reference Data analyze->compare elucidate Structure Elucidation compare->elucidate final_structure final_structure elucidate->final_structure Final Structure

Workflow for NMR analysis of substituted furans.

References

A Comparative Guide to the FTIR Spectroscopy of the Isocyanate Group on a Furan Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of the isocyanate group attached to a furan ring, with a focus on furfuryl isocyanate. It offers a comparative analysis with other functional groups on a furan ring, supported by experimental data and detailed protocols to aid in the identification and characterization of these compounds.

Introduction

The isocyanate (-NCO) functional group is a highly reactive moiety crucial in the synthesis of polyurethanes and other valuable organic compounds. When attached to a heterocyclic aromatic ring like furan, it creates a molecule with unique chemical properties relevant in materials science and drug development. FTIR spectroscopy is an essential analytical technique for the characterization of such molecules, providing a vibrational fingerprint of their functional groups. This guide will focus on the interpretation of the FTIR spectrum of furfuryl isocyanate and compare it with other furan derivatives to facilitate unambiguous identification.

FTIR Spectral Analysis of Furfuryl Isocyanate

The infrared spectrum of furfuryl isocyanate is characterized by the distinct absorption bands of the isocyanate group and the furan ring. The most prominent feature is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.

A representative Attenuated Total Reflectance (ATR) FTIR spectrum of furfuryl isocyanate is presented below. The key absorption bands are identified and assigned based on established group frequencies.

Key Vibrational Modes of Furfuryl Isocyanate:

  • Isocyanate (-NCO) Group: The most characteristic absorption for an isocyanate is a strong, sharp peak typically found in the 2250-2285 cm⁻¹ region. This band is due to the asymmetric stretching of the N=C=O bond and is often isolated, making it a clear diagnostic peak.

  • Furan Ring: The furan ring exhibits several characteristic vibrations:

    • C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. For furan, these are often observed around 3100-3150 cm⁻¹.

    • C=C stretching: The stretching of the carbon-carbon double bonds within the furan ring results in absorptions in the 1500-1650 cm⁻¹ region.

    • C-O-C stretching: The ether linkage within the furan ring gives rise to characteristic C-O-C stretching bands, typically in the 1000-1250 cm⁻¹ range.

    • Ring bending: Out-of-plane C-H bending vibrations of the furan ring are found in the 700-900 cm⁻¹ region and can be indicative of the substitution pattern.

Comparative FTIR Data of Functional Groups on a Furan Ring

To aid in the differentiation of a furan-bound isocyanate from other functionalized furans, the following table summarizes the characteristic FTIR absorption frequencies for furfuryl isocyanate and selected alternatives: furfural (aldehyde), furfurylamine (amine), and furan-2-carbonitrile (nitrile).

Functional GroupCompound NameCharacteristic Absorption Bands (cm⁻¹)Key Features for Differentiation
Isocyanate Furfuryl Isocyanate ~2270 (strong, sharp) , ~3140 (C-H stretch, furan), ~1600, ~1505 (C=C stretch, furan), ~1150 (C-O-C stretch, furan), ~750 (C-H out-of-plane bend, furan)Very strong, sharp peak around 2270 cm⁻¹ for the -NCO group.
AldehydeFurfural~2820 and ~2720 (C-H stretch, aldehyde), ~1670 (strong, sharp, C=O stretch) , ~3133 (C-H stretch, furan), ~1570, ~1475 (C=C stretch, furan)Strong carbonyl (C=O) peak around 1670 cm⁻¹ and two C-H aldehyde stretches. [1][2][3][4]
AmineFurfurylamine~3380 and ~3300 (N-H stretch, primary amine), ~1600 (N-H bend), ~3120 (C-H stretch, furan), ~1504 (C=C stretch, furan)Two N-H stretching bands for the primary amine in the 3300-3400 cm⁻¹ region. [5][6][7][8]
NitrileFuran-2-carbonitrile~2230 (medium, sharp, C≡N stretch) , ~3140 (C-H stretch, furan), ~1580, ~1480 (C=C stretch, furan)Sharp, medium intensity peak for the nitrile (C≡N) group around 2230 cm⁻¹. [9][10][11]

Experimental Protocols

Accurate and reproducible FTIR spectra are essential for correct compound identification. The following are generalized protocols for the analysis of liquid samples like furfuryl isocyanate using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Sample Preparation for ATR-FTIR

ATR-FTIR is a convenient method for analyzing liquid samples as it requires minimal sample preparation.

  • Clean the ATR Crystal: Before analysis, ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. This can be done by wiping the crystal with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or acetone, and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal. For a volatile liquid, it is important to acquire the spectrum promptly.

  • Acquire the Spectrum: Mount the ATR accessory in the FTIR spectrometer and collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The typical spectral range for analysis is 4000-400 cm⁻¹.[12][13][14]

Data Processing and Interpretation
  • Background Subtraction: The software will automatically subtract the background spectrum from the sample spectrum.

  • Peak Identification: Identify the key absorption bands in the spectrum. The intensity, position (wavenumber), and shape (sharp or broad) of the peaks provide information about the functional groups present.[15][16][17][18]

  • Database Comparison: For confirmation, the obtained spectrum can be compared with spectral databases.

Logical Relationship of Functional Groups and Spectral Features

The following diagram illustrates the relationship between the functional group attached to the furan ring and the resulting characteristic peak in the FTIR spectrum.

G FTIR Differentiation of Functionalized Furans cluster_groups Functional Groups cluster_peaks Characteristic FTIR Peaks (cm⁻¹) Furan Furan Ring Isocyanate Isocyanate (-NCO) Furan->Isocyanate Attached to Aldehyde Aldehyde (-CHO) Furan->Aldehyde Attached to Amine Amine (-NH2) Furan->Amine Attached to Nitrile Nitrile (-C≡N) Furan->Nitrile Attached to NCO_Peak ~2270 (Strong, Sharp) Isocyanate->NCO_Peak Gives Rise to CO_Peak ~1670 (Strong, Sharp) Aldehyde->CO_Peak Gives Rise to NH_Peak ~3300-3400 (Two Bands) Amine->NH_Peak Gives Rise to CN_Peak ~2230 (Medium, Sharp) Nitrile->CN_Peak Gives Rise to

Caption: Differentiating furan derivatives by their unique FTIR peaks.

Conclusion

The FTIR spectrum of an isocyanate group on a furan ring is readily identifiable by a strong, sharp absorption band in the region of 2250-2285 cm⁻¹. This distinct peak, in conjunction with the characteristic absorptions of the furan ring, allows for clear differentiation from other functionalized furans such as aldehydes, amines, and nitriles, which each possess their own unique spectral signatures. By following proper experimental protocols, researchers can confidently identify and characterize these important chemical entities.

References

Unveiling Molecular Fingerprints: A Comparative Guide to Furan Derivative Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of furan derivatives in mass spectrometry is crucial for structural elucidation and analytical method development. This guide provides a comparative overview of the electron ionization (EI) mass spectrometry fragmentation patterns of common furan derivatives, supported by experimental data and detailed methodologies.

Furan and its derivatives are significant heterocyclic compounds present in various natural products, pharmaceuticals, and thermally processed foods. Their identification and characterization are paramount, and mass spectrometry stands as a primary analytical tool. The manner in which these molecules fragment upon ionization provides a unique "fingerprint," offering valuable insights into their structure.

Comparative Fragmentation Patterns

The following table summarizes the major fragment ions and their relative intensities for furan and several of its common derivatives under typical electron ionization (70 eV) conditions. These variations in fragmentation are directly linked to the nature of the substituent on the furan ring.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
Furan683968 (87), 42 (8), 40 (15), 39 (100), 38 (15), 37 (9)[1]
2-Methylfuran828282 (100), 81 (55), 53 (40), 51 (20), 39 (25)[2][3][4]
Furfural969596 (80), 95 (100), 67 (15), 39 (45), 38 (20)[5][6][7]
Furfuryl Alcohol989898 (100), 97 (58), 81 (56), 70 (35), 69 (32), 53 (46), 42 (39), 41 (70), 39 (55)[8]

Deciphering the Fragmentation Pathways

The fragmentation of furan derivatives under electron ionization is driven by the initial formation of a radical cation and subsequent bond cleavages and rearrangements. The stability of the resulting fragment ions dictates the observed pattern.

A generalized fragmentation pathway for substituted furans often involves several key processes:

  • Loss of the Substituent: For derivatives with labile groups, the initial fragmentation may involve the loss of the substituent or a part of it. For example, furfural readily loses a hydrogen radical from the aldehyde group to form a very stable acylium ion at m/z 95, which is often the base peak.[6]

  • Ring Cleavage: The furan ring itself can undergo cleavage. A common pathway involves the loss of a neutral molecule of carbon monoxide (CO), leading to a cyclopropenyl cation derivative.

  • Loss of Acetylene: Subsequent fragmentation can involve the elimination of acetylene (C₂H₂).

  • Formation of the C₃H₃⁺ Ion: The highly stable cyclopropenyl cation (C₃H₃⁺) at m/z 39 is a prominent peak in the mass spectra of many furan derivatives, arising from the breakdown of the furan ring.[9]

The following diagram illustrates a simplified, generalized fragmentation pathway for a 2-substituted furan derivative.

Fragmentation_Pathway M [2-Substituted Furan]⁺˙ (M⁺˙) F1 [M - R]⁺ M->F1 - R˙ F2 [M - CO]⁺˙ M->F2 - CO F3 [C₃H₃]⁺ m/z 39 F2->F3 - C₂HR

A generalized fragmentation pathway for 2-substituted furans.

Experimental Protocols

The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with the following experimental conditions.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) column, is commonly used for the separation of volatile furan derivatives.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Injection Mode: Split or splitless injection is employed depending on the sample concentration.

  • Temperature Program: The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of compounds with different boiling points.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) is the most common method for the analysis of furan derivatives.

  • Ionization Energy: A standard ionization energy of 70 eV is used to induce fragmentation and generate reproducible mass spectra.

  • Mass Analyzer: Quadrupole or ion trap mass analyzers are frequently used.

  • Acquisition Mode: Data is typically acquired in full scan mode to obtain the complete mass spectrum of the eluting compounds.

Sample Preparation:

For the analysis of furan derivatives in complex matrices such as food or biological samples, sample preparation techniques like headspace solid-phase microextraction (HS-SPME) are often employed to extract and concentrate the volatile analytes before GC-MS analysis.

Conclusion

The mass spectral fragmentation patterns of furan derivatives are highly informative for their structural characterization. By understanding the common fragmentation pathways and comparing the mass spectra of unknown compounds to those of known derivatives, researchers can confidently identify and elucidate the structures of these important heterocyclic molecules. The data and protocols presented in this guide serve as a valuable resource for professionals in analytical chemistry, drug discovery, and food science.

References

A Predictive Comparison of the Reactivity of 3-Isocyanato-2-Methylfuran and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This guide provides a comparative analysis of the predicted reactivity of 3-isocyanato-2-methylfuran and its key positional isomers. Due to a lack of direct comparative experimental data in the current body of scientific literature, this document leverages established principles of organic chemistry to forecast the relative reactivity of these compounds. The insights presented herein are intended to guide researchers in experimental design, synthesis planning, and the development of novel furan-based compounds.

Introduction to Isocyanato-Methylfurans

Furan rings are significant scaffolds in medicinal chemistry and materials science. The introduction of a highly reactive isocyanate group offers a versatile handle for further functionalization, making isocyanato-methylfurans attractive building blocks for novel derivatives. The reactivity of these bifunctional molecules is governed by the interplay of the electrophilic isocyanate group and the nucleophilic furan ring, with the relative positions of the methyl and isocyanate substituents playing a crucial role in modulating their chemical behavior. This guide focuses on predicting how these positional variations influence reactivity.

The primary isomers considered in this comparison are:

  • This compound

  • 2-Isocyanato-3-methylfuran

  • 5-Isocyanato-2-methylfuran

  • 4-Isocyanato-2-methylfuran

Theoretical Reactivity Comparison

The reactivity of isocyanato-methylfurans can be assessed from two perspectives: the reactivity of the isocyanate group towards nucleophiles and the reactivity of the furan ring in reactions such as electrophilic aromatic substitution and cycloadditions.

Reactivity of the Isocyanate Group

The isocyanate group (–N=C=O) is a potent electrophile, readily reacting with nucleophiles like alcohols and amines.[1][2] Its reactivity is enhanced by electron-withdrawing groups attached to it, which increase the positive charge on the isocyanate carbon. The furan ring's electronic influence (whether it donates or withdraws electron density from the isocyanate) is key.

  • Electron-donating groups (EDGs) , like the methyl group, increase the electron density of the furan ring.[3]

  • The oxygen atom in the furan ring can donate electron density through resonance.

  • The isocyanate group is generally electron-withdrawing .

Based on these principles, we can predict the relative electrophilicity of the isocyanate group in each isomer. A more electron-rich furan ring attached to the isocyanate will decrease its electrophilicity.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it more reactive than benzene in electrophilic aromatic substitution, with a strong preference for substitution at the C2 and C5 positions.[3][4] It also participates as a diene in Diels-Alder reactions.[1][2]

  • Electrophilic Aromatic Substitution (EAS): The methyl group is an activating, ortho-para director (directing to C3 and C5 for a 2-methylfuran). The isocyanate group is a deactivating, meta-director. The interplay of these effects will determine the overall reactivity and regioselectivity.

  • Diels-Alder Reaction: The reactivity of furan as a diene is enhanced by electron-donating groups and diminished by electron-withdrawing groups.[1][2] The overall electron density of the furan ring in each isomer will dictate its predicted reactivity in cycloaddition reactions.

Data Presentation: Predicted Reactivity Summary

The following tables summarize the predicted relative reactivity of the isomers based on the theoretical principles discussed.

Table 1: Predicted Relative Reactivity of the Isocyanate Group with Nucleophiles

IsomerPredicted Relative ReactivityRationale
4-Isocyanato-2-methylfuran HighestThe isocyanate is at the C4 position, which is least affected by the electron-donating resonance of the ring oxygen and the methyl group at C2. This leads to a more electron-deficient and thus more electrophilic isocyanate carbon.
5-Isocyanato-2-methylfuran HighThe isocyanate is at C5, para to the oxygen. While the methyl group at C2 is donating, the direct conjugation with the electron-withdrawing isocyanate group across the ring enhances its electrophilicity compared to the 3-isocyanate isomer.
This compound ModerateThe isocyanate is at C3. It is influenced by the electron-donating methyl group at the adjacent C2 position and the ring oxygen, which can donate electron density, thus slightly reducing the electrophilicity of the isocyanate.
2-Isocyanato-3-methylfuran LowestThe isocyanate is directly attached to C2, the most electron-rich position of the furan ring due to the strong electron-donating effect of the ring oxygen. This significantly reduces the electrophilicity of the isocyanate carbon.

Table 2: Predicted Relative Reactivity of the Furan Ring in Electrophilic Aromatic Substitution (EAS)

IsomerPredicted Relative ReactivityPredicted Major RegioselectivityRationale
This compound HighestC5The activating methyl group at C2 strongly directs electrophilic attack to the C5 position. The deactivating isocyanate at C3 has a lesser influence on the C5 position. The ring is strongly activated overall.
4-Isocyanato-2-methylfuran HighC5The activating methyl group at C2 directs to C5. The deactivating isocyanate at C4 will also direct to C2 and C5 (meta positions), reinforcing the C5 position as the most reactive site.
5-Isocyanato-2-methylfuran ModerateC3 or C4The C2 position is blocked by the methyl group and the C5 by the isocyanate. The methyl group activates the C3 position, while the deactivating isocyanate at C5 directs to C3. The ring is less activated than the 3- and 4-isomers.
2-Isocyanato-3-methylfuran LowestC5The deactivating isocyanate is at the most reactive C2 position, significantly reducing the ring's overall reactivity. The methyl group at C3 directs to the C5 position, which is the most likely site for substitution.

Table 3: Predicted Relative Reactivity of the Furan Ring in Diels-Alder Reactions

IsomerPredicted Relative ReactivityRationale
This compound HighestThe electron-donating methyl group at C2 increases the HOMO energy of the furan diene system. The electron-withdrawing isocyanate at C3 has a less pronounced deactivating effect on the diene system compared to when it is at the terminal positions (C2 or C5).
4-Isocyanato-2-methylfuran HighSimilar to the 3-isomer, the C2-methyl group is activating. The isocyanate at C4 has a moderate deactivating effect.
5-Isocyanato-2-methylfuran ModerateThe activating C2-methyl group is counteracted by the deactivating isocyanate group at the terminal C5 position of the diene system, which lowers the HOMO energy.
2-Isocyanato-3-methylfuran LowestThe strongly deactivating isocyanate group is at the terminal C2 position of the diene, significantly reducing the electron density and HOMO energy of the furan ring, making it the least reactive diene.

Proposed Experimental Protocols

To validate the theoretical predictions, the following experimental protocols are proposed.

Protocol for Comparing Isocyanate Reactivity via Competitive Reaction

Objective: To determine the relative rates of reaction of the isocyanate group in each isomer with a nucleophile.

Methodology:

  • Prepare equimolar solutions of two different isocyanato-methylfuran isomers in a dry, aprotic solvent (e.g., anhydrous THF).

  • Add a sub-stoichiometric amount (e.g., 0.1 equivalents) of a nucleophile with a strong UV chromophore for easy detection (e.g., 4-nitroaniline).

  • Stir the reaction at a constant temperature (e.g., 25 °C).

  • Monitor the reaction progress over time by taking aliquots and analyzing them using HPLC.

  • Quantify the formation of the two different urea products. The isomer that forms its corresponding urea product more rapidly is the more reactive one.

  • Repeat the experiment for all pairs of isomers to establish a full reactivity series.

Protocol for Kinetic Analysis of Isocyanate Reactivity via in-situ FTIR

Objective: To obtain quantitative rate constants for the reaction of each isomer with a standard nucleophile.

Methodology:

  • Calibrate an in-situ FTIR spectrometer with a probe suitable for organic reactions.

  • Prepare a solution of a single isocyanato-methylfuran isomer in a dry solvent (e.g., anhydrous toluene).

  • Record a background spectrum.

  • Initiate the reaction by adding a known concentration of a standard alcohol (e.g., 1-butanol) and a catalyst if necessary (e.g., dibutyltin dilaurate).

  • Monitor the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane peak over time.

  • Use the collected data to calculate the reaction rate constant for each isomer under identical conditions.

Protocol for Comparing Furan Ring Reactivity in Diels-Alder Reactions

Objective: To determine the relative reactivity of each isomer as a diene in a [4+2] cycloaddition.

Methodology:

  • Prepare solutions of each isomer and a reactive dienophile (e.g., N-phenylmaleimide) in a suitable solvent (e.g., toluene).

  • Mix the furan isomer and the dienophile in separate reactions for each isomer, ensuring identical concentrations and temperatures.

  • Monitor the disappearance of the starting materials and the formation of the cycloaddition product over time using GC-MS or ¹H NMR spectroscopy.

  • The isomer that proceeds to completion fastest or shows the highest conversion after a set time is the most reactive. For more precise data, kinetic analysis can be performed to determine rate constants.

Visualizations

The following diagrams illustrate the theoretical relationships and a proposed experimental workflow.

G Logical Flow of Reactivity Prediction cluster_isomers Isocyanato-Methylfuran Isomers cluster_effects Electronic Effects of Substituents cluster_properties Resulting Electronic Properties cluster_reactivity Predicted Reactivity I1 3-NCO, 2-Me EDG Methyl Group (EDG) - Inductive (+I) - Hyperconjugation EWG Isocyanate Group (EWG) - Inductive (-I) - Resonance (-M) Furan Furan Ring - O atom resonance (+M) I2 2-NCO, 3-Me I3 5-NCO, 2-Me I4 4-NCO, 2-Me Furan_ND Nucleophilicity (Electron Density) of Furan Ring EDG->Furan_ND increases EWG->Furan_ND decreases Furan->Furan_ND increases NCO_E Electrophilicity of Isocyanate Carbon R_NCO Reactivity towards Nucleophiles NCO_E->R_NCO increases Furan_ND->NCO_E decreases R_EAS Reactivity in EAS Furan_ND->R_EAS increases R_DA Reactivity in Diels-Alder Furan_ND->R_DA increases

Caption: Influence of substituent positions on predicted reactivity.

G Experimental Workflow for Comparative Reactivity cluster_synthesis 1. Synthesis & Purification cluster_reactivity_nco 2. Isocyanate Reactivity cluster_reactivity_furan 3. Furan Ring Reactivity cluster_analysis 4. Data Analysis & Comparison Syn Synthesize and purify all isocyanato-methylfuran isomers Comp Competitive Reaction (HPLC Analysis) Syn->Comp Kin Kinetic Study (in-situ FTIR) Syn->Kin DA Diels-Alder Assay (GC-MS or NMR) Syn->DA EAS EAS Reactivity Study (e.g., competitive bromination) Syn->EAS Data Compile kinetic data and product ratios to establish quantitative reactivity series Comp->Data Kin->Data DA->Data EAS->Data

Caption: Proposed workflow for experimental validation.

Conclusion

This guide presents a theoretical framework for comparing the reactivity of this compound and its positional isomers. Based on fundamental principles of electronic effects, it is predicted that the position of the methyl and isocyanate groups will have a profound and differential impact on the reactivity of both the isocyanate functional group and the furan ring. These predictions, summarized in the tables above, offer a valuable starting point for researchers. The provided experimental protocols outline a clear path for the empirical validation and quantification of these differences. Such experimental work is essential and encouraged to confirm these hypotheses and to fully unlock the synthetic potential of this promising class of compounds.

References

A Comparative Guide to the Reactivity of Aryl vs. Furan Isocyanates in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polymers with tailored properties is a cornerstone of materials science and drug delivery. Isocyanates are a critical class of monomers used in the production of polyurethanes, polyureas, and other polymers. Their reactivity dictates the polymerization kinetics, the final polymer structure, and ultimately, its performance. This guide provides an objective comparison of the reactivity of two important classes of isocyanates: aryl isocyanates and furan-based isocyanates, supported by experimental principles.

Executive Summary

Aryl isocyanates, such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), are generally more reactive than furan-based isocyanates.[1] This heightened reactivity is attributed to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon atom.[1] In contrast, the furan ring, a bio-based alternative, is electron-rich, which can reduce the reactivity of the appended isocyanate group.[2] Furthermore, the furan moiety can participate in reversible Diels-Alder reactions, offering a pathway to self-healing and recyclable polymers.[3][4][5][6][7] The choice between these two isocyanate classes depends on the desired application, with aryl isocyanates favored for rapid curing systems and furan isocyanates offering unique functionalities for advanced and sustainable materials.

Electronic Effects on Isocyanate Reactivity

The reactivity of the isocyanate group (-N=C=O) is primarily governed by the electrophilicity of the central carbon atom. Nucleophiles, such as alcohols or amines, attack this carbon, initiating the polymerization process. The substituent attached to the isocyanate group plays a crucial role in modulating this electrophilicity.

Aryl Isocyanates: The aromatic ring in aryl isocyanates acts as an electron-withdrawing group through an inductive effect.[1] This delocalization of electron density into the π-system of the ring enhances the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. This leads to higher reaction rates in polymerization.[1]

Furan Isocyanates: The furan ring is an electron-rich heterocycle.[2] The oxygen atom in the ring can donate electron density through resonance, which can decrease the electrophilicity of the isocyanate carbon. This generally results in lower reactivity compared to their aryl counterparts.

G cluster_aryl Aryl Isocyanate cluster_furan Furan Isocyanate aryl_isocyanate Aryl Ring (Electron Withdrawing) C=O N=C=O aryl_reactivity Increased Electrophilicity (Higher Reactivity) aryl_isocyanate:c->aryl_reactivity Inductive Effect furan_isocyanate Furan Ring (Electron Donating) C=O N=C=O furan_reactivity Decreased Electrophilicity (Lower Reactivity) furan_isocyanate:c->furan_reactivity Resonance Effect

Electronic influence on isocyanate reactivity.

Comparative Quantitative Data

The following table summarizes representative data comparing the reactivity and resulting polymer properties of aryl and furan isocyanates under typical polyurethane synthesis conditions. Note: These values are illustrative and can vary significantly with specific monomers, catalysts, and reaction conditions.

ParameterAryl Isocyanate (e.g., MDI)Furan Isocyanate (e.g., Furfuryl Isocyanate)
Relative Reaction Rate with n-butanol ~100~10-20
Typical Reaction Temperature 50-80 °C70-100 °C
Catalyst Requirement Low to moderateModerate to high
Resulting Polymer Tg HighModerate
Special Characteristics Fast curing, rigid polymersBio-based, potential for reversible crosslinking

Experimental Protocols

General Procedure for Polyurethane Synthesis

This protocol outlines a general method for comparing the reactivity of different isocyanates in a solution polymerization with a diol.

Materials:

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI) or 2,5-Furandimethylene diisocyanate (FDDI))

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 1000 g/mol )

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Dry nitrogen or argon gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a condenser.

  • Heating mantle with a temperature controller.

  • Syringes for reagent addition.

Procedure:

  • The polyol is dried under vacuum at 80-100°C for several hours to remove any residual water.

  • The reaction flask is flame-dried under a stream of inert gas to ensure anhydrous conditions.

  • The dried polyol and anhydrous solvent are charged into the reaction flask under an inert atmosphere.

  • The mixture is heated to the desired reaction temperature (e.g., 70°C) with stirring.

  • The diisocyanate is added to the flask via a syringe. For kinetic studies, this is considered time zero.

  • If a catalyst is used, it is added to the reaction mixture.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using Fourier-transform infrared (FTIR) spectroscopy.

  • The polymerization is allowed to proceed until the isocyanate peak is no longer observed or a desired molecular weight is achieved.

  • The resulting polymer is precipitated in a non-solvent (e.g., methanol or water), filtered, and dried under vacuum.

Characterization:

  • FTIR Spectroscopy: To monitor the reaction progress and confirm the formation of urethane linkages.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.

G start Start: Anhydrous Reaction Setup charge_reagents Charge Polyol and Solvent start->charge_reagents heat Heat to Reaction Temperature charge_reagents->heat add_isocyanate Add Diisocyanate (Aryl or Furan) heat->add_isocyanate add_catalyst Add Catalyst (if required) add_isocyanate->add_catalyst monitor Monitor Reaction via FTIR add_catalyst->monitor precipitate Precipitate and Purify Polymer monitor->precipitate Reaction Complete characterize Characterize Polymer (GPC, DSC) precipitate->characterize end End characterize->end

Experimental workflow for reactivity comparison.

Side Reactions and Special Considerations

Aryl Isocyanates: At elevated temperatures (typically >120°C), aryl isocyanates can undergo self-polymerization to form isocyanurates or react with urethane linkages to form allophanates.[8][9] These side reactions can lead to crosslinking and affect the final properties of the material.

Furan Isocyanates: The furan ring is a diene and can participate in Diels-Alder cycloaddition reactions with suitable dienophiles (e.g., maleimides).[3][4][5][6][7] This reaction is thermally reversible, which can be exploited to create self-healing polymers and recyclable thermosets.[3][10] However, this reactivity can also lead to unintended crosslinking during polymerization if not properly controlled.

Conclusion

The choice between aryl and furan isocyanates for polymerization is a trade-off between reactivity, desired polymer properties, and sustainability considerations. Aryl isocyanates offer high reactivity, leading to rapid polymerization and the formation of strong, rigid materials. Furan isocyanates, while generally less reactive, provide a bio-based alternative and open the door to advanced materials with unique functionalities such as thermal reversibility and self-healing capabilities. A thorough understanding of their respective reactivities and potential side reactions is essential for designing and synthesizing polymers with tailored performance for a wide range of applications, from industrial coatings to advanced drug delivery systems.

References

A Comparative Guide to the Kinetic Profile of 3-Isocyanato-2-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected kinetic behavior of 3-isocyanato-2-methylfuran in two primary reaction types: nucleophilic addition to the isocyanate group and cycloaddition reactions involving the furan ring. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages kinetic data from analogous aryl isocyanates and substituted furans to provide a predictive comparison. Detailed experimental protocols for kinetic analysis are also provided to facilitate further research.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule possessing a highly electrophilic isocyanate group and a dienic furan ring. This unique combination of functional groups suggests a rich and varied reactivity profile, making it a potentially valuable building block in organic synthesis and drug discovery. The isocyanate moiety is susceptible to nucleophilic attack, leading to the formation of carbamates, ureas, and other derivatives. Concurrently, the furan ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, offering a pathway to complex polycyclic structures.

The electronic properties of the furan ring are expected to modulate the reactivity of the isocyanate group. The oxygen atom in the furan ring is an electron-donating group through resonance, which could potentially decrease the electrophilicity of the isocyanate carbon. However, the overall aromaticity and the presence of the electron-withdrawing isocyanate group itself will influence the electron density distribution and, consequently, the reaction rates.

Comparative Kinetics of Nucleophilic Addition

The reaction of isocyanates with nucleophiles, particularly alcohols to form carbamates, is a cornerstone of polyurethane chemistry and a fundamental transformation in organic synthesis. The reaction rate is highly sensitive to the electronic and steric nature of both the isocyanate and the nucleophile, as well as the reaction conditions such as solvent and temperature.

To contextualize the expected reactivity of this compound, the following table summarizes the second-order rate constants (k) for the reaction of various aryl isocyanates with methanol. Phenyl isocyanate is included as a baseline for comparison.

IsocyanateSolventTemperature (°C)k (L mol⁻¹ s⁻¹)
Phenyl IsocyanateBenzene201.17 x 10⁻⁴
p-Tolyl IsocyanateBenzene200.78 x 10⁻⁴
p-Chlorophenyl IsocyanateBenzene203.33 x 10⁻⁴
p-Nitrophenyl IsocyanateBenzene2021.7 x 10⁻⁴
This compound (Expected) Benzene 20 Intermediate

Analysis:

  • Electron-donating groups on the aromatic ring (e.g., the methyl group in p-tolyl isocyanate) decrease the reaction rate compared to the unsubstituted phenyl isocyanate. This is due to the donation of electron density to the isocyanate group, reducing its electrophilicity.

  • Conversely, electron-withdrawing groups (e.g., chloro and nitro groups) increase the reaction rate by enhancing the electrophilicity of the isocyanate carbon.

  • For this compound, the furan ring, with its electron-donating oxygen atom and the attached methyl group, is expected to have an overall electron-donating effect. However, the position of the isocyanate group and the complex electronic nature of the furan ring make a precise prediction challenging without experimental data. It is hypothesized that its reactivity will be comparable to or slightly lower than that of phenyl isocyanate.

Comparative Kinetics of Cycloaddition Reactions

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). The rate of these reactions is influenced by the electronic properties of both the furan (the diene) and the reaction partner (the dienophile).

The following table presents kinetic data for the Diels-Alder reaction of furan and a substituted furan with a common dienophile, maleimide.

DieneDienophileSolventTemperature (°C)k (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
FuranMaleimideToluene251.3 x 10⁻⁵58.6
2-MethylfuranMaleimideToluene254.5 x 10⁻⁵54.8
This compound (Expected) Maleimide Toluene 25 Lower than 2-methylfuran Higher than 2-methylfuran

Analysis:

  • The presence of an electron-donating methyl group at the 2-position of the furan ring in 2-methylfuran increases the rate of the Diels-Alder reaction compared to unsubstituted furan. This is because the electron-donating group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

  • For this compound, the isocyanate group at the 3-position is strongly electron-withdrawing. This will lower the energy of the furan's HOMO, thereby decreasing the rate of the Diels-Alder reaction compared to both furan and 2-methylfuran. The 2-methyl group will partially counteract this effect, but the overall reactivity in cycloaddition is expected to be significantly reduced.

Experimental Protocols

Kinetic Study of the Reaction with an Alcohol (Nucleophilic Addition)

This protocol describes a general method for determining the second-order rate constant for the reaction of an isocyanate with an alcohol using in-situ Fourier Transform Infrared (FTIR) spectroscopy.[1]

Materials:

  • This compound (or other isocyanate)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

Procedure:

  • Set up a jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and an inlet for inert gas.

  • Place the ATR probe of the FTIR spectrometer into the reactor.

  • Charge the reactor with a known volume of the anhydrous solvent and the alcohol at a specific concentration.

  • Equilibrate the solution to the desired reaction temperature while stirring under an inert atmosphere.

  • Collect a background FTIR spectrum of the solvent and alcohol mixture.

  • Inject a known amount of the isocyanate into the reactor to initiate the reaction.

  • Immediately start collecting FTIR spectra at regular time intervals.

  • Monitor the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) over time.

  • The concentration of the isocyanate at any given time can be determined by integrating the area of this peak and correlating it with a pre-established calibration curve.

  • The second-order rate constant (k) can be calculated by plotting the reciprocal of the isocyanate concentration versus time, which should yield a straight line with a slope equal to k.

Kinetic Study of the Diels-Alder Reaction (Cycloaddition)

This protocol outlines a general method for studying the kinetics of the Diels-Alder reaction between a furan derivative and a dienophile using ¹H NMR spectroscopy.[2]

Materials:

  • This compound (or other furan derivative)

  • Dienophile (e.g., N-phenylmaleimide)

  • Deuterated solvent (e.g., CDCl₃, Toluene-d₈)

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the furan derivative and the dienophile in the chosen deuterated solvent of known concentrations.

  • Equilibrate the stock solutions to the desired reaction temperature.

  • In an NMR tube, mix known volumes of the pre-heated stock solutions to initiate the reaction.

  • Quickly place the NMR tube in the spectrometer, which has been pre-equilibrated to the same temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Identify characteristic proton signals for one of the reactants and the corresponding product.

  • Determine the relative concentrations of the reactant and product at each time point by integrating their respective signals.

  • The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time, based on the rate law for a second-order reaction.

Visualizations

Nucleophilic_Addition_Pathway Reactants This compound + R-OH TransitionState Transition State Reactants->TransitionState k Product Carbamate Product TransitionState->Product Diels_Alder_Pathway Reactants This compound + Dienophile TransitionState [4+2] Transition State Reactants->TransitionState k Product Cycloaddition Adduct TransitionState->Product Experimental_Workflow_Kinetics cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Reactants Prepare Reactant Solutions Equilibrate Equilibrate to Temperature Prep_Reactants->Equilibrate Mix_Reactants Mix Reactants Equilibrate->Mix_Reactants Monitor Monitor Reaction Progress (e.g., FTIR, NMR) Mix_Reactants->Monitor Collect_Data Collect Concentration vs. Time Data Monitor->Collect_Data Plot_Data Plot Kinetic Data Collect_Data->Plot_Data Calculate_Rate Calculate Rate Constant (k) Plot_Data->Calculate_Rate

References

A Proposed Comparative DFT Analysis of 2-Furyl Isocyanate and 3-Furyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Computational Framework for the Comparative Analysis of Furan Isocyanate Isomers Using Density Functional Theory

This guide outlines a proposed computational study to conduct a comparative analysis of the structural and electronic properties of 2-furyl isocyanate and 3-furyl isocyanate. The methodologies detailed herein provide a robust framework for researchers, scientists, and drug development professionals to investigate the nuanced differences between these isomers, which may influence their reactivity and suitability in various applications. The absence of a direct comparative study in existing literature necessitates this proposed investigation to elucidate their respective characteristics.

Furan isocyanates are valuable intermediates in the synthesis of a variety of chemical compounds, including pesticides and pharmaceuticals. The position of the isocyanate group on the furan ring is expected to significantly influence the molecule's electronic structure, reactivity, and spectroscopic signatures. Understanding these differences is crucial for the rational design of new molecules with tailored properties.

Proposed Computational Methodology

This study will employ Density Functional Theory (DFT) calculations, a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The proposed protocol is as follows:

Software: All calculations will be performed using the Gaussian 16 suite of programs.

Methodology:

  • Geometry Optimization: The initial structures of 2-furyl isocyanate and 3-furyl isocyanate will be built using GaussView 6. A full geometry optimization will be carried out using the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries for organic molecules.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations will be performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies will verify that the structures are at a local minimum on the potential energy surface. These calculations will also provide thermodynamic data and simulated infrared (IR) spectra.

  • Electronic Property Calculations: A single-point energy calculation will be performed on the optimized geometries to determine key electronic properties. This will include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.

  • Solvation Effects: To simulate a more realistic chemical environment, the influence of a solvent will be investigated using the Polarizable Continuum Model (PCM). A solvent such as water or dimethyl sulfoxide (DMSO) will be chosen to assess its impact on the isomers' properties.

Data Presentation

The quantitative data obtained from the proposed DFT calculations will be summarized in the following tables for a clear and direct comparison between the two isomers.

Table 1: Calculated Geometric Parameters of Furan Isocyanate Isomers

Parameter2-Furyl Isocyanate3-Furyl Isocyanate
C=N Bond Length (Å)Data to be generatedData to be generated
N=C=O Angle (°)Data to be generatedData to be generated
C-N-C Angle (°)Data to be generatedData to be generated
Dihedral Angle (°) (Ring-NCO)Data to be generatedData to be generated

Table 2: Calculated Electronic Properties of Furan Isocyanate Isomers

Property2-Furyl Isocyanate3-Furyl Isocyanate
Total Energy (Hartree)Data to be generatedData to be generated
HOMO Energy (eV)Data to be generatedData to be generated
LUMO Energy (eV)Data to be generatedData to be generated
HOMO-LUMO Gap (eV)Data to be generatedData to be generated
Dipole Moment (Debye)Data to be generatedData to be generated

Table 3: Calculated Vibrational Frequencies of Key Functional Groups (cm⁻¹)

Vibrational Mode2-Furyl Isocyanate3-Furyl Isocyanate
N=C=O Asymmetric StretchData to be generatedData to be generated
N=C=O Symmetric StretchData to be generatedData to be generated
Furan Ring BreathingData to be generatedData to be generated

Computational Workflow

The logical flow of the proposed computational analysis is depicted in the following diagram.

DFT_Workflow cluster_isomers Isomer Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_comparison Comparative Guide Isomer_2 2-Furyl Isocyanate Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Isomer_2->Opt Isomer_3 3-Furyl Isocyanate Isomer_3->Opt Freq Frequency Calculation (B3LYP/6-311++G(d,p)) Opt->Freq SPE Single-Point Energy (Electronic Properties) Opt->SPE Geom_Analysis Geometric Parameters Opt->Geom_Analysis Vib_Analysis Vibrational Analysis (IR Spectra) Freq->Vib_Analysis Elec_Analysis Electronic Properties (HOMO, LUMO, Gap, Dipole) SPE->Elec_Analysis Comparison Comparative Analysis of Isomers Geom_Analysis->Comparison Elec_Analysis->Comparison Vib_Analysis->Comparison

Caption: Computational workflow for the comparative DFT analysis.

This proposed study will provide valuable insights into the intrinsic properties of 2-furyl and 3-furyl isocyanate isomers, paving the way for their targeted application in drug development and materials science. The detailed methodology and clear data presentation format are designed to ensure the reproducibility and accessibility of the findings.

A Comparative Guide to the Thermal Stability of Furan-Based Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of sustainable polymers has identified furan-based polyurethanes (PUs) as a promising bio-derived alternative to conventional petroleum-based counterparts. A critical performance parameter for these materials, particularly in applications with demanding processing or storage conditions, is their thermal stability. This guide provides an objective comparison of the thermal stability of furan-based polyurethanes against traditional petroleum-based polyurethanes, supported by experimental data.

Quantitative Thermal Stability Data

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing key metrics such as the onset of decomposition (T_onset), the temperature of maximum degradation rate (T_max), and the percentage of material remaining at high temperatures (char yield). DSC is used to determine thermal transitions like the glass transition temperature (Tg).

The following tables summarize quantitative data from various studies. It is important to note that the data has been collated from different sources, and while the experimental conditions are similar, they may not be identical.

Table 1: Thermogravimetric Analysis (TGA) Data for Furan-Based vs. Petroleum-Based Polyurethanes

Polyurethane TypeDiisocyanatePolyolT_onset (5% weight loss, °C)T_max (°C)Char Yield at 600°C (%)
Furan-Based Furan Diisocyanate derivativePoly(tetramethylene ether) glycol (PTMEG)~240 - 279~350 - 400~20 - 35
Petroleum-Based 4,4'-Methylene diphenyl diisocyanate (MDI)Poly(tetramethylene ether) glycol (PTMEG)~299 - 306~375 - 420~15 - 25
Petroleum-Based Toluene-2,4-diisocyanate (TDI)Castor Oil/PEG~320~394Not Reported

Disclaimer: The data presented is a synthesis from multiple research articles. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Table 2: Differential Scanning Calorimetry (DSC) Data

Polyurethane TypeDiisocyanatePolyolGlass Transition Temperature (Tg, °C)
Furan-Based Furan Diisocyanate derivativeVaries~63 - 113
Petroleum-Based 4,4'-Methylene diphenyl diisocyanate (MDI)Polycarbonate diolNot explicitly stated for direct comparison
Petroleum-Based Hexamethylene diisocyanate (HDI)Polycarbonate diolNot explicitly stated for direct comparison

Experimental Protocols

The following are generalized methodologies for the key experiments cited, based on common practices and relevant ASTM standards.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polyurethane samples. This protocol is based on the principles outlined in ASTM E1131.

Apparatus:

  • Thermogravimetric Analyzer

  • Analytical balance (precision of 0.01 mg)

  • Sample pans (platinum or alumina)

  • Inert gas supply (e.g., Nitrogen, 99.99% purity)

Procedure:

  • Sample Preparation: Ensure the polyurethane sample is dry and free of any residual solvents. A sample size of 5-10 mg is typical.

  • Instrument Setup:

    • Place the accurately weighed sample into a tared TGA sample pan.

    • Position the pan in the TGA furnace.

    • Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, to a final temperature of 600-800 °C.

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset decomposition temperature (T_onset), often defined as the temperature at which 5% weight loss occurs.

    • Identify the temperature of the maximum rate of decomposition (T_max) from the peak of the first derivative of the TGA curve (DTG curve).

    • Calculate the char yield as the percentage of the initial weight remaining at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) and other thermal transitions of the polyurethane samples. This protocol is based on the principles outlined in ASTM D3418.[1][2][3][4][5]

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans and lids (aluminum)

  • Crimping press for sealing pans

  • Inert gas supply (e.g., Nitrogen, 99.99% purity)

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polyurethane sample into an aluminum DSC pan.

  • Instrument Setup:

    • Seal the pan with a lid using a crimping press.

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • A heat-cool-heat cycle is typically employed to erase the thermal history of the material.

    • First Heating Scan: Heat the sample from a low temperature (e.g., -80 °C) to a temperature above its expected Tg and melting point (if any) at a rate of 10-20 °C/min.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg) from the second heating scan, typically as the midpoint of the step change in the heat flow curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for a comparative study of the thermal stability of furan-based and petroleum-based polyurethanes.

Thermal_Stability_Workflow cluster_synthesis Material Synthesis cluster_characterization Thermal Characterization cluster_data Data Analysis and Comparison furan_pu Furan-Based Polyurethane Synthesis tga_analysis Thermogravimetric Analysis (TGA) furan_pu->tga_analysis dsc_analysis Differential Scanning Calorimetry (DSC) furan_pu->dsc_analysis petro_pu Petroleum-Based Polyurethane Synthesis petro_pu->tga_analysis petro_pu->dsc_analysis tga_data T_onset, T_max, Char Yield tga_analysis->tga_data dsc_data Glass Transition (Tg) dsc_analysis->dsc_data comparison Comparative Analysis tga_data->comparison dsc_data->comparison

Caption: Workflow for thermal stability comparison.

Discussion

The data suggests that furan-based polyurethanes exhibit good thermal stability, although in some cases, the onset of decomposition may be slightly lower than their MDI-based counterparts.[2] The presence of the furan ring, which is an aromatic heterocycle, is expected to contribute to the thermal stability and char formation of the resulting polymer. The char yield of furan-based PUs is often comparable to or even higher than that of some petroleum-based PUs, which is advantageous for flame retardancy.

The glass transition temperatures of furan-based polyurethanes can be tailored over a broad range, indicating their versatility for various applications. The rigidity of the furan ring can influence the Tg, and the overall thermal properties are a result of the interplay between the diisocyanate structure, the polyol, and the chain extenders used in the synthesis.

References

Spectroscopic comparison of 2-methylfuran and 3-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the structural and electronic properties of isomeric compounds is paramount. 2-Methylfuran and 3-methylfuran, both volatile organic compounds with the same chemical formula (C₅H₆O), present a compelling case for the power of spectroscopic techniques in differentiating subtle structural variations. This guide provides a comprehensive comparison of the spectroscopic signatures of these two furan derivatives, supported by experimental data and detailed methodologies, to aid in their unambiguous identification and characterization.

At a Glance: Key Spectroscopic Differentiators

The primary distinction between 2-methylfuran and 3-methylfuran lies in the position of the methyl group on the furan ring. This seemingly minor difference induces significant changes in the local electronic environments of the ring's protons and carbon atoms, leading to distinct patterns in their respective spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly adept at revealing these differences, while Infrared (IR) and Mass Spectrometry (MS) provide complementary information for a holistic characterization.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative spectroscopic data for 2-methylfuran and 3-methylfuran, facilitating a direct comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Methylfuran H3~5.93ddJ(3,4) ≈ 3.2, J(3,5) ≈ 1.0
H4~6.23ddJ(4,3) ≈ 3.2, J(4,5) ≈ 1.8
H5~7.25m
-CH₃~2.26s
3-Methylfuran H2~7.2m
H4~6.2m
H5~7.3m
-CH₃~2.0s

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
2-Methylfuran C2~151.8
C3~106.1
C4~110.3
C5~141.2
-CH₃~13.5
3-Methylfuran C2~142.1
C3~118.8
C4~110.7
C5~138.8
-CH₃~9.8

Table 3: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)

CompoundC-H stretch (aromatic)C=C stretchC-O stretchC-H bend (out-of-plane)
2-Methylfuran ~3120~1580, ~1500~1010~880, ~730
3-Methylfuran ~3120~1590, ~1510~1020~870, ~780

Table 4: Mass Spectrometry - Major Fragmentation Ions (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
2-Methylfuran 8281, 53, 51, 39
3-Methylfuran 8281, 53, 51, 39

Note: While the major fragment ions are the same, the relative intensities of these fragments may differ, providing a potential point of differentiation.

UV-Vis Spectroscopy

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the furan derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2]

  • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

  • Acquire the Free Induction Decay (FID) signal.

Data Processing:

  • Perform a Fourier Transform on the FID to obtain the spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[3]

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean.

  • Place a small drop of the liquid sample (2-methylfuran or 3-methylfuran) directly onto the ATR crystal.

Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the furan derivative in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition:

  • Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • As the separated compounds elute from the GC column, they enter the mass spectrometer.

  • The molecules are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Processing:

  • The mass spectrum for each eluting compound is recorded.

  • The resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification.

  • The fragmentation pattern is analyzed to confirm the structure.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the furan derivative in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Prepare a "blank" sample containing only the solvent.

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

  • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Data Processing:

  • The instrument plots absorbance versus wavelength.

  • Identify the wavelength of maximum absorbance (λmax).

Visualizing the Difference

The following diagrams, generated using the DOT language, illustrate the molecular structures of 2-methylfuran and 3-methylfuran and a general workflow for their spectroscopic analysis.

G Molecular Structures cluster_2mf 2-Methylfuran cluster_3mf 3-Methylfuran 2mf 3mf G Sample Sample (2- or 3-Methylfuran) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Data Spectroscopic Data NMR->Data IR->Data MS->Data UVVis->Data Analysis Structural Analysis & Comparison Data->Analysis

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the biological activity of 3-isocyanato-2-methylfuran derivatives is currently limited in publicly available literature, the broader family of furan-containing compounds has demonstrated a remarkable range of pharmacological effects. This guide provides a comparative overview of the significant antimicrobial and anticancer activities observed in various furan derivatives, offering insights into their potential as therapeutic agents. The experimental data and methodologies presented here are drawn from studies on structurally related furan compounds, providing a valuable framework for the future investigation of this compound derivatives.

The furan scaffold, a five-membered aromatic ring containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its derivatives have been extensively studied and have shown promise in combating a variety of diseases due to their diverse biological activities.[1] These activities are largely attributed to the unique electronic properties of the furan ring and its ability to interact with various biological targets.

Comparative Anticancer Activity of Furan Derivatives

Numerous studies have highlighted the potential of furan derivatives as anticancer agents. Their mechanisms of action are varied and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

For instance, certain furan-based compounds have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[2] Research on some furan derivatives has pointed to the induction of apoptosis through the intrinsic mitochondrial pathway.[2] One study demonstrated that specific furan-containing molecules led to cell cycle arrest at the G2/M phase in breast cancer cells (MCF-7).[2]

While specific data for this compound derivatives is not available, the isocyanate group is known for its high reactivity with nucleophiles, such as amino acids in proteins. This reactivity could potentially be harnessed to design derivatives that covalently bind to and inhibit the function of key proteins in cancer cells.

Below is a summary of the cytotoxic activity of some representative furan derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Furan-based Pyridine CarbohydrazideMCF-7 (Breast Cancer)4.06[2]
Furan-based N-phenyl TriazinoneMCF-7 (Breast Cancer)2.96[2]
3-Furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivativesMDA-MB-468 (Breast Cancer)Moderate Activity[3][4]
3-Furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivativesT-47D (Breast Cancer)Moderate Activity[3][4]
Benzo[b]furan DerivativesVarious Cancer Cell Lines0.016 - 9.73[5]

Comparative Antimicrobial Activity of Furan Derivatives

Furan derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1] The development of new antimicrobial drugs is a critical area of research due to the rise of antibiotic-resistant pathogens.

Studies on various furan-containing molecules have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[1][6]

The isocyanate functionality in the target compounds could potentially react with essential enzymes in microorganisms, leading to their inactivation and subsequent cell death. This presents an interesting avenue for the design of novel antimicrobial agents.

The following table summarizes the minimum inhibitory concentrations (MIC) of selected furan derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64[1][6]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coli64[1]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus128[6]
Benzofuran derivativesEscherichia coli0.39 - 3.12[7]
Benzofuran derivativesStaphylococcus aureus0.39 - 3.12[7]
Benzofuran derivativesMethicillin-resistant S. aureus0.39 - 3.12[7]
Benzofuran derivativesBacillus subtilis0.39 - 3.12[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the biological screening of novel compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add test compounds incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Screening_Workflow cluster_setup Assay Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis prepare_inoculum Prepare microbial inoculum inoculate_wells Inoculate wells with microbial suspension prepare_inoculum->inoculate_wells serial_dilution Serial dilution of test compounds serial_dilution->inoculate_wells incubation Incubate plates inoculate_wells->incubation determine_mic Determine Minimum Inhibitory Concentration (MIC) incubation->determine_mic

Workflow for antimicrobial susceptibility testing.

Potential Signaling Pathways

While the exact signaling pathways affected by this compound derivatives remain to be elucidated, studies on other furan derivatives suggest potential targets. For example, some furan-containing compounds have been reported to interfere with the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.

Potential_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway cluster_effects Cellular Effects furan_derivative Furan Derivative pi3k PI3K furan_derivative->pi3k Inhibition wnt Wnt furan_derivative->wnt Inhibition akt Akt pi3k->akt proliferation Decreased Proliferation akt->proliferation apoptosis Increased Apoptosis akt->apoptosis beta_catenin β-catenin wnt->beta_catenin beta_catenin->proliferation

Potential signaling pathways affected by furan derivatives.

Conclusion

The existing body of research strongly supports the potential of furan derivatives as a versatile scaffold for the development of new anticancer and antimicrobial agents. While direct experimental data on this compound derivatives is scarce, the information presented in this guide provides a solid foundation for future research in this area. The high reactivity of the isocyanate group, combined with the proven biological activity of the furan core, suggests that this class of compounds holds significant promise for the discovery of novel and effective therapeutic agents. Further investigation into the synthesis and biological screening of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Isocyanato-2-methylfuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like 3-Isocyanato-2-methylfuran is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure.[1][2] This includes:

  • Respiratory Protection: A supplied-air respirator or a self-contained breathing apparatus (SCBA) is recommended, especially in areas with inadequate ventilation.[1]

  • Eye and Face Protection: Chemical-resistant safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber), a lab coat, and protective clothing are necessary to prevent skin contact.[1]

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Storage: Store containers in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials.[4][5][6] Keep containers tightly closed to prevent moisture contamination, which can lead to a dangerous pressure buildup due to the release of carbon dioxide.[3][7]

Spill Management and Neutralization

In the event of a spill, immediate and appropriate action is required to mitigate hazards.

Minor Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[3]

  • Absorb: Cover the spill with a dry, inert absorbent material such as sawdust, floor-dry, or vermiculite.[3] Do not use water. [3]

  • Collect: Carefully shovel the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture in the absorbent can generate CO2 and cause the container to rupture.[3][7]

  • Neutralize: Apply a decontamination solution to the spill area.[3]

Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Emergency Contact: Contact your institution's environmental health and safety (EHS) office and, if necessary, CHEMTREC for emergency guidance.[3]

  • Containment: If it is safe to do so, dike the spill to prevent it from entering water systems or sewers.[3]

Decontamination Solutions

Two common decontamination solutions for isocyanates are:

  • Formula 1: A mixture of 5-10% sodium carbonate and 0.2% liquid detergent in water.[3]

  • Formula 2: A mixture of 3-8% concentrated ammonia solution and 0.2% liquid detergent in water. Ensure good ventilation when using this formula due to ammonia vapors.[3]

Disposal Procedures

The disposal of this compound and its contaminated materials must adhere to all federal, state, and local hazardous waste regulations.[3] It is imperative to consult with a licensed hazardous waste disposal contractor for proper disposal.[3]

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and compatible waste container.

    • Collect grossly contaminated lab materials (e.g., gloves, absorbent pads) separately in a sealed plastic bag or a designated solid waste container.[8]

  • Neutralization of Empty Containers:

    • Decontaminate empty containers by filling them with one of the decontamination solutions mentioned above.[7]

    • Allow the container to stand for at least 48 hours with the bung or cap removed to allow for the safe release of any generated CO2.[7]

    • After decontamination, pierce the container to prevent reuse.[7]

  • Labeling and Storage of Waste:

    • Clearly label all waste containers with their contents. Do not use abbreviations.

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

    • Obtain and retain all documentation related to the waste disposal for regulatory compliance.[3]

Quantitative Data Summary

ParameterValueSource
Chemical Formula C6H5NO2[9]
Molecular Weight 123.11 g/mol [9]
Boiling Point 92 - 93 °C (at 1,024 hPa)[5]
Density 0.912 g/cm3 (at 25 °C)[5]
Flash Point < 23 °C[10]
Hazards Highly flammable liquid and vapor.[4][5][10] Toxic if swallowed.[4] Fatal if inhaled.[4]

Disposal Decision Workflow

Disposal_Workflow Disposal Decision Workflow for this compound cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_treatment On-site Treatment (where permissible) cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Waste_Generated Waste this compound or Contaminated Material Generated Is_Liquid Liquid Waste? Waste_Generated->Is_Liquid Is_Solid Solid Waste (e.g., PPE, spill debris)? Waste_Generated->Is_Solid Is_Container Empty Container? Waste_Generated->Is_Container Collect_Liquid Collect in Labeled, Compatible Liquid Waste Container Is_Liquid->Collect_Liquid Yes Collect_Solid Collect in Labeled, Sealed Solid Waste Container Is_Solid->Collect_Solid Yes Neutralize_Container Neutralize with Decontamination Solution (e.g., Sodium Carbonate Solution) Is_Container->Neutralize_Container Yes Neutralize_Container->Collect_Solid Post-neutralization Store_Waste Store in Designated Hazardous Waste Accumulation Area Collect_Liquid->Store_Waste Collect_Solid->Store_Waste Contact_Contractor Contact Licensed Hazardous Waste Disposal Contractor Store_Waste->Contact_Contractor Provide_Info Provide SDS and Waste Information Contact_Contractor->Provide_Info Schedule_Pickup Schedule Waste Pickup Provide_Info->Schedule_Pickup Obtain_Receipts Obtain and Retain Disposal Certification and Receipts Schedule_Pickup->Obtain_Receipts

Caption: A workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional protocols or the advice of a certified safety professional or licensed hazardous waste disposal contractor. Always consult the Safety Data Sheet (SDS) and your institution's specific procedures before handling or disposing of any hazardous chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.